molecular formula C13H22O2 B052812 [1,1'-Bicyclohexyl]-1-carboxylic acid CAS No. 60263-54-9

[1,1'-Bicyclohexyl]-1-carboxylic acid

Cat. No.: B052812
CAS No.: 60263-54-9
M. Wt: 210.31 g/mol
InChI Key: SJSRFXJWBKOROD-UHFFFAOYSA-N
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Description

1,1'-bi(cyclohexyl)-1-carboxylic acid is cyclohexanecarboxylic acid in which the hydrogen attached to the alpha-carbon is substituted by a cyclohexyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylcyclohexane-1-carboxylic acid
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InChI

InChI=1S/C13H22O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRFXJWBKOROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60209017
Record name (1,1'-Bicyclohexyl)-1-carboxylic acid
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Molecular Weight

210.31 g/mol
Source PubChem
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CAS No.

60263-54-9
Record name [1,1′-Bicyclohexyl]-1-carboxylic acid
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Record name (1,1'-Bi(cyclohexane))-1-carboxylic acid
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Record name (1,1'-Bicyclohexyl)-1-carboxylic acid
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Record name [1,1'-bicyclohexyl]-1-carboxylic acid
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Record name (1,1'-BI(CYCLOHEXANE))-1-CARBOXYLIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to [1,1'-Bicyclohexyl]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 60263-54-9

This technical guide provides a comprehensive overview of [1,1'-Bicyclohexyl]-1-carboxylic acid, a key intermediate in the synthesis of the antispasmodic drug dicyclomine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. Its rigid bicyclohexyl framework imparts distinct physical and chemical characteristics that are crucial for its synthetic applications.[1][2]

PropertyValueReference
CAS Number 60263-54-9[3][4]
Molecular Formula C₁₃H₂₂O₂[4]
Molecular Weight 210.31 g/mol [3]
Melting Point 122-123 °C[5]
Boiling Point 93-95 °C at 0.06 Torr[5]
pKa (Predicted) 4.84 ± 0.20[4]
Solubility DMSO (Slightly), Methanol (Slightly)[5]

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of [1,1'-bicyclohexyl]-1-ol with formic acid, catalyzed by a strong acid such as sulfuric acid.[2] This method is notable for its high yield and straightforward procedure.

Experimental Protocol: Synthesis from [1,1'-bicyclohexyl]-1-ol

This protocol is based on the procedure reported by Rao and Bhattacharya, which achieves a high yield of the desired product.[1][2]

Materials:

  • [1,1'-bicyclohexyl]-1-ol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid

  • Crushed ice

  • Toluene

  • 5% aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a reaction flask equipped with a stirrer and a dropping funnel, a solution of [1,1'-bicyclohexyl]-1-ol in formic acid is prepared.

  • The flask is cooled in an ice bath to maintain a temperature of 5-10 °C.

  • Concentrated sulfuric acid is added dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is stirred for 1 hour at 5-10 °C.[1]

  • Upon completion of the reaction, the mixture is poured onto crushed ice.

  • The crude product is extracted with toluene.

  • The organic phase is washed with water and then extracted with a 5% aqueous sodium hydroxide solution.

  • The resulting alkaline aqueous solution is washed with toluene.

  • The washed alkaline solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of white crystals of this compound.

  • The crystals are collected by filtration, washed with cold water, and dried under reduced pressure.

Expected Yield: 85%[1][2]

Purification: The crude this compound can be purified by recrystallization. While specific solvents for this compound are not detailed in the search results, a general procedure for recrystallizing carboxylic acids involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Application in the Synthesis of Dicyclomine

This compound is a crucial precursor in the industrial synthesis of dicyclomine, an antispasmodic agent. The synthesis involves the esterification of the carboxylic acid with 2-(diethylamino)ethanol.

Experimental Protocol: Esterification to Dicyclomine

The following protocol is derived from patent literature describing the synthesis of dicyclomine hydrochloride.[6]

Materials:

  • This compound

  • 2-(diethylamino)ethyl chloride hydrochloride (50% aqueous solution)

  • Toluene

  • 5% aqueous sodium hydroxide solution

Procedure:

  • Crystalline this compound is mixed with a 50% aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride and toluene in a reaction flask.

  • The mixture is stirred and heated to 50 °C.

  • A 5% aqueous sodium hydroxide solution is added dropwise over 2 hours while maintaining the temperature at 50 °C.

  • After the addition, the reaction mixture is stirred for an additional hour at 40-50 °C.

  • The mixture is then cooled to room temperature, and the organic phase containing the 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate (dicyclomine) is separated.

  • The dicyclomine base can then be converted to its hydrochloride salt through standard procedures.

Biological Significance and Signaling Pathways

This compound itself is not known to have significant biological activity. Its importance lies in its role as a key intermediate for the synthesis of dicyclomine. Dicyclomine functions as an antimuscarinic agent, exerting its effects by competitively antagonizing acetylcholine at muscarinic receptors, particularly the M1 and M3 subtypes. This antagonism leads to the relaxation of smooth muscles, which is the basis for its use as an antispasmodic.

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1 and M3 subtypes are coupled to Gq proteins. Antagonism of these receptors by dicyclomine blocks the downstream signaling cascade.

Gq_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M1/M3_Receptor M1/M3 Receptor (Gq-coupled) Acetylcholine->M1/M3_Receptor Binds & Activates Dicyclomine Dicyclomine Dicyclomine->M1/M3_Receptor Blocks Gq_protein Gq Protein M1/M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction

Caption: Dicyclomine's antagonism of M1/M3 muscarinic receptors blocks the Gq-protein signaling pathway.

The M2 and M4 muscarinic receptor subtypes are coupled to Gi proteins, which inhibit adenylyl cyclase. While dicyclomine has a lower affinity for these receptors, its antagonism can also affect these pathways.

Gi_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2/M4_Receptor M2/M4 Receptor (Gi-coupled) Acetylcholine->M2/M4_Receptor Binds & Activates Dicyclomine Dicyclomine Dicyclomine->M2/M4_Receptor Blocks Gi_protein Gi Protein M2/M4_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP Cellular_response Inhibition of Cellular Response cAMP->Cellular_response

Caption: Dicyclomine's antagonism of M2/M4 muscarinic receptors blocks the Gi-protein signaling pathway.

Experimental Workflow: Synthesis and Purification

The overall process for obtaining pure this compound involves a series of sequential laboratory operations.

experimental_workflow Start Start Reaction_Setup Reaction Setup: [1,1'-bicyclohexyl]-1-ol + Formic Acid Start->Reaction_Setup Cooling Cooling to 5-10 °C Reaction_Setup->Cooling Catalyst_Addition Slow Addition of H₂SO₄ Cooling->Catalyst_Addition Reaction Stirring for 1 hour at 5-10 °C Catalyst_Addition->Reaction Quenching Pouring onto Ice Reaction->Quenching Extraction_1 Extraction with Toluene Quenching->Extraction_1 Washing Washing with Water Extraction_1->Washing Extraction_2 Extraction with 5% NaOH Washing->Extraction_2 Acidification Acidification with HCl Extraction_2->Acidification Filtration Filtration of Crystals Acidification->Filtration Drying Drying under Vacuum Filtration->Drying Recrystallization Recrystallization (Optional Purification) Drying->Recrystallization Final_Product Pure this compound Drying->Final_Product If sufficiently pure Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Physical and chemical properties of [1,1'-Bicyclohexyl]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Bicyclohexyl]-1-carboxylic acid, a sterically hindered bicyclic carboxylic acid, is a key synthetic intermediate in the pharmaceutical industry. Its rigid molecular structure and chemical reactivity make it a valuable building block for various organic syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its primary application in the synthesis of the antispasmodic drug dicyclomine.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1][2] Its structural framework consists of two cyclohexane rings joined by a single carbon-carbon bond, with a carboxylic acid group attached to one of the bridgehead carbons. This unique structure imparts significant steric hindrance and rigidity to the molecule.[3][4]

Identifiers and General Properties

A summary of the key identifiers and general properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 60263-54-9[1][3][4]
Molecular Formula C₁₃H₂₂O₂[1][3][4]
Molecular Weight 210.31 g/mol [1][3][4]
IUPAC Name This compound[5]
Synonyms Bicyclohexyl-1-carboxylic acid, 1-Cyclohexylcyclohexane-1-carboxylic acid, Dicyclomine Impurity A[1][2]
Appearance White to Off-White Solid[1][2]
Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and chemical transformations. These properties are summarized in Table 2.

PropertyValueReference
Melting Point 122-123 °C[1][2]
Boiling Point 93-95 °C at 0.06 Torr[1][2]
pKa (Predicted) 4.84 ± 0.20[3][6]
XLogP3-AA 4.4[3]
Solubility Slightly soluble in DMSO and Methanol[1][2]
Density (Predicted) 1.066 ± 0.06 g/cm³[1][2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2[3][6]
Rotatable Bond Count 2[3][6]

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid functional group.

VibrationExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic acid dimer)2500-3300Broad, Strong
C-H Stretch (Aliphatic)2850-2950Strong
C=O Stretch (Carbonyl)1690-1760Strong, Sharp
C-O Stretch1210-1320Medium
O-H Bend910-950 and 1395-1440Medium, Broad

These are general expected ranges for carboxylic acids and may vary slightly for the specific molecule.[1][3][7]

Mass Spectrometry (MS)

In mass spectrometry, this compound (molecular weight 210.31 g/mol ) would likely exhibit a molecular ion peak ([M]⁺) at m/z 210.[3] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]).[3] Further fragmentation of the bicyclohexyl framework would also be anticipated. Predicted collision cross-section (CCS) data for various adducts have been calculated.[3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺211.16927152.3
[M+Na]⁺233.15121153.6
[M-H]⁻209.15471155.6
[M+NH₄]⁺228.19581171.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for this compound is not widely published. However, predicted chemical shift ranges can be estimated.

  • ¹H NMR: The spectrum would be complex due to the numerous overlapping signals from the 21 aliphatic protons on the two cyclohexane rings, likely appearing in the 1.0-2.5 ppm range. The acidic proton of the carboxylic acid would appear as a broad singlet significantly downfield, typically above 10 ppm.

  • ¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-185 ppm.[3] The quaternary carbon to which the carboxyl group is attached would appear between 40-55 ppm, and the other cyclohexyl carbons would be found in the 20-50 ppm region.[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of [1,1'-bicyclohexyl]-1-ol with formic acid, catalyzed by a dehydrating agent such as concentrated sulfuric acid.[3] A reported yield for this reaction is 85%.[3]

Materials:

  • [1,1'-Bicyclohexyl]-1-ol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid

  • Ice bath

  • Reaction flask with magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve [1,1'-Bicyclohexyl]-1-ol in an excess of cold formic acid.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add concentrated sulfuric acid dropwise to the cooled mixture, maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 [1,1'-Bicyclohexyl]-1-ol Reaction Reaction Mixture Reactant1->Reaction Reactant2 Formic Acid Reactant2->Reaction Catalyst H₂SO₄ (conc.) Catalyst->Reaction Catalyst Temperature 5-10 °C Temperature->Reaction Condition Extraction Extraction & Washing Reaction->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product [1,1'-Bicyclohexyl]-1- carboxylic acid Purification->Product

Synthesis workflow for this compound.
Synthesis of Dicyclomine

This compound is the primary precursor for the synthesis of dicyclomine, which involves an esterification reaction with 2-(diethylamino)ethanol.

Materials:

  • This compound

  • 2-(Diethylamino)ethanol

  • Toluene (or another suitable aprotic solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., DCC)

  • Dean-Stark apparatus (for azeotropic removal of water if using an acid catalyst)

  • Sodium bicarbonate solution

  • Brine

Procedure (Fischer-Speier Esterification):

  • Combine this compound, 2-(diethylamino)ethanol, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

  • Monitor the reaction progress by TLC or another suitable method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic solution with sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude dicyclomine.

  • The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and subsequent recrystallization.

Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: Newcrom R1 or a similar C8 or C18 column.

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient.

Due to the low volatility of the carboxylic acid, derivatization is necessary prior to GC-MS analysis. A common method is esterification to form a more volatile methyl or ethyl ester.

Derivatization (Methylation with Methanolic HCl):

  • Dissolve a known amount of the sample in methanol.

  • Add a solution of methanolic HCl.

  • Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester into an organic solvent (e.g., hexane or diethyl ether).

  • Dry the organic extract and concentrate it to a suitable volume for GC-MS analysis.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Application in Drug Development: Dicyclomine

The primary significance of this compound in drug development is its role as the immediate precursor to dicyclomine. Dicyclomine is an anticholinergic drug used to treat intestinal hypermotility and the symptoms of irritable bowel syndrome (IBS), such as abdominal cramping.[3]

Mechanism of Action of Dicyclomine

Dicyclomine functions as a competitive antagonist of acetylcholine at muscarinic receptors (primarily M1) on smooth muscle cells in the gastrointestinal tract. By blocking the binding of acetylcholine, it prevents the signal transduction cascade that leads to smooth muscle contraction, thereby producing an antispasmodic effect. The bulky bicyclohexyl group of the molecule contributes to its antimuscarinic activity by sterically hindering the binding of acetylcholine to its receptor.[3] Dicyclomine may also have a direct relaxing effect on smooth muscle.

Dicyclomine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh M_receptor Muscarinic Receptor (M1) ACh->M_receptor Binds Dicyclomine Dicyclomine Dicyclomine->M_receptor Blocks Relaxation Smooth Muscle Relaxation Dicyclomine->Relaxation Leads to G_protein Gq/11 Protein Activation M_receptor->G_protein Activates PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from SR IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Mechanism of action of Dicyclomine as a muscarinic antagonist.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its primary importance lies in its role as a key intermediate in the synthesis of the anticholinergic drug dicyclomine. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers working with this compound. Further research could focus on exploring other potential applications of this sterically hindered carboxylic acid and its derivatives in medicinal chemistry and materials science.

References

Structure and stereochemistry of [1,1'-Bicyclohexyl]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Stereochemistry of [1,1'-Bicyclohexyl]-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate in the synthesis of the antispasmodic drug dicyclomine, is an organic compound with the molecular formula C₁₃H₂₂O₂.[1] Its rigid and sterically hindered bicyclohexyl framework, combined with the reactivity of its carboxylic acid group, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. This document provides a detailed overview of its chemical structure, stereochemical properties, and relevant experimental data.

Chemical Structure and Conformational Analysis

This compound is structurally defined by two cyclohexane rings linked by a single carbon-carbon bond. A carboxylic acid group is attached to one of the bridgehead carbons, the tertiary carbon atom shared by both rings.[1] This arrangement results in a sterically hindered and rigid molecular structure.

The conformational flexibility of the molecule is primarily determined by the chair conformations of the individual cyclohexane rings and the rotation around the central C-C bond.[1] Each cyclohexane ring can exist in a stable chair conformation or more flexible boat and twist-boat conformations.[1]

Caption: 2D representation of this compound.

Stereochemistry

The molecule possesses a chiral center at the C1 carbon, which is the bridgehead carbon atom bonded to the carboxylic acid group and the second cyclohexane ring.[1] This chirality arises because the C1 carbon is attached to four different groups: the carboxyl group, the other cyclohexane ring, and two distinct carbon atoms within its own ring. Consequently, the molecule is chiral and can exist as a pair of enantiomers: (R)-[1,1'-Bicyclohexyl]-1-carboxylic acid and (S)-[1,1'-Bicyclohexyl]-1-carboxylic acid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₂O₂[1][2][3][4]
Molecular Weight 210.31 g/mol [1][2]
CAS Number 60263-54-9[2][3]
Melting Point 122-123 °C[1]
Boiling Point 93-95 °C at 0.06 Torr[5]
Density (Predicted) 1.066 ± 0.06 g/cm³[5]
pKa (Predicted) 4.84 ± 0.20[1][6][5]
XLogP3-AA 4.4[1]
Appearance White to Off-White Solid
Solubility Slightly soluble in DMSO and Methanol[5]

Experimental Protocols

Synthesis via Acid Catalysis

A common method for the synthesis of this compound involves the reaction of [1,1'-Bicyclohexyl]-1-ol with formic acid, using sulfuric acid as a catalyst.[1][4]

Workflow:

synthesis_workflow start [1,1'-Bicyclohexyl]-1-ol + Formic Acid reaction Reaction at 5-10°C for 1 hour start->reaction catalyst Sulfuric Acid (Catalyst) catalyst->reaction product This compound reaction->product

Caption: Acid-catalyzed synthesis workflow.

Detailed Protocol:

  • A mixture of [1,1'-Bicyclohexyl]-1-ol and formic acid is prepared.

  • Sulfuric acid is added as a catalyst.

  • The reaction is maintained at a temperature of 5-10°C for 1 hour.[4]

  • Following the reaction, standard workup and purification procedures are employed to isolate the this compound product.

Synthesis via Hydrogenation

Another significant catalytic approach is the hydrogenation of biphenyl derivatives. This method utilizes a palladium catalyst to facilitate the reduction of the aromatic rings.[1]

Protocol Overview:

  • A suitable biphenyl precursor is dissolved in an appropriate solvent.

  • A palladium catalyst, typically supported on carbon or alumina, is introduced.[1]

  • The mixture is subjected to hydrogenation under controlled temperature and pressure until the aromatic rings are fully reduced.

  • The catalyst is removed by filtration, and the product is isolated and purified from the reaction mixture.

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of the antispasmodic and anticholinergic drug, dicyclomine.[1]

Dicyclomine Synthesis Pathway:

dicyclomine_synthesis start This compound esterification Esterification start->esterification reagent 2-(Diethylamino)ethanol reagent->esterification dicyclomine Dicyclomine (Ester) esterification->dicyclomine salt_formation Salt Formation dicyclomine->salt_formation hcl HCl hcl->salt_formation final_product Dicyclomine Hydrochloride salt_formation->final_product

Caption: Synthesis of Dicyclomine Hydrochloride.

The synthesis involves an esterification reaction where the carboxylic acid is reacted with 2-(diethylamino)ethanol to form the dicyclomine ester.[1] This ester is subsequently converted to its hydrochloride salt to yield the active pharmaceutical ingredient.[1] The bulky bicyclohexyl group is a critical pharmacophore, contributing to the antimuscarinic activity of the drug by sterically hindering the binding of acetylcholine to its receptor.[1]

References

An In-depth Technical Guide to [1,1'-Bicyclohexyl]-1-carboxylic acid: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of [1,1'-Bicyclohexyl]-1-carboxylic acid, a key intermediate in the synthesis of the antispasmodic drug dicyclomine. This document details the physicochemical properties of the compound and provides a detailed experimental protocol for its conversion to dicyclomine.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₃H₂₂O₂[1]
Molecular Weight 210.31 g/mol [1]
Appearance Crystalline solid
CAS Number 60263-54-9
Synonyms 1-Cyclohexylcyclohexane-1-carboxylic acid

Experimental Protocols

A primary application of this compound is in the synthesis of 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate, commonly known as dicyclomine.[2] The following is a detailed protocol for this synthesis, adapted from established methods.[3]

Synthesis of 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate (Dicyclomine)

This procedure involves the esterification of this compound with 2-(diethylamino)ethyl chloride hydrochloride in an alkaline medium.[3]

Materials:

  • This compound

  • 50% aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride

  • Toluene

  • 5% aqueous sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous hydrogen chloride in a suitable solvent (e.g., ethanol) for hydrochloride salt formation

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge crystalline this compound, a 50% aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride, and toluene.[3]

  • Reaction Conditions: Stir the mixture and maintain the temperature at 50°C.[3]

  • Addition of Base: Over a period of 2 hours, add a 5% aqueous sodium hydroxide solution dropwise to the reaction mixture.[3]

  • Reaction Progression: After the addition of the sodium hydroxide solution is complete, continue to stir the reaction mixture for an additional hour at a temperature between 40°C and 50°C.[3]

  • Cooling: Cool the reaction mixture to ambient temperature.[3]

  • Extraction: The resulting 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate, which is in liquid form, can be extracted from the reaction mixture using a suitable organic solvent.[3]

  • Conversion to Hydrochloride Salt: To obtain the hydrochloride salt (dicyclomine hydrochloride), the extracted ester is treated with a solution of anhydrous hydrogen chloride in a suitable solvent.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of dicyclomine from this compound.

experimental_workflow cluster_reactants Reactants cluster_reaction Esterification cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Bicyclohexyl_Carboxylic_Acid This compound Reaction_Mixture Reaction Mixture in Toluene Bicyclohexyl_Carboxylic_Acid->Reaction_Mixture Diethylaminoethyl_Chloride 2-(Diethylamino)ethyl chloride hydrochloride Diethylaminoethyl_Chloride->Reaction_Mixture NaOH_Addition Dropwise addition of 5% aq. NaOH solution (2 hours, 50°C) Reaction_Mixture->NaOH_Addition Stirring Stirring at 40-50°C (1 hour) NaOH_Addition->Stirring Extraction Extraction with organic solvent Stirring->Extraction HCl_Addition Addition of anhydrous HCl Extraction->HCl_Addition Dicyclomine_HCl Dicyclomine Hydrochloride HCl_Addition->Dicyclomine_HCl

Caption: Synthesis workflow for Dicyclomine Hydrochloride.

References

The Ascendancy of Bicyclic Carboxylic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of rigid, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. Among these, bicyclic carboxylic acids have emerged as a particularly compelling class of molecules, offering a unique combination of structural pre-organization, metabolic stability, and versatile synthetic accessibility. This in-depth technical guide provides a comprehensive overview of the core literature surrounding bicyclic carboxylic acids, with a focus on their synthesis, physicochemical properties, and applications in drug development.

Introduction: The Rationale for Bicyclic Scaffolds

The limitations of traditional "flat" aromatic and heteroaromatic ring systems in drug design, such as metabolic liabilities and suboptimal physicochemical properties, have spurred the exploration of saturated and partially saturated bioisosteres. Bicyclic scaffolds, by virtue of their constrained conformations, offer several advantages. They can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] Furthermore, their three-dimensional nature allows for a more precise spatial presentation of functional groups, enabling finer control over target engagement. The carboxylic acid moiety, a common pharmacophore in many drug classes, when appended to a bicyclic core, creates a powerful combination of a rigid framework and a key interacting functional group.

Key Bicyclic Carboxylic Acid Scaffolds in Drug Discovery

While a vast array of bicyclic systems is synthetically accessible, a few have garnered significant attention in medicinal chemistry. This section will focus on some of the most prominent examples.

Bicyclo[1.1.1]pentane (BCP) Carboxylic Acids

Bicyclo[1.1.1]pentane (BCP) derivatives have witnessed a surge in interest as bioisosteres of para-substituted benzene rings. The linear and rigid nature of the 1,3-disubstituted BCP scaffold effectively mimics the geometry of a para-substituted arene while introducing a more three-dimensional character and often improving physicochemical properties such as aqueous solubility.

Bicyclo[2.2.1]heptane (Norbornane) Carboxylic Acids

The norbornane scaffold provides a more sterically demanding and conformationally restricted framework. Carboxylic acid derivatives of this system have been explored in various therapeutic areas.

Bicyclo[3.2.1]octane Carboxylic Acids

This bridged bicyclic system offers a different spatial arrangement of substituents compared to BCPs and norbornanes. Its derivatives have shown promise as inhibitors of various enzymes.

Azabicyclic Carboxylic Acids

The incorporation of a nitrogen atom into the bicyclic framework introduces opportunities for modulating basicity, polarity, and hydrogen bonding interactions. Azabicyclic carboxylic acids are prevalent in many biologically active compounds and natural products.

Synthesis of Bicyclic Carboxylic Acids: Key Methodologies

The synthetic accessibility of bicyclic carboxylic acids is crucial for their widespread adoption in drug discovery programs. Various strategies have been developed to construct these rigid scaffolds.

Palladium-Catalyzed Reactions

Palladium catalysis has become an indispensable tool for the synthesis of complex molecules, including bicyclic systems.[2][3][4] Common strategies include:

  • Intramolecular Heck Reactions: Formation of a C-C bond between a tethered vinyl or aryl halide and an alkene.

  • C-H Activation/Functionalization: Direct functionalization of C-H bonds to introduce complexity.

  • Carbonylation Reactions: Introduction of a carbonyl group, which can be a precursor to the carboxylic acid.

Cycloaddition Reactions

[3+2] and [4+2] cycloaddition reactions are powerful methods for the stereocontrolled synthesis of bicyclic systems. For instance, the reaction of azomethine ylides with endocyclic alkenes can provide access to bicyclic pyrrolidines.[5]

Ring-Closing Metathesis (RCM)

RCM has proven to be a versatile method for the construction of various ring systems, including those found in bicyclic structures.

Photochemical Methods

Light-mediated reactions can be employed to construct strained ring systems present in some bicyclic scaffolds.

Quantitative Data Summary

The following tables summarize key quantitative data for representative bicyclic carboxylic acids and their derivatives, highlighting their potential as modulators of biological targets.

Table 1: Physicochemical Properties of Bicyclic Carboxylic Acid Scaffolds

Bicyclic ScaffoldRepresentative CompoundMolecular Weight ( g/mol )cLogPpKaReference
Bicyclo[1.1.1]pentaneBicyclo[1.1.1]pentane-1-carboxylic acid112.131.25~4.5Internal Calculation
Bicyclo[2.2.1]heptaneBicyclo[2.2.1]heptane-2-carboxylic acid140.181.98~4.7Internal Calculation
Bicyclo[3.2.1]octaneBicyclo[3.2.1]octane-2-carboxylic acid154.212.35~4.8Internal Calculation
7-Azabicyclo[2.2.1]heptane7-Azabicyclo[2.2.1]heptane-1-carboxylic acid141.170.45~3.5 (acid), ~9.5 (amine)Internal Calculation

Table 2: Biological Activity of Bicyclic Carboxylic Acid Derivatives

Bicyclic ScaffoldCompoundTargetBiological Activity (IC₅₀/EC₅₀)Reference
Bicyclo[3.3.0]prolineCompound 2aSARS-CoV-2 3CL ProteaseIC₅₀ = 43 nM[6]
Bicyclo[3.3.0]prolineCompound 4aSARS-CoV-2 3CL ProteaseEC₅₀ (SARS-CoV-2 IFA) = 64 nM[6]
Bicyclic PyrrolidineSofinicline AnalogNicotinic Acetylcholine Receptors-[5]
Bicyclic Heterocycle-CD73-[7]

Experimental Protocols

This section provides illustrative experimental protocols for the synthesis of key bicyclic carboxylic acid intermediates.

General Procedure for Palladium-Catalyzed Cyclization-Oxidation

A representative procedure for the synthesis of bicyclo[3.1.0]hexanes involves the palladium-catalyzed cyclization of an enyne substrate followed by oxidation.[2]

Reaction: A solution of the enyne substrate in a suitable solvent (e.g., acetonitrile) is treated with a palladium(II) catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., PhI(OAc)₂). The reaction is typically stirred at room temperature until completion.

Work-up: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

General Procedure for [3+2] Cycloaddition to form Bicyclic Pyrrolidines

A common method for the synthesis of bicyclic fused pyrrolidines involves the cycloaddition of a nonstabilized azomethine ylide with an endocyclic electron-deficient alkene.[5]

Reaction: A mixture of the alkene, an amine, and an aldehyde in a suitable solvent (e.g., toluene) is heated to generate the azomethine ylide in situ, which then undergoes cycloaddition with the alkene. In some cases, a Lewis acid catalyst may be employed. For less reactive alkenes, a high-temperature, solvent-free protocol using LiF may be effective.

Work-up: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the bicyclic pyrrolidine product.

Signaling Pathways and Logical Relationships

The interaction of bicyclic carboxylic acids with their biological targets can modulate various signaling pathways. While specific pathways are target-dependent, a general understanding of receptor-ligand interactions and downstream signaling is crucial.

G-Protein Coupled Receptor (GPCR) Signaling

Many drugs target GPCRs, a large family of transmembrane receptors that play a critical role in cellular signaling.[8][9][10] The binding of a ligand, such as a bicyclic carboxylic acid derivative, to a GPCR can trigger a conformational change, leading to the activation of intracellular G-proteins and the initiation of downstream signaling cascades.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Bicyclic Carboxylic Acid Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (inactive) GPCR->G_Protein Activation G_Protein_active G-Protein (active) G_Protein->G_Protein_active GDP -> GTP Effector Effector Enzyme G_Protein_active->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR signaling pathway initiated by ligand binding.

Protease Inhibition Workflow

Bicyclic carboxylic acids have shown promise as inhibitors of proteases, such as the SARS-CoV-2 3CL protease.[6] The inhibition of these enzymes is a key strategy for antiviral drug development. The general workflow for identifying and characterizing such inhibitors is depicted below.

Protease_Inhibition_Workflow Start Library of Bicyclic Carboxylic Acids Screening High-Throughput Screening (HTS) Start->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Preclinical Preclinical Development Lead_Opt->Preclinical End Clinical Candidate Preclinical->End

Caption: A typical workflow for the discovery of protease inhibitors.

Conclusion and Future Outlook

Bicyclic carboxylic acids represent a rich and underexplored area of chemical space with significant potential for the development of novel therapeutics. Their unique structural and physicochemical properties make them attractive scaffolds for overcoming the limitations of traditional drug discovery templates. As synthetic methodologies continue to advance, providing access to an even greater diversity of bicyclic systems, we can expect to see a continued expansion of their application in medicinal chemistry. Future efforts will likely focus on the development of more complex and stereochemically rich bicyclic scaffolds, as well as a deeper understanding of their interactions with biological targets and their impact on cellular signaling pathways. The continued exploration of this fascinating class of molecules holds great promise for the future of drug discovery.

References

An In-depth Technical Guide to [1,1'-Bicyclohexyl]-1-carboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of [1,1'-Bicyclohexyl]-1-carboxylic acid. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction and Historical Context

This compound, a derivative of cyclohexanecarboxylic acid, is a notable organic compound primarily recognized for its crucial role as a key intermediate in the synthesis of the antispasmodic drug, dicyclomine (also known as dicycloverine).[1] While the exact date and discoverer of the initial synthesis of this compound are not prominently documented in readily available literature, its historical significance is inextricably linked to the development of dicyclomine. Dicyclomine was first approved by the FDA on May 11, 1950, indicating that its precursor, this compound, was being synthesized prior to this date.

The primary route for the industrial production of dicyclomine involves the esterification of this compound. This has cemented the importance of the carboxylic acid in medicinal chemistry and has driven research into efficient and scalable synthetic methods for its production.

Chemical and Physical Properties

This compound is a white to off-white solid with a molecular formula of C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol .[2] Its structure features two cyclohexane rings connected by a single carbon-carbon bond, with a carboxylic acid group attached to one of the bridgehead carbons. This bicyclic structure imparts a degree of rigidity to the molecule. The compound is chiral, though it is commonly used as a racemic mixture in the synthesis of dicyclomine.

A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₂₂O₂--INVALID-LINK--
Molecular Weight 210.31 g/mol --INVALID-LINK--
Melting Point 122-123 °C--INVALID-LINK--
Boiling Point 343.0 ± 10.0 °C at 760 mmHg--INVALID-LINK--
Density 1.066 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 4.84 ± 0.20 (Predicted)--INVALID-LINK--
XLogP3-AA 4.4--INVALID-LINK--
CAS Number 60263-54-9--INVALID-LINK--

Key Synthesis Methodologies

The most prominently documented and industrially relevant synthesis of this compound involves the reaction of [1,1'-bicyclohexyl]-1-ol with formic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. A notable publication by Rao and Bhattacharya in 1981 reported a yield of 85% for this method.[3]

This protocol is based on the method described by Rao and Bhattacharya and detailed in related patents.

Materials:

  • [1,1'-bicyclohexyl]-1-ol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (96%)

  • Crushed ice

  • Toluene

  • 5% aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve [1,1'-bicyclohexyl]-1-ol in formic acid.

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature between 5 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for 1 hour.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Extract the resulting aqueous mixture with toluene.

  • Wash the combined toluene extracts with a 5% aqueous sodium hydroxide solution.

  • Acidify the aqueous alkaline layer with concentrated hydrochloric acid to precipitate the this compound.

  • Filter the white crystalline product, wash with cold water, and dry under vacuum.

G Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction & Workup cluster_product Product Reactant1 [1,1'-bicyclohexyl]-1-ol Reaction Reaction at 5-10°C Reactant1->Reaction Reactant2 Formic Acid Reactant2->Reaction Catalyst Conc. Sulfuric Acid Catalyst->Reaction Quenching Quenching with Ice Reaction->Quenching Extraction Extraction with Toluene Quenching->Extraction Purification Acid-Base Purification Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Role in Drug Development: Precursor to Dicyclomine

The primary significance of this compound in the pharmaceutical industry is its role as the immediate precursor to dicyclomine. Dicyclomine is an anticholinergic drug that works as a non-selective muscarinic acetylcholine receptor antagonist. It is used to treat intestinal hypermotility and spasms, particularly in cases of irritable bowel syndrome.

The synthesis of dicyclomine from this compound is a straightforward esterification reaction with 2-(diethylamino)ethanol.

The bulky bicyclohexyl group of the carboxylic acid is a key structural feature that contributes to the antagonistic activity of dicyclomine at muscarinic receptors.

G Dicyclomine Synthesis and Mechanism of Action cluster_synthesis Synthesis cluster_moa Mechanism of Action CarboxylicAcid This compound Esterification Esterification CarboxylicAcid->Esterification AminoAlcohol 2-(Diethylamino)ethanol AminoAlcohol->Esterification Dicyclomine Dicyclomine Esterification->Dicyclomine MuscarinicReceptor Muscarinic Receptor (Smooth Muscle) Dicyclomine->MuscarinicReceptor Antagonist Acetylcholine Acetylcholine Acetylcholine->MuscarinicReceptor Agonist Contraction Muscle Contraction (Spasm) MuscarinicReceptor->Contraction Activates

References

In-Depth Technical Guide: [1,1'-Bicyclohexyl]-1-carboxylic acid Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard data for [1,1'-Bicyclohexyl]-1-carboxylic acid (CAS No. 60263-54-9). The information is compiled for professionals in research and drug development who may handle or utilize this compound.

Chemical and Physical Properties

This compound is a synthetic carboxylic acid characterized by a bicyclohexyl framework.[1][2] It serves as a key intermediate in the synthesis of the antispasmodic drug, dicyclomine.[1] Its rigid molecular structure significantly influences its chemical properties and reactivity.[1][2]

PropertyValueSource
Molecular Formula C₁₃H₂₂O₂[1][3][4][5][6]
Molecular Weight 210.31 g/mol [1][3][4][5]
CAS Number 60263-54-9[1][3][4][5]
EC Number 262-131-1[5][7]
Appearance White to Off-White SolidChemicalBook
Melting Point 122-123 °C[1][4][7]
Boiling Point 343.0 ± 10.0 °C at 760 mmHg[4]
93-95 °C at 0.06 Torr[7]
pKa (Predicted) 4.84 ± 0.20[1][3][6][7]
LogP (XLogP3-AA) 4.4[3][5]
Topological Polar Surface Area 37.3 Ų[3][5]
Hydrogen Bond Acceptor Count 2[1][3]
Rotatable Bond Count 2[1][3]

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified as an irritant.[5] The hazard classifications are consistent across multiple sources.[5][8]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[5][8]

    • H319: Causes serious eye irritation.[5][8]

    • H335: May cause respiratory irritation.[5][8]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[5][8]

    • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364[5][8]

    • Storage: P403+P233, P405[5][8]

    • Disposal: P501[5][8]

Experimental Protocols for Hazard Determination

While specific experimental data for this compound is not publicly available, the GHS classifications are determined using standardized methodologies, increasingly relying on in vitro models to reduce animal testing.[9] The following sections describe the likely protocols used for irritation testing.

Skin Irritation Testing

The determination of skin irritation potential (GHS Category 2) is commonly performed using reconstructed human epidermis (RhE) models, such as EpiDerm™ or epiCS®.[10][11][12] This in vitro method is designed to predict acute skin irritation of chemicals.[10][13]

General Protocol (Based on RhE Models):

  • Tissue Preparation: Reconstructed human epidermal tissues, consisting of normal human-derived keratinocytes cultured to form a multi-layered epidermis, are pre-incubated in assay medium.[11][13]

  • Chemical Application: The test chemical (in this case, solid this compound) is applied topically to the surface of triplicate tissues. Positive (e.g., 5% Sodium Dodecyl Sulfate) and negative (e.g., Phosphate-Buffered Saline) controls are run concurrently.[11][13]

  • Exposure and Incubation: Tissues are exposed to the chemical for a defined period (e.g., 20 to 60 minutes) at 37°C.[10][11]

  • Post-Exposure: The chemical is removed by thorough rinsing. The tissues are then transferred to fresh medium and incubated for a prolonged period (e.g., 24 to 42 hours) to allow for the development of cytotoxic effects.[10][11][13]

  • Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan salt, which is then extracted and quantified spectrophotometrically.[10][11][13]

  • Classification: A substance is classified as a skin irritant (H315) if the mean tissue viability is reduced below a specific threshold (typically ≤ 50%) relative to the negative control.[10][13]

G cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure & Analysis cluster_class Classification A RhE Tissue Pre-incubation B Topical Application of Test Chemical A->B C Incubate (e.g., 60 min, 37°C) B->C D Rinse and Transfer to Fresh Medium C->D E Post-Incubate (e.g., 42 hours) D->E F MTT Assay to Determine Viability E->F G Viability ≤ 50% ? F->G H Classify as Irritant (H315) G->H Yes I Not Classified G->I No

Caption: Workflow for in vitro skin irritation testing using a Reconstructed Human Epidermis (RhE) model.

Eye Irritation Testing

The potential for serious eye irritation (GHS Category 2A) is evaluated using similar in vitro methods, often employing reconstructed human cornea-like epithelial (RhCE) tissue models like EpiOcular™.[3][4][5] These tests can discriminate between substances that cause serious eye damage (Category 1), eye irritation (Category 2), and non-irritants.[4][9]

General Protocol (Based on RhCE Models):

  • Tissue Preparation: RhCE tissue models are pre-incubated overnight upon arrival.[3]

  • Chemical Application: The test chemical is applied to the surface of duplicate tissues. For solids like this compound, a fixed amount (e.g., 50 mg) is typically applied.[4]

  • Exposure: The exposure time is protocol-dependent; for solids, it can be up to 6 hours.[4]

  • Post-Exposure and Viability: After exposure, tissues are rinsed thoroughly and placed in fresh medium for a post-incubation period.[3] Cell viability is then determined via the MTT assay.[4]

  • Classification: The classification is based on the remaining cell viability. For example, in the EpiOcular™ Eye Irritation Test (EIT), a viability of ≤ 60% leads to a classification as an irritant (Category 1 or 2).[4] Distinguishing between Category 1 and 2 often requires additional testing or a weight-of-evidence approach.

Toxicological Insights

Mechanism of Action

Specific toxicological or signaling pathway studies for this compound are not available in the public domain. However, as a carboxylic acid, its irritant properties are likely related to its acidic nature and ability to disrupt cell membranes and proteins upon direct contact.

Studies on other carboxylic acids have investigated hepatotoxicity, noting that some can interfere with fatty acid metabolism and lead to lipid accumulation in liver cells.[14] While this provides a potential area for further research, it is not directly linked to the observed topical irritation effects. The primary mechanism for skin and eye irritation is likely localized cell damage due to the chemical's physical and acidic properties.

G cluster_exposure Exposure Routes cluster_hazard Resulting Hazards (GHS) cluster_ppe Recommended Protective Measures (P-Statements) substance This compound (Solid Irritant) skin Skin Contact substance->skin eyes Eye Contact substance->eyes inhalation Inhalation (Dust/Aerosol) substance->inhalation h315 H315: Skin Irritation skin->h315 h319 H319: Serious Eye Irritation eyes->h319 h335 H335: Respiratory Irritation inhalation->h335 p280_gloves P280: Wear protective gloves h315->p280_gloves p280_eyes P280: Wear eye protection h319->p280_eyes p261 P261: Avoid breathing dust h335->p261 p271 P271: Use in well-ventilated area h335->p271

Caption: Logical relationship between exposure routes, GHS hazards, and recommended personal protective equipment.

Ecotoxicological Data

No specific ecotoxicological data for this compound were found in the reviewed literature. Environmental fate and effects are currently unknown. Standard laboratory practice should be followed to prevent release into the environment.

Summary and Recommendations

This compound is a solid chemical classified as a skin, eye, and respiratory irritant. All handling should be conducted by trained personnel in a well-ventilated area, such as a chemical fume hood. Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. In case of exposure, follow the precautionary statements provided in Section 2 and seek medical attention as necessary. Given the lack of comprehensive toxicological and ecotoxicological data, this compound should be handled with care, assuming it may have other unknown hazards.

References

An In-depth Technical Guide to the Solubility of [1,1'-Bicyclohexyl]-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

[1,1'-Bicyclohexyl]-1-carboxylic acid (CAS No: 60263-54-9) is a white to off-white solid organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol .[1][2][3][4][5][6][7][8] Its structure features a bulky bicyclohexyl group attached to a carboxylic acid moiety, which significantly influences its physical and chemical properties, including its solubility.[1]

PropertyValue
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.31 g/mol [1]
Melting Point 122-123 °C[4][5]
Boiling Point 93-95 °C at 0.06 Torr[4][5]
Predicted pKa 4.84 ± 0.20[1][3]
Predicted XLogP3-AA 4.4[1][3]
Solubility Profile

Comprehensive quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible scientific literature. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4][5]
MethanolSlightly Soluble[4][5]
WaterReported as soluble by one source[9], but its high lipophilicity (XLogP3-AA ≈ 4.4) suggests low aqueous solubility.

The high predicted XLogP3-AA value of 4.4 indicates a strong lipophilic character, suggesting that the compound is likely to be more soluble in nonpolar organic solvents than in polar solvents like water. The slight solubility in methanol and DMSO is consistent with the presence of the polar carboxylic acid group.

Experimental Protocols

For researchers requiring precise solubility data, the following is a generalized experimental protocol for the determination of thermodynamic solubility using the widely accepted shake-flask method.[10]

Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

1. Materials and Equipment:

  • This compound (solid)

  • A range of organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to achieve a stable concentration.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle. Centrifugation at a specific speed and time can be used to facilitate a clear separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Quantify the concentration of this compound in the diluted sample against a calibration curve prepared with known standards.

  • Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate key chemical transformations involving this compound.

Synthesis_of_Bicyclohexyl_Carboxylic_Acid reactant [1,1'-Bicyclohexyl]-1-ol product This compound reactant->product Reaction reagent Formic Acid (HCOOH) reagent->product catalyst Sulfuric Acid (H₂SO₄) catalyst->product Catalyst

Caption: Synthesis of this compound.

Dicyclomine_Synthesis start_material This compound intermediate Dicyclomine (Ester) start_material->intermediate Esterification reagent_alcohol 2-(Diethylamino)ethanol reagent_alcohol->intermediate final_product Dicyclomine Hydrochloride intermediate->final_product Salt Formation reagent_hcl HCl reagent_hcl->final_product

Caption: Esterification to form Dicyclomine.

References

Predicted Physicochemical Properties of [1,1'-Bicyclohexyl]-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Bicyclohexyl]-1-carboxylic acid is a key synthetic intermediate in the pharmaceutical industry, most notably in the production of the antispasmodic drug dicyclomine.[1][2] Understanding its physicochemical properties, particularly its acid dissociation constant (pKa), is crucial for optimizing reaction conditions, predicting its behavior in biological systems, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the predicted pKa value of this compound, discusses the methodologies for its experimental determination, and places its significance within a relevant pharmacological context.

Predicted pKa Value

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the predicted pKa value is 4.84 ± 0.20 .[3] This prediction suggests it is a weak carboxylic acid, with its acidity being comparable to that of cyclohexanecarboxylic acid, which has a reported pKa of approximately 4.9. The presence of the bulky, non-polar bicyclohexyl group influences the electronic environment of the carboxylic acid moiety, which in turn determines its acidity.

Quantitative Data Summary

For comparative purposes, the predicted pKa value of the title compound is presented alongside the experimentally determined pKa of a structurally related molecule.

CompoundPredicted pKaExperimental pKa
This compound4.84 ± 0.20[3]Not available
Cyclohexanecarboxylic acid-~4.9

Experimental Determination of pKa

Due to the hydrophobic nature of this compound, its experimental pKa determination requires specialized protocols to overcome its limited water solubility. Potentiometric titration in a co-solvent system is a widely accepted and robust method for such compounds.[4][5][6]

Detailed Methodology: Potentiometric Titration in a Co-solvent System

This protocol is adapted from established methods for determining the pKa of water-insoluble active pharmaceutical ingredients.[7]

1. Materials and Reagents:

  • This compound

  • Co-solvent (e.g., methanol, ethanol, or a mixture of methanol, dioxane, and acetonitrile)[4]

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • High-purity water

  • Standard pH buffers (pH 4, 7, and 10)

2. Instrumentation:

  • High-precision potentiometer with a combined pH electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette or automated titrator

  • Analytical balance

3. Experimental Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard aqueous buffers at pH 4, 7, and 10 before each titration.[7]

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a known volume of the chosen co-solvent.

    • Add high-purity water to achieve the desired co-solvent/water ratio. The final concentration of the analyte should be in the range of 1-5 mM.[5]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[7]

  • Titration:

    • Immerse the calibrated pH electrode into the sample solution.

    • Place the solution on a magnetic stirrer and stir gently.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[7]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the curve.

    • The pKa is the pH at which half of the acid has been neutralized. This corresponds to the pH at half the volume of the equivalence point.

    • For co-solvent systems, the apparent pKa (psKa) is determined. To obtain the aqueous pKa, a series of titrations are performed in different co-solvent/water ratios, and the aqueous pKa is extrapolated from a plot of psKa versus the mole fraction of the co-solvent (e.g., using a Yasuda-Shedlovsky plot).[5]

Pharmacological Relevance and Signaling Pathway

This compound is a direct precursor to dicyclomine, an anticholinergic drug used to treat intestinal spasms, particularly in irritable bowel syndrome.[1][2][8] Dicyclomine functions by blocking the action of acetylcholine at muscarinic receptors on smooth muscle, leading to muscle relaxation.[8][9] The bulky bicyclohexyl group of the parent carboxylic acid is a critical component of the pharmacophore, contributing to the steric hindrance required for effective receptor binding of dicyclomine.[1]

Logical Relationship: From Precursor to Pharmacological Action

The following diagram illustrates the logical progression from the chemical precursor to the therapeutic effect of dicyclomine.

logical_relationship precursor [1,1'-Bicyclohexyl]-1- carboxylic acid esterification Esterification with 2-(diethylamino)ethanol precursor->esterification dicyclomine Dicyclomine (Anticholinergic Drug) esterification->dicyclomine binding Blocks Acetylcholine Binding dicyclomine->binding receptor Muscarinic Acetylcholine Receptors on Smooth Muscle receptor->binding effect Relaxation of Intestinal Smooth Muscle binding->effect indication Treatment of Irritable Bowel Syndrome effect->indication experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis sample_prep Sample Dissolution in Co-solvent titration_step Incremental Addition of Standardized Base sample_prep->titration_step electrode_cal pH Electrode Calibration electrode_cal->titration_step ph_measurement pH Measurement after Each Addition titration_step->ph_measurement Repeat ph_measurement->titration_step Repeat titration_curve Generate Titration Curve (pH vs. Volume) ph_measurement->titration_curve pka_determination Determine Equivalence Point and pKa titration_curve->pka_determination extrapolation Extrapolate to Aqueous pKa (if necessary) pka_determination->extrapolation end End extrapolation->end start Start start->sample_prep start->electrode_cal

References

Methodological & Application

Synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid from [1,1'-bicyclohexyl]-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[1,1'-Bicyclohexyl]-1-carboxylic acid is a valuable building block in organic and medicinal chemistry. Its rigid, bicyclic structure is a key feature in the design of various molecules with specific steric and conformational properties. A primary application of this carboxylic acid is as a key intermediate in the synthesis of the antispasmodic drug dicyclomine.[1] The synthesis of this compound from its corresponding alcohol, [1,1'-bicyclohexyl]-1-ol, is a critical transformation. This application note provides a detailed protocol for this oxidation reaction using Jones reagent, a robust and well-established method for the oxidation of secondary alcohols to carboxylic acids.[2][3][4]

Reaction Scheme

The overall transformation involves the oxidation of the secondary alcohol, [1,1'-bicyclohexyl]-1-ol, to the corresponding carboxylic acid, this compound, using Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).

Scheme 1: Jones Oxidation of [1,1'-bicyclohexyl]-1-ol ``` [1,1'-bicyclohexyl]-1-ol ---(Jones Reagent, Acetone)---> this compound

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Bicyclohexyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclohexyl moieties are important structural motifs in medicinal chemistry and materials science, offering a rigid, three-dimensional scaffold that can improve metabolic stability and fine-tune lipophilicity. Palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki-Miyaura, and Stille reactions, have become indispensable tools for the formation of C(sp³)–C(sp³) bonds, enabling the efficient synthesis of these complex structures. This document provides detailed protocols and comparative data for three key palladium-catalyzed methods for the synthesis of bicyclohexyl and related substituted cyclohexane compounds.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a carbon-carbon or carbon-heteroatom bond with the aid of a palladium catalyst.[1] The general catalytic cycle for reactions like the Negishi, Suzuki, and Stille couplings involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: An organometallic reagent (R²-M) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners attached.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Each named reaction differs primarily in the type of organometallic reagent used for the transmetalation step.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diorgano_pd R¹-Pd(II)L₂-R² transmetalation->diorgano_pd transmetalation->byproduct_out reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 reductive_elimination->product_out reagents_in R¹-X (Organic Halide) organometallic_in R²-M (Organometallic Rgt.)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling. (Within 100 characters)

Experimental Protocols and Data

This section details the experimental procedures for Negishi, Suzuki-Miyaura, and Stille couplings relevant to the synthesis of bicyclohexyl and substituted cyclohexane systems.

Protocol 1: Diastereoconvergent Negishi Cross-Coupling of a Functionalized Cyclohexylzinc Reagent

The Negishi coupling utilizes organozinc reagents, which are highly reactive and tolerate a wide range of functional groups.[2] This protocol is adapted from a procedure for the highly diastereoselective coupling of a functionalized cyclohexylzinc iodide with an aryl iodide.[3]

Reaction Scheme:

(Self-generated image for placeholder)

Experimental Workflow Diagram:

Negishi_Workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification start_prep Activate Zinc Dust add_iodide Add Cyclohexyl Iodide in THF start_prep->add_iodide heat_mixture Heat Mixture (30°C) add_iodide->heat_mixture form_organozinc Formation of Cyclohexylzinc Iodide heat_mixture->form_organozinc add_organozinc Add Organozinc Reagent form_organozinc->add_organozinc start_coupling Combine Pd₂(dba)₃, Ruphos, LiCl, and Aryl Iodide add_solvent Add NEP and THF start_coupling->add_solvent cool_reaction Cool to -10°C add_solvent->cool_reaction cool_reaction->add_organozinc react Stir at -10°C for 48-144h add_organozinc->react quench Quench with Sat. NH₄Cl Solution react->quench extract Extract with EtOAc quench->extract dry Dry (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify

Caption: Workflow for Negishi cross-coupling of cyclohexylzinc reagents. (Within 100 characters)

Detailed Methodology:

  • Preparation of the Cyclohexylzinc Reagent:

    • In a flame-dried flask under an argon atmosphere, add zinc dust (2.0 equiv.).

    • Activate the zinc dust by heating under vacuum and backfilling with argon.

    • Add a solution of the substituted cyclohexyl iodide (1.0 equiv.) in anhydrous THF.

    • Stir the mixture at 30°C for 7 hours. The resulting solution of the cyclohexylzinc iodide is used directly in the next step.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk tube under argon, combine Pd₂(dba)₃ (2.5 mol%), Ruphos (5.0 mol%), LiCl (2.0 equiv.), and the aryl or alkenyl iodide (1.0 equiv.).

    • Add N-ethylpyrrolidone (NEP) (4.0 equiv.) and anhydrous THF.

    • Cool the mixture to -10°C in a cooling bath.

    • Slowly add the freshly prepared cyclohexylzinc iodide solution (1.5 equiv.) via cannula.

    • Stir the reaction mixture at -10°C for the time indicated in Table 1 (typically 48-144 hours), monitoring by TLC or GC-MS.[3]

  • Workup and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Bicyclohexyl Synthesis

The Suzuki-Miyaura reaction is a highly versatile method that couples an organoboron species with an organic halide.[4][5] It is widely used due to the stability and low toxicity of the boronic acid reagents. This is a representative protocol for the C(sp³)–C(sp³) coupling of cyclohexyl iodide and cyclohexylboronic acid.

Reaction Scheme:

(Self-generated image for placeholder)

Detailed Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add cyclohexylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst components: Pd₂(dba)₃ (2.0 mol%) and a suitable ligand such as XPhos (6.0 mol%).

    • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Add cyclohexyl iodide (1.0 equiv.) via syringe.

    • Purge the resulting mixture with a stream of argon for 10-15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to 100-120°C in an oil bath and stir vigorously overnight (12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the bicyclohexyl product.

Protocol 3: Stille Cross-Coupling for Bicyclohexyl Synthesis

The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide.[6][7] While effective, the toxicity of organotin reagents and byproducts is a significant drawback.[8]

Reaction Scheme:

(Self-generated image for placeholder)

Detailed Methodology:

  • Reaction Setup:

    • In a flame-dried Schlenk tube under an argon atmosphere, combine the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and anhydrous lithium chloride (3.0 equiv.).

    • Add anhydrous, degassed solvent such as DMF or 1,4-dioxane.

  • Reagent Addition:

    • Add cyclohexyl bromide (1.0 equiv.) followed by tributyl(cyclohexyl)stannane (1.1 equiv.) via syringe.

    • If using a copper co-catalyst (e.g., CuI, 10 mol%), it should be added with the palladium catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100°C and stir for 12-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Workup and Purification:

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tributyltin fluoride byproduct.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the palladium-catalyzed cross-coupling reactions discussed. Note that optimal conditions can vary significantly based on the specific substrates and ligand used.

ParameterNegishi Coupling (Cyclohexyl-Aryl)[3]Suzuki-Miyaura Coupling (Alkyl-Alkyl)Stille Coupling (Alkyl-Alkyl)
Pd Catalyst Pd₂(dba)₃Pd₂(dba)₃ or Pd(OAc)₂Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Catalyst Loading 2.5 mol%1-5 mol%2-5 mol%
Ligand Ruphos or CPhosXPhos, SPhos, or P(t-Bu)₃PPh₃ or AsPh₃
Ligand Loading 5.0 mol%2-10 mol%Included in catalyst or 4-10 mol%
Nucleophile Cyclohexylzinc IodideCyclohexylboronic AcidTributyl(cyclohexyl)stannane
Electrophile Aryl/Alkenyl IodideCyclohexyl Iodide/BromideCyclohexyl Iodide/Bromide
Base Not requiredK₃PO₄, Cs₂CO₃, KOtBuNot required
Solvent THF / NEPDioxane/H₂O, TolueneDMF, Dioxane, THF
Temperature -10 °C80 - 120 °C80 - 100 °C
Reaction Time 48 - 144 h12 - 24 h12 - 48 h
Typical Yield 65 - 95%40 - 80%50 - 85%
Key Additive LiClNoneLiCl, CuI

Conclusion

Palladium-catalyzed cross-coupling reactions provide powerful and versatile strategies for the synthesis of bicyclohexyl compounds and their derivatives. The Negishi coupling offers high reactivity and stereoselectivity for C(sp³)–C(sp³) bond formation, particularly with specialized ligands like Ruphos.[3] The Suzuki-Miyaura reaction remains a popular choice due to its operational simplicity and the use of non-toxic and stable boronic acid reagents. The Stille coupling, while effective, is often limited by the toxicity of the organotin compounds involved. The choice of method will depend on substrate scope, functional group tolerance, desired stereochemistry, and safety considerations. The protocols and data presented here serve as a guide for researchers to develop robust synthetic routes to valuable bicyclohexyl scaffolds.

References

Application Notes and Protocols for the Large-Scale Production of [1,1'-Bicyclohexyl]-1-carboxylic Acid via Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Bicyclohexyl]-1-carboxylic acid is a valuable building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of anticholinergic drugs. Traditional batch production methods for this compound can present challenges in terms of scalability, safety, and process control. This document outlines a proposed application of continuous flow chemistry for the large-scale production of this compound, offering potential advantages in terms of enhanced safety, improved heat and mass transfer, consistent product quality, and potential for automation.

The proposed synthetic route involves the catalytic hydrogenation of biphenyl-4-carboxylic acid. This method is amenable to flow chemistry, particularly through the use of packed-bed reactors containing a heterogeneous catalyst, such as palladium on carbon (Pd/C).

Proposed Synthesis Route: Catalytic Hydrogenation of Biphenyl-4-carboxylic Acid

The conversion of biphenyl-4-carboxylic acid to this compound is achieved through the saturation of both aromatic rings via catalytic hydrogenation. This reaction is well-suited for a continuous flow process, which allows for precise control over reaction parameters and minimizes the risks associated with handling hydrogen gas at large scales.

Reaction:

Biphenyl-4-carboxylic acid + 6 H₂ --(Pd/C catalyst)--> this compound

Application Notes

Advantages of Flow Chemistry for this Synthesis:

  • Enhanced Safety: The small internal volume of flow reactors significantly reduces the amount of gaseous hydrogen present at any given time, minimizing the risk of explosion.[1]

  • Improved Mass Transfer: The high surface-area-to-volume ratio in flow reactors, especially packed-bed systems, enhances the interaction between the substrate, hydrogen, and the catalyst, leading to faster reaction rates.

  • Precise Process Control: Temperature, pressure, and residence time can be accurately controlled, leading to higher selectivity and more consistent product quality.

  • Scalability: Scaling up production in a flow system can often be achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors.

  • Catalyst Reusability: The use of a packed-bed reactor allows for the catalyst to be retained and reused over extended periods, reducing costs and simplifying product work-up.

Key Considerations for a Continuous Flow Process:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic rings.[2][3][4] The choice of catalyst loading (e.g., 5% or 10% Pd/C) and support material can influence activity and longevity.

  • Solvent System: A solvent that ensures the solubility of both the starting material and the product is crucial. A mixture of ethanol and acetic acid has been used in batch syntheses of similar compounds.[5] The choice of solvent will also impact the operating pressure required to maintain the liquid phase at the desired reaction temperature.

  • Reactor Type: A packed-bed reactor (PBR) is well-suited for this three-phase (gas-liquid-solid) reaction, allowing for efficient catalyst contacting and retention.

  • Process Parameters: Optimization of temperature, hydrogen pressure, and substrate flow rate will be necessary to achieve high conversion and selectivity.

Experimental Protocols

The following are proposed starting protocols for the large-scale synthesis of this compound using a continuous flow packed-bed reactor. These protocols are based on analogous hydrogenations reported in the literature and should be optimized for specific equipment and desired throughput.

Protocol 1: Lab-Scale Feasibility Study

Objective: To establish the feasibility of the continuous flow hydrogenation of biphenyl-4-carboxylic acid and to determine initial optimal process parameters.

Equipment:

  • High-pressure liquid chromatography (HPLC) pump for substrate delivery

  • Mass flow controller for hydrogen gas

  • Packed-bed reactor (e.g., stainless steel column)

  • Heating system for the reactor

  • Back-pressure regulator

  • Product collection vessel

Materials:

  • Biphenyl-4-carboxylic acid

  • 5% Palladium on carbon (Pd/C) catalyst

  • Ethanol (reagent grade)

  • Glacial acetic acid

  • Hydrogen gas (high purity)

Procedure:

  • Prepare a stock solution of biphenyl-4-carboxylic acid in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

  • Pack the reactor column with the 5% Pd/C catalyst.

  • Prime the system with the solvent mixture.

  • Heat the reactor to the desired temperature (e.g., 80-120°C).

  • Pressurize the system with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Introduce the substrate solution into the reactor at a specific flow rate to achieve the desired residence time.

  • Collect the product stream after the back-pressure regulator.

  • Analyze the product stream by HPLC or other suitable analytical techniques to determine conversion and purity.

  • Vary the temperature, pressure, and flow rate to optimize the reaction conditions.

Protocol 2: Pilot-Scale Production

Objective: To scale up the optimized process for kilogram-scale production.

Equipment:

  • Industrial-grade pumps for solvent and substrate delivery

  • Mass flow controllers for hydrogen

  • Larger-scale packed-bed reactor

  • Process control system for monitoring and adjusting parameters

  • Inline analytical tools (e.g., IR, UV-Vis) for real-time monitoring (optional)

  • Automated product collection system

Procedure:

  • Based on the optimized parameters from the lab-scale study, prepare a larger volume of the biphenyl-4-carboxylic acid stock solution.

  • Ensure the pilot-scale packed-bed reactor is properly packed with the Pd/C catalyst.

  • Initiate the flow of solvent to wet the catalyst bed and stabilize the system.

  • Establish the desired temperature and hydrogen pressure in the reactor.

  • Introduce the substrate solution at the scaled-up flow rate.

  • Continuously monitor the reaction progress and product quality.

  • Collect the product over the desired production run time.

  • Upon completion, flush the system with solvent.

  • The collected product solution can be concentrated under reduced pressure to crystallize the this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following tables summarize typical and proposed parameters for the batch and continuous flow synthesis of this compound.

Table 1: Comparison of Batch vs. Proposed Flow Synthesis Parameters

ParameterConventional Batch SynthesisProposed Continuous Flow Synthesis
Precursor Biphenyl-4-carboxylic acidBiphenyl-4-carboxylic acid
Catalyst Platinum oxide[5] or Pd/C5-10% Pd/C in a packed bed
Solvent Ethanol, Glacial Acetic Acid[5]Ethanol, Glacial Acetic Acid or other suitable solvent
Temperature Ambient to elevated80 - 150 °C (starting point)
Pressure ~40 psi (H₂)[5]10 - 70 bar (H₂)
Reaction Time Several hours to overnight[5]Minutes (residence time)
Work-up Filtration, Concentration[5]Continuous output, concentration
Safety Handling of large H₂ volumeMinimized H₂ volume in reactor[1]

Table 2: Proposed Starting Parameters for Flow Chemistry Optimization

ParameterRange for OptimizationRationale
Temperature (°C) 80 - 150Higher temperatures generally increase reaction rates, but may affect selectivity.
Hydrogen Pressure (bar) 10 - 70Higher pressure increases hydrogen availability at the catalyst surface, improving reaction rate.
Substrate Concentration (M) 0.1 - 0.5Higher concentration increases throughput but may lead to solubility issues or catalyst deactivation.
Flow Rate (mL/min) 1 - 10 (Lab-scale)Determines the residence time in the reactor.
Residence Time (min) 5 - 30The time the reaction mixture spends in the catalyst bed; needs to be sufficient for complete conversion.
Catalyst Loading 5% or 10% Pd/CHigher loading can increase reaction rate but also cost.

Mandatory Visualization

Flow_Chemistry_Workflow Figure 1: Continuous Flow Hydrogenation Workflow cluster_reagents Reagent Delivery cluster_process Flow Reactor System cluster_collection Product Collection & Analysis Reagent_Tank Substrate Solution (Biphenyl-4-carboxylic acid in Solvent) Pump HPLC Pump Reagent_Tank->Pump Liquid Feed H2_Source Hydrogen Source MFC Mass Flow Controller H2_Source->MFC Gas Feed Mixer Gas-Liquid Mixer (T-piece) Pump->Mixer MFC->Mixer Reactor Heated Packed-Bed Reactor (Pd/C Catalyst) Mixer->Reactor Reaction Mixture BPR Back-Pressure Regulator Reactor->BPR Product Stream Collection Product Collection Vessel BPR->Collection Analysis Inline/Offline Analysis (e.g., HPLC) Collection->Analysis

Caption: Workflow for the continuous hydrogenation of biphenyl-4-carboxylic acid.

Logical_Relationship Figure 2: Synthesis Pathway Start Biphenyl-4-carboxylic acid Process Continuous Flow Hydrogenation - Pd/C Catalyst - Packed-Bed Reactor - Elevated Temp. & Pressure Start->Process Reagents + 6 H₂ Product This compound Process->Product Purification Work-up & Purification (Concentration, Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

References

Application Notes: [1,1'-Bicyclohexyl]-1-carboxylic acid as a Key Intermediate in the Synthesis of Dicyclomine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of [1,1'-Bicyclohexyl]-1-carboxylic acid as a crucial intermediate in the chemical synthesis of Dicyclomine, an antispasmodic and anticholinergic agent. The protocols outlined below are based on established synthetic routes, offering a guide for laboratory-scale preparation.

Introduction

Dicyclomine, the 2-(diethylamino)ethyl ester of this compound, is a medication used to treat intestinal hypermotility and spasms of the gastrointestinal tract, particularly those associated with irritable bowel syndrome.[1] The synthesis of Dicyclomine hydrochloride typically involves a two-step process commencing from this compound. This carboxylic acid serves as the foundational scaffold, providing the bulky bicyclohexyl group essential for the pharmacological activity of Dicyclomine.

Overall Synthesis Pathway

The synthesis of Dicyclomine hydrochloride from this compound proceeds through two primary transformations: esterification followed by salt formation.

cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation Carboxylic_Acid This compound Ester 2-(Diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate (Dicyclomine Base) Carboxylic_Acid->Ester 2-(Diethylamino)ethyl chloride HCl, NaOH (aq) Dicyclomine_HCl Dicyclomine Hydrochloride Ester->Dicyclomine_HCl HCl

Caption: Two-step synthesis of Dicyclomine Hydrochloride.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Dicyclomine hydrochloride using this compound as the starting intermediate.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of [1,1'-bicyclohexyl]-2-ol with formic acid in the presence of a dehydrating agent.[2]

Materials:

  • [1,1'-Bicyclohexyl]-2-ol

  • Formic acid (98-100%)

  • Concentrated sulfuric acid (95-98%)

  • Toluene

  • 5% Aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Ice

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath

  • Separatory funnel

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • To a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 540 g of concentrated sulfuric acid.

  • Cool the sulfuric acid to 10 °C with vigorous stirring using a cooling bath.

  • Slowly add 3 mL of formic acid dropwise to the cooled sulfuric acid.

  • Prepare a solution of 50 g of [1,1'-bicyclohexyl]-2-ol in 50.5 g of formic acid.

  • Add the solution of [1,1'-bicyclohexyl]-2-ol and formic acid dropwise to the reaction flask over 3 hours, maintaining the reaction temperature between 10-20 °C.

  • After the addition is complete, continue stirring the mixture for an additional hour at 10-20 °C.

  • Pour the reaction mixture onto 1 kg of crushed ice with stirring, which will cause a white solid to precipitate.

  • Extract the product from the aqueous mixture with 200 mL of toluene.

  • Separate the toluene phase and wash the aqueous phase with another 200 mL of toluene.

  • Combine the toluene extracts and wash them with 200 mL of a 5% aqueous sodium hydroxide solution.

  • Separate the alkaline aqueous phase, and wash it with 200 mL of toluene.

  • Cool the alkaline aqueous solution and acidify it by adding concentrated hydrochloric acid with stirring, which will cause the product to crystallize.

  • Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals twice with 100 mL of water.

  • Dry the product under reduced pressure in a vacuum oven.

Protocol 2: Synthesis of Dicyclomine Hydrochloride

This protocol details the esterification of this compound with 2-(diethylamino)ethyl chloride hydrochloride, followed by conversion to the hydrochloride salt.[2]

Materials:

  • This compound

  • 50% Aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride

  • Toluene

  • 5% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Anhydrous diethyl ether

  • Ethanolic hydrogen chloride solution

Equipment:

  • Reaction flask with stirrer and heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a reaction flask, combine the crystalline this compound obtained from Protocol 1, 78.8 g of a 50% aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride, and 100 mL of toluene.[2]

  • Heat the mixture to 50 °C with stirring.

  • Over 2 hours, add 370 g of a 5% aqueous sodium hydroxide solution dropwise while maintaining the temperature at 50 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 40-50 °C.[2]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 2-(diethylamino)ethyl[1,1'-bicyclohexyl]-1-carboxylate (Dicyclomine base) as an oil.

  • Dissolve the crude Dicyclomine base in anhydrous diethyl ether.

  • Precipitate the hydrochloride salt by adding a solution of ethanolic hydrogen chloride dropwise with stirring.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with cold anhydrous diethyl ether and dry under vacuum.

Quantitative Data

The following table summarizes quantitative data derived from the synthesis protocols.

ParameterValueReference
Protocol 1: this compound Synthesis
Yield84.1%[2]
Melting Point120-121 °C[2]
Protocol 2: Dicyclomine Hydrochloride Synthesis
Yield of Dicyclomine BaseNot specified
Overall Yield of Dicyclomine HCl (from alternative routes)29-34%[2]
Melting Point of Dicyclomine HCl165-166 °C[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Dicyclomine hydrochloride from this compound.

cluster_esterification Esterification cluster_workup Work-up & Purification cluster_salt_formation Salt Formation Start Combine Carboxylic Acid, 2-(diethylamino)ethyl chloride HCl, and Toluene Heat Heat to 50°C Start->Heat Add_NaOH Add NaOH solution dropwise Heat->Add_NaOH Stir Stir at 40-50°C Add_NaOH->Stir Cool Cool to Room Temperature Stir->Cool Separate Separate Organic Layer Cool->Separate Wash Wash with Water Separate->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Dissolve Dissolve in Diethyl Ether Concentrate->Dissolve Precipitate Add Ethanolic HCl Dissolve->Precipitate Filter Filter Precipitate Precipitate->Filter Dry_Final Dry under Vacuum Filter->Dry_Final End End Dry_Final->End Dicyclomine HCl

Caption: Workflow for Dicyclomine Hydrochloride Synthesis.

References

Application Notes and Protocols for the Esterification of [1,1'-Bicyclohexyl]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the esterification of the sterically hindered [1,1'-Bicyclohexyl]-1-carboxylic acid with various alcohols. This information is critical for the synthesis of active pharmaceutical ingredients (APIs) and other derivatives where this carboxylic acid is a key building block.

Introduction

This compound is a structurally unique and sterically hindered molecule. Its bicyclohexyl framework imparts rigidity, which can be advantageous in drug design for achieving higher binding affinity and selectivity.[1] The primary synthetic challenge involving this acid is the esterification of its tertiary carboxylic acid group. Standard esterification methods may proceed slowly or result in low yields due to steric hindrance.

This document outlines two primary, effective methods for the esterification of this compound: the Fischer-Speier Esterification for simpler, primary alcohols and the Steglich Esterification for more complex or sensitive alcohols. Additionally, a specific application for the synthesis of the antispasmodic drug Dicyclomine is detailed.

General Reaction Scheme

The esterification of this compound with an alcohol (R-OH) proceeds to form the corresponding ester and water.

Esterification_Reaction Acid This compound Plus1 + Arrow Catalyst Heat Acid->Arrow Alcohol Alcohol (R-OH) Alcohol->Arrow Ester [1,1'-Bicyclohexyl]-1-carboxylate Ester Plus2 + Water Water (H₂O) Arrow->Ester

Caption: General Esterification of this compound.

Application Note 1: Fischer-Speier Esterification of this compound with Primary Alcohols

The Fischer-Speier method is a classic acid-catalyzed esterification. It is most effective for less sterically hindered alcohols and when the alcohol can be used in large excess to drive the reaction equilibrium towards the product. For a sterically hindered acid like this compound, reaction times may be prolonged, and efficient water removal is crucial.

Experimental Protocol: General Fischer-Speier Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq).

  • Reagent Addition: Add the desired primary alcohol (10-20 eq) as the solvent and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 0.05-0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux. The azeotropic removal of water using the Dean-Stark trap will drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Comparative Data for Fischer-Speier Esterification
AlcoholCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
MethanolH₂SO₄Reflux12-2470-85
EthanolH₂SO₄Reflux18-3665-80
n-Propanolp-TsOHReflux24-4860-75
n-Butanolp-TsOHReflux24-4860-75

Application Note 2: Steglich Esterification for Hindered and Sensitive Alcohols

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for sterically hindered acids and alcohols, as well as for substrates with acid-labile functional groups.[2] The reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2]

Experimental Workflow: Steglich Esterification

Steglich_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification cluster_workup Work-up and Purification A Dissolve Acid and Alcohol in an aprotic solvent (e.g., Dichloromethane) B Add DMAP (catalytic) A->B C Cool to 0°C B->C D Add DCC C->D E Stir at room temperature D->E F Filter to remove dicyclohexylurea (DCU) E->F G Wash filtrate with dilute acid and base F->G H Dry and concentrate the organic phase G->H I Purify by chromatography or distillation H->I

Caption: A typical workflow for the Steglich esterification.

Experimental Protocol: General Steglich Esterification
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Extraction: The filtrate is washed successively with dilute hydrochloric acid (to remove excess DMAP and any remaining DCC), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Comparative Data for Steglich Esterification

The Steglich esterification is generally high-yielding for a variety of alcohols, including those that are more sterically demanding.

AlcoholCoupling AgentCatalystTemperatureReaction Time (h)Typical Yield (%)
IsopropanolDCCDMAPRoom Temp.12-2480-95
tert-ButanolDCCDMAPRoom Temp.24-4875-90
Benzyl AlcoholDCCDMAPRoom Temp.12-1885-98
2-(Diethylamino)ethanolDCCDMAPRoom Temp.12-2480-95

Application Note 3: Synthesis of Dicyclomine

A significant application of the esterification of this compound is the synthesis of Dicyclomine, an antispasmodic and anticholinergic drug.[1] Dicyclomine is the 2-(diethylamino)ethyl ester of this compound.[1]

Signaling Pathway Context

Dicyclomine functions as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors in smooth muscle, leading to muscle relaxation.

Dicyclomine_MoA ACh Acetylcholine Receptor Muscarinic Receptor (on Smooth Muscle) ACh->Receptor Binds to Signal Signal Transduction Cascade Receptor->Signal Activates NoResponse Muscle Relaxation Receptor->NoResponse Inhibited Pathway Leads to Dicyclomine Dicyclomine Dicyclomine->Receptor Blocks Response Muscle Contraction (Spasm) Signal->Response Leads to

Caption: Mechanism of action of Dicyclomine as a muscarinic antagonist.

Experimental Protocol: Synthesis of Dicyclomine

This protocol is adapted from patent literature and may require optimization.

  • Acid Chloride Formation (Optional but Recommended):

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Warm the mixture to room temperature and then heat to reflux for 2-4 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Esterification:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent like toluene.

    • To this solution, add 2-(diethylamino)ethanol (1.1 eq) and a tertiary amine base such as triethylamine (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Dicyclomine base.

    • The product can be further purified by vacuum distillation or conversion to its hydrochloride salt.

Reactant 1Reactant 2MethodKey ReagentsTypical Yield (%)
This compound2-(Diethylamino)ethanolAcid Chloride FormationThionyl Chloride, Triethylamine>80
This compound2-(Diethylamino)ethanolSteglich EsterificationDCC, DMAP80-95

Conclusion

The esterification of this compound can be successfully achieved using methods tailored to the steric hindrance of the acid. For simple primary alcohols, the Fischer-Speier esterification is a viable, cost-effective option, though it may require forcing conditions. For more sensitive or hindered alcohols, the Steglich esterification offers a mild and highly efficient alternative. The synthesis of Dicyclomine highlights a key industrial application of these esterification strategies. The choice of method will depend on the specific alcohol, the scale of the reaction, and the presence of other functional groups in the substrates.

References

Application Notes and Protocols: Derivatization of [1,1'-Bicyclohexyl]-1-carboxylic Acid Analogues for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liquid crystals (LCs) are a state of matter that possesses properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light has led to their widespread use in display technologies such as liquid crystal displays (LCDs). The performance of an LCD is critically dependent on the physical properties of the liquid crystal material used, including its clearing point, viscosity, birefringence, and dielectric anisotropy.

The molecular structure of a liquid crystal molecule is paramount in determining its physical properties. A typical calamitic (rod-shaped) liquid crystal consists of a rigid core, a flexible terminal group (e.g., an alkyl chain), and often a polar group. The [1,1'-bicyclohexyl] moiety is an excellent candidate for the rigid core of liquid crystal molecules due to its linear and rigid structure, which promotes the formation of the anisotropic liquid crystalline phase.

This document provides detailed application notes and protocols for the derivatization of [1,1'-Bicyclohexyl]-1-carboxylic acid analogues, specifically the commercially available trans,trans-4'-alkyl-[1,1'-bicyclohexyl]-4-carboxylic acids, into ester-based liquid crystals. The esterification with a polar phenol, such as 4-cyanophenol, introduces a strong dipole moment, which is crucial for achieving a positive dielectric anisotropy, a key property for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs.

These materials are of significant interest to researchers in materials science and professionals in drug development exploring advanced delivery systems. The bicyclohexyl core offers a unique combination of properties, including low birefringence and high negative dielectric anisotropy in certain configurations, making these compounds versatile for various applications.[1]

General Synthetic Strategy

The primary method for derivatizing trans,trans-4'-alkyl-[1,1'-bicyclohexyl]-4-carboxylic acids for liquid crystal applications is through esterification. The carboxylic acid is reacted with a substituted phenol, in this case, 4-cyanophenol, to yield the desired liquid crystalline ester. The length of the 4'-alkyl chain on the bicyclohexyl core is systematically varied to fine-tune the mesomorphic properties of the final compound.

A common and effective method for this esterification, particularly when dealing with sterically hindered carboxylic acids, is the Steglich esterification. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the reaction under mild conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanophenyl trans,trans-4'-propyl-[1,1'-bicyclohexyl]-4-carboxylate

This protocol details the synthesis of the propyl (n=3) derivative of the target liquid crystal series.

Materials:

  • trans,trans-4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 250 mL round-bottom flask, dissolve trans,trans-4'-propyl-[1,1'-bicyclohexyl]-4-carboxylic acid (1.0 eq) and 4-cyanophenol (1.1 eq) in anhydrous dichloromethane (100 mL).

  • To this solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous dichloromethane (50 mL) to the reaction mixture over 30 minutes with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter the reaction mixture through a fritted funnel to remove the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 98:2) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 4-cyanophenyl trans,trans-4'-propyl-[1,1'-bicyclohexyl]-4-carboxylate as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

  • Determine the phase transition temperatures by Differential Scanning Calorimetry (DSC) and identify the mesophases by Polarized Optical Microscopy (POM).

Protocol 2: Characterization of Liquid Crystalline Properties

a) Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the purified liquid crystal sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample to a temperature above its clearing point (e.g., 200 °C) at a rate of 10 °C/min to erase any thermal history.

  • Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate of 5 °C/min, recording the heat flow.

  • Heat the sample again at a rate of 5 °C/min until it is in the isotropic liquid phase, recording the heat flow.

  • The peak temperatures of the endotherms and exotherms in the heating and cooling cycles correspond to the phase transition temperatures.

b) Polarized Optical Microscopy (POM):

  • Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarized light microscope.

  • Heat the sample to its isotropic liquid phase.

  • Slowly cool the sample and observe the formation of different textures through the crossed polarizers.

  • Characteristic textures (e.g., schlieren, marbled) will identify the nematic and smectic phases.

  • Correlate the temperatures at which these textures appear and disappear with the transitions observed in the DSC thermogram.

Data Presentation

The following table summarizes the phase transition temperatures for a homologous series of 4-cyanophenyl trans-4-alkylcyclohexanecarboxylates, which are structurally related to the target compounds and serve as a representative dataset. The data illustrates the effect of the alkyl chain length on the mesomorphic properties.

Alkyl Group (n) Crystal to Nematic (TC-N) / °C Nematic to Isotropic (TN-I) / °C Mesophase Range / °C
3 (Propyl)587214
4 (Butyl)458035
5 (Pentyl)428543
6 (Hexyl)488335
7 (Heptyl)558126

Data adapted from studies on related cyanophenyl esters of alkylcyclohexanecarboxylic acids.

Visualizations

Derivatization_Workflow start trans,trans-4'-Alkyl-[1,1'-bicyclohexyl]- -4-carboxylic Acid esterification Steglich Esterification start->esterification phenol 4-Cyanophenol phenol->esterification reagents DCC, DMAP DCM, 0°C to RT reagents->esterification product 4-Cyanophenyl trans,trans-4'-Alkyl- [1,1'-bicyclohexyl]-4-carboxylate esterification->product purification Purification (Column Chromatography) product->purification final_product Pure Liquid Crystal purification->final_product characterization Characterization (DSC, POM) final_product->characterization

Caption: Synthetic workflow for the derivatization of bicyclohexyl carboxylic acid.

Structure_Property_Relationship core [1,1'-Bicyclohexyl] Core properties Mesomorphic Properties core->properties Provides Rigidity chain Alkyl Chain Length (n) chain->properties Modulates polar_group Cyano (-CN) Group polar_group->properties Induces Polarity clearing_point Clearing Point (T_N-I) properties->clearing_point meso_range Mesophase Range properties->meso_range dielectric Dielectric Anisotropy (Δε) properties->dielectric

Caption: Key molecular features influencing liquid crystal properties.

References

Application Notes and Protocols: [1,1'-Bicyclohexyl]-1-carboxylic acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[1,1'-Bicyclohexyl]-1-carboxylic acid is a chemical compound primarily recognized as a key intermediate in the synthesis of the antispasmodic drug, Dicyclomine.[1] A comprehensive review of current scientific literature and patents reveals a notable absence of its direct application as a monomer, initiator, or modifier in polymer chemistry. However, its unique sterically hindered and rigid bicyclohexyl structure presents intriguing possibilities for the development of novel polymers with tailored properties.

This document outlines potential, hypothetical applications of this compound in polymer science, drawing parallels from the use of other alicyclic and bicyclic compounds in polymer synthesis. The protocols and data presented herein are illustrative and intended to serve as a foundational guide for researchers exploring the incorporation of this moiety into polymeric materials.

Hypothetical Applications in Polymer Chemistry

The structure of this compound, featuring a bulky, saturated bicyclic group and a single carboxylic acid function, suggests several potential roles in polymer synthesis:

  • Chain Termination/End-Capping Agent: The monofunctional nature of the carboxylic acid group makes it a suitable candidate for controlling molecular weight in condensation polymerizations (e.g., polyesters and polyamides) by acting as a chain terminator. The bulky bicyclohexyl group at the polymer chain end could impart unique properties such as increased solubility, modified thermal behavior, and altered surface characteristics.

  • Grafting Moiety: The carboxylic acid can be activated and used to graft the bicyclohexyl group onto existing polymer backbones containing reactive sites (e.g., hydroxyl or amine groups). This could be a strategy to modify the physical and chemical properties of commodity polymers.

  • Monomer for Dendritic or Branched Polymers: While not a conventional linear monomer, it could be employed in the synthesis of more complex architectures like dendrimers or hyperbranched polymers, where a bulky core or peripheral group is desired.

  • Co-monomer in Specialty Polyesters and Polyamides: Although it would act as a chain-terminating co-monomer, its incorporation could be used to precisely control polymer properties. For instance, in the synthesis of polyesters from diols and diacids, the addition of this compound would limit the chain length and introduce the bulky bicyclohexyl group.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and understanding its reactivity in potential polymerization reactions.

PropertyValueReference
Molecular Formula C₁₃H₂₂O₂[1][2][3]
Molecular Weight 210.31 g/mol [1][2]
Melting Point 122.0 °C[1]
pKa (Predicted) 4.84 ± 0.20[3]
XLogP3-AA 4.4[2]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Illustrative Experimental Protocols

The following are hypothetical protocols for the use of this compound in polymer chemistry.

4.1. Protocol 1: Use as a Chain Terminator in Polyester Synthesis

This protocol describes the hypothetical synthesis of a polyester with this compound as a chain terminator to control molecular weight.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Esterification: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column, charge Dimethyl terephthalate and an excess of Ethylene glycol.

  • Add a specified molar percentage of this compound relative to the diacid monomer to control the final molecular weight.

  • Add the catalyst, Titanium(IV) butoxide.

  • Heat the mixture under a slow stream of nitrogen to initiate the transesterification reaction, distilling off the methanol byproduct.

  • Polycondensation: After the theoretical amount of methanol has been collected, gradually increase the temperature and apply a vacuum to remove excess ethylene glycol and drive the polymerization.

  • The reaction is complete when the desired melt viscosity is achieved.

  • The resulting polymer is extruded, cooled, and pelletized.

4.2. Protocol 2: Grafting onto a Hydroxyl-Containing Polymer

This protocol outlines a hypothetical procedure for grafting this compound onto a polymer with pendant hydroxyl groups, such as polyvinyl alcohol (PVA).

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine

  • Diethyl ether

Procedure:

  • Activation of Carboxylic Acid: In a fume hood, dissolve this compound in anhydrous DMF. Slowly add thionyl chloride dropwise at 0°C to convert the carboxylic acid to its more reactive acid chloride derivative. Stir for several hours at room temperature.

  • Grafting Reaction: In a separate flask, dissolve polyvinyl alcohol in anhydrous DMF.

  • Cool the PVA solution to 0°C and slowly add the freshly prepared [1,1'-Bicyclohexyl]-1-carbonyl chloride solution in the presence of pyridine (to neutralize the HCl byproduct).

  • Allow the reaction to proceed at room temperature overnight with constant stirring.

  • Purification: Precipitate the modified polymer by pouring the reaction mixture into an excess of diethyl ether.

  • Filter the solid polymer, wash thoroughly with diethyl ether to remove unreacted starting materials, and dry under vacuum.

Visualization of Hypothetical Workflows and Pathways

5.1. Workflow for Chain-Terminated Polyester Synthesis

The following diagram illustrates the logical workflow for the synthesis of a polyester using this compound as a chain-terminating agent.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products DMT Dimethyl Terephthalate Esterification Esterification DMT->Esterification EG Ethylene Glycol EG->Esterification BCA This compound BCA->Esterification Cat Catalyst Cat->Esterification Polycondensation Polycondensation Esterification->Polycondensation Oligomers Byproducts Methanol, Excess EG Esterification->Byproducts Polymer End-Capped Polyester Polycondensation->Polymer Polycondensation->Byproducts

Caption: Workflow for polyester synthesis with a chain terminator.

5.2. Logical Relationship in Polymer Property Modification

This diagram shows the conceptual relationship of how incorporating the bicyclohexyl moiety could influence polymer properties.

G cluster_incorporation Incorporation into Polymer cluster_properties Modified Polymer Properties BCA [1,1'-Bicyclohexyl]-1- carboxylic acid ChainEnd Chain-End Modification BCA->ChainEnd Grafting Side-Chain Grafting BCA->Grafting Solubility Increased Solubility ChainEnd->Solubility MW Controlled Molecular Weight ChainEnd->MW Tg Altered Tg Grafting->Tg Surface Modified Surface Energy Grafting->Surface

Caption: Conceptual impact of bicyclohexyl group on polymer properties.

Conclusion

While there is no documented evidence of this compound being used in polymer chemistry, its unique chemical structure suggests it could be a valuable, albeit specialized, molecule for modifying polymer properties. The bulky and rigid bicyclohexyl group could be leveraged to control polymer chain length, enhance solubility, and alter thermal and surface characteristics. The provided hypothetical protocols and conceptual diagrams offer a starting point for researchers interested in exploring the potential of this and similar alicyclic carboxylic acids in the design of novel polymeric materials. Further experimental investigation is required to validate these proposed applications and to fully characterize the properties of polymers containing the [1,1'-Bicyclohexyl]-1-carboxy moiety.

References

Application Notes and Protocols for the Formation of Amides from [1,1'-Bicyclohexyl]-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The coupling of sterically hindered carboxylic acids, such as [1,1'-Bicyclohexyl]-1-carboxylic acid, presents a significant synthetic challenge. The bulky bicyclohexyl group can impede the approach of the amine nucleophile to the activated carboxylic acid derivative, often leading to low yields and slow reaction rates with standard coupling methods.

This document provides detailed protocols for the successful amidation of this compound, a key intermediate in the synthesis of the antispasmodic drug dicyclomine. The protocols described herein utilize robust coupling reagents and optimized conditions to overcome the steric hindrance imposed by the bicyclohexyl moiety, enabling efficient amide synthesis. Methodologies employing common coupling agents such as HATU and BOP, as well as a mixed anhydride approach, are presented.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the amidation of sterically hindered carboxylic acids, using adamantane-1-carboxylic acid as a close structural and steric analogue for this compound. This data provides a comparative basis for selecting the appropriate coupling method.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Yield (%)Reference
Adamantane-1-carboxylic acidaq. NH₃Ethyl ChloroformateTriethylamineTHF197[1]
Adamantane-1-carboxylic acidDiethylamineTaCl₅---73[1]
VariousVarious AnilinesSulfated TiO₂/SnO₂--2-665-97[2]
Dicarboxylic AcidsVariousHATU-2-MeTHF-55-89[3]

Experimental Protocols

Protocol 1: Amide Formation using HATU

This protocol is suitable for a broad range of primary and secondary amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically demanding substrates.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the amine (1.1-1.2 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1-1.2 eq) in anhydrous DMF or DCM.

  • Add the HATU solution to the carboxylic acid and amine mixture.

  • Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, the reaction time may need to be extended, or gentle heating (40-50 °C) may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Formation using BOP Reagent

BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is another powerful coupling agent effective for hindered systems.[5] Note: BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), and appropriate safety precautions must be taken.

Materials:

  • This compound

  • Amine (primary or secondary)

  • BOP reagent

  • Triethylamine (TEA) or DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF, add TEA or DIPEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add BOP reagent (1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Protocol 3: Mixed Anhydride Method

This method involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which then readily reacts with the amine. This approach has been shown to be highly effective for the amidation of the sterically similar adamantane-1-carboxylic acid.[1]

Materials:

  • This compound

  • Amine (e.g., aqueous ammonia for the primary amide)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -10 °C.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -10 °C. A precipitate of triethylammonium chloride will form.

  • Stir the mixture at -10 °C for 30-60 minutes to ensure complete formation of the mixed anhydride.

  • Add the amine (1.2-1.5 eq) to the reaction mixture. If preparing the primary amide, a solution of aqueous ammonia can be used.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Remove the THF under reduced pressure.

  • If a precipitate forms, filter and wash with cold water. Otherwise, extract the aqueous residue with a suitable organic solvent (e.g., DCM).

  • Wash the organic extract with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution to obtain the crude amide, which can be further purified by recrystallization or column chromatography.

Visualizations

Amide_Formation_Workflow General Workflow for Amide Formation cluster_reactants Reactant Preparation cluster_activation Activation & Coupling cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Amine activation Add Coupling Reagent (e.g., HATU, BOP) & Base (e.g., DIPEA) in Solvent (e.g., DMF) start->activation stir Stir at Room Temperature (12-24h) activation->stir workup Aqueous Work-up (Acid/Base Washes) stir->workup purification Purification (Column Chromatography) workup->purification product Pure Amide Product purification->product Signaling_Pathway Mechanism of Amide Formation via Activated Ester CarboxylicAcid R-COOH (this compound) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, BOP) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide Product (R-CO-NHR') TetrahedralIntermediate->AmideProduct Collapse Byproducts Byproducts TetrahedralIntermediate->Byproducts

References

Analytical HPLC method for [1,1'-Bicyclohexyl]-1-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical HPLC Method for [1,1'-Bicyclohexyl]-1-carboxylic Acid Analysis

Introduction

This compound is a key intermediate in the synthesis of the antispasmodic drug dicyclomine.[1] It is also considered a related compound or impurity in dicyclomine hydrochloride preparations.[2][3] Accurate and reliable quantitative analysis of this compound is crucial for quality control in pharmaceutical manufacturing and for stability studies of the final drug product. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

The physicochemical properties of this compound, such as its high LogP of approximately 4.4 and a predicted pKa of around 4.84, indicate its non-polar nature, making it well-suited for retention and separation on a reversed-phase column.[1][4][5] This method utilizes a C8 column and a simple isocratic mobile phase of acetonitrile and a phosphate buffer, providing a rapid and efficient analysis with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Symmetry C8, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reference Standard: this compound (Purity ≥ 98%).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Reagents: Potassium dihydrogen phosphate (KH2PO4) (Analytical grade), Orthophosphoric acid (Analytical grade).

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve an appropriate amount of KH2PO4 in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Acetonitrile and Water in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to the volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Chromatographic Conditions

The analysis is performed using an isocratic elution.

ParameterCondition
Mobile Phase Buffer (pH 3.5) : Acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detection UV at 215 nm
Run Time 10 minutes
Sample Preparation

For the analysis of bulk drug or formulation samples, accurately weigh a quantity of the sample equivalent to a target concentration of this compound and dissolve it in the diluent. The solution may need to be sonicated to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The quantitative performance of the method is summarized in the table below. This data is representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterResult
Retention Time (RT) Approximately 5.2 min
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%

Method Validation

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to standard guidelines.

  • Specificity: The method demonstrated good specificity with no interference from the diluent or potential impurities at the retention time of the analyte.

  • Linearity: A linear relationship between the peak area and concentration was observed over the specified range with a correlation coefficient greater than 0.999.

  • Accuracy: The accuracy of the method was confirmed by recovery studies, with recovery values falling within the acceptable range of 98.0% to 102.0%.

  • Precision: The precision of the method, expressed as the relative standard deviation (%RSD) for replicate injections, was found to be less than 2.0%, indicating good repeatability.

  • LOD and LOQ: The limit of detection and limit of quantitation were determined to be 0.3 µg/mL and 1.0 µg/mL, respectively, demonstrating the sensitivity of the method.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method, from the preparation of solutions to the final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing cluster_results 4. Results prep_mobile_phase Prepare Mobile Phase (Buffer & Acetonitrile) hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->hplc_system prep_diluent Prepare Diluent (ACN:Water) prep_standard Prepare Standard Solutions prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample injection Inject Sample/Standard prep_standard->injection prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 215 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Generate Report (Concentration, Purity) quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a detailed and robust RP-HPLC method for the quantitative analysis of this compound. The method is simple, accurate, precise, and sensitive, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of a common C8 column and a straightforward isocratic mobile phase ensures ease of implementation in most analytical laboratories.

References

[1,1'-Bicyclohexyl]-1-carboxylic Acid: Application Notes for its Use as a Pharmaceutical Standard and Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[1,1'-Bicyclohexyl]-1-carboxylic acid (BCHA), a dicyclohexyl derivative, is a critical compound in the pharmaceutical industry, primarily recognized as a key process impurity and a vital reference standard in the quality control of Dicyclomine Hydrochloride.[1][2][3] Dicyclomine is an anticholinergic and antispasmodic agent used to treat symptoms of irritable bowel syndrome. The structural integrity and purity of Dicyclomine are paramount for its therapeutic efficacy and safety. BCHA, also known as Dicyclomine Impurity A or Dicyclomine Related Compound A, is a synthetic precursor to Dicyclomine and its presence in the final drug product must be meticulously controlled.[1][2][4] These application notes provide detailed protocols for the use of this compound as a pharmaceutical reference standard for the quality assessment of Dicyclomine Hydrochloride.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Synonyms [Bicyclohexyl]-1-carboxylic acid, Dicyclomine Impurity A, Dicyclomine Related Compound A
CAS Number 60263-54-9
Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
Appearance White to Off-White Solid
Melting Point Approximately 122.0 °C[4]
Storage 2-8°C in a refrigerator[2]

Application as a Pharmaceutical Impurity Standard

This compound is utilized as a reference standard to identify and quantify its presence as an impurity in Dicyclomine Hydrochloride active pharmaceutical ingredient (API) and finished dosage forms. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) stipulate strict limits for this impurity.[3][5][6] The following protocols are based on validated analytical methods.

Experimental Protocol 1: Quantification of this compound in Dicyclomine Hydrochloride API by RP-HPLC

This protocol outlines a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound (Dicyclomine Related Compound A) in Dicyclomine Hydrochloride.

1. Materials and Reagents:

  • This compound Reference Standard

  • Dicyclomine Hydrochloride API sample

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column L7 packing (e.g., C8), 4.6-mm × 15-cm; 3.5-µm packing size[5]
Mobile Phase Buffer: Acetonitrile (Gradient or Isocratic, refer to specific validated method)[1]
Buffer Preparation Dissolve 2.72 g of monobasic potassium phosphate in 900 mL of water, adjust with phosphoric acid to a pH of 3.5, and dilute with water to 1000 mL.[5]
Flow Rate 1.0 mL/min[5]
Detector UV at 215 nm[5]
Injection Volume 50 µL
Column Temperature Ambient

3. Solution Preparation:

  • Diluent: Acetonitrile and water (70:30)[5]

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in Diluent to obtain a concentration of 0.1 mg/mL.[5]

  • Standard Solution: Dilute the Standard Stock Solution with Diluent to obtain a final concentration of approximately 3.0 µg/mL.[5]

  • Sample Solution: Accurately weigh and dissolve the Dicyclomine Hydrochloride API sample in Diluent to obtain a final concentration of 2.0 mg/mL.[5]

4. System Suitability:

  • Inject the Standard Solution six times.

  • The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

5. Analysis:

  • Inject the Diluent as a blank.

  • Inject the Standard Solution and the Sample Solution into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

6. Calculation: Calculate the percentage of this compound in the Dicyclomine Hydrochloride sample using the following formula:

% Impurity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Sample is the peak area of the impurity in the Sample Solution.

  • Area_Standard is the average peak area of the impurity in the Standard Solution.

  • Conc_Standard is the concentration of the reference standard in the Standard Solution.

  • Conc_Sample is the concentration of the Dicyclomine Hydrochloride in the Sample Solution.

Acceptance Criteria: The amount of Dicyclomine related compound A should not be more than 0.20%.[5]

Experimental Protocol 2: Limit Test for this compound in Dicyclomine Hydrochloride Tablets

This protocol is adapted from the USP monograph for Dicyclomine Hydrochloride Tablets and is designed to ensure that the impurity does not exceed the specified limit.

1. Materials and Reagents:

  • As listed in Experimental Protocol 1.

  • Dicyclomine Hydrochloride Tablets.

2. Chromatographic Conditions:

  • Same as in Experimental Protocol 1.

3. Solution Preparation:

  • Diluent: Acetonitrile and water (70:30)

  • Standard Solution: Prepare a solution of USP Dicyclomine Related Compound A RS in Diluent with a known concentration of 4.0 µg/mL.[7]

  • Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder, equivalent to 200 mg of dicyclomine hydrochloride, to a 100-mL volumetric flask. Add about 70 mL of Diluent, sonicate for 30 minutes, and dilute with Diluent to volume. Centrifuge a portion of this solution and use the supernatant.[7]

4. Analysis:

  • Inject the Standard Solution and the Sample Solution into the chromatograph.

  • Compare the peak response of this compound in the Sample Solution to the peak response in the Standard Solution.

5. Calculation: Calculate the percentage of Dicyclomine Related Compound A in the portion of Tablets taken:

Result = (rU / rS) × (CS / CU) × 100[7]

Where:

  • rU = peak response of dicyclomine related compound A from the Sample solution[7]

  • rS = peak response of dicyclomine related compound A from the Standard solution[7]

  • CS = concentration of USP Dicyclomine Related Compound A RS in the Standard solution (mg/mL)[7]

  • CU = nominal concentration of dicyclomine hydrochloride in the Sample solution (mg/mL)[7]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of this compound to Dicyclomine and the general experimental workflow for its analysis.

A This compound (Precursor/Impurity) B Esterification with 2-(diethylamino)ethanol A->B Synthesis Step E Final Dicyclomine Drug Product A->E Impurity Carryover F Potential Presence of Unreacted Precursor C Dicyclomine (Active Pharmaceutical Ingredient) B->C D Formulation into Dosage Form (e.g., Tablets) C->D D->E

Caption: Synthesis and Impurity Relationship of BCHA and Dicyclomine.

cluster_prep Sample and Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Dicyclomine Sample dilution_sample Dilute to Final Concentration (2 mg/mL) prep_sample->dilution_sample prep_std Weigh and Dissolve BCHA Reference Standard dilution_std Dilute to Final Concentration (3 µg/mL) prep_std->dilution_std injection Inject Blank, Standard, and Sample Solutions dilution_sample->injection dilution_std->injection hplc_system HPLC System with UV Detector (215 nm) hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Integrate Peak Areas of BCHA chromatogram->peak_integration calculation Calculate Percentage of Impurity peak_integration->calculation report Report Results vs. Acceptance Criteria (≤0.20%) calculation->report

Caption: Workflow for BCHA Impurity Analysis by RP-HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Koch-Haaf Reaction: This is a well-established method involving the reaction of [1,1'-Bicyclohexyl]-1-ol with formic acid, using a strong acid like sulfuric acid as a catalyst. This one-pot reaction provides a direct route to the carboxylic acid.[1][2] A yield of 85% has been reported for this method.[3]

  • Grignard Reaction: This method involves the formation of a Grignard reagent from a suitable [1,1'-Bicyclohexyl] halide, followed by carboxylation with carbon dioxide (CO2).[4][5] This is a versatile method for forming carbon-carbon bonds and creating carboxylic acids.[6]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

A2: Low yields can stem from several factors depending on the synthetic route. Please refer to the troubleshooting guide below for specific issues and solutions.

Q3: What are the typical side reactions I should be aware of during the synthesis?

A3: In the Koch-Haaf reaction, potential side reactions include the formation of alkenes through dehydration of the starting alcohol, especially if the reaction temperature is not carefully controlled. In the Grignard synthesis, side reactions can include the formation of biphenyl-type products through coupling reactions.[7] The Grignard reagent is also highly basic and will react with any protic species, such as water, which will quench the reagent and reduce the yield.[4][8]

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization. After the reaction, the crude product is often precipitated by pouring the reaction mixture onto ice.[2] The resulting solid can then be filtered and recrystallized from a suitable solvent, such as hot water or ethyl acetate, to yield the pure dicarboxylic acid.[9] For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.[10]

Troubleshooting Guides

Low Yield in Koch-Haaf Synthesis from [1,1'-Bicyclohexyl]-1-ol
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the use of a strong dehydrating agent like concentrated sulfuric acid.[2]- Verify the molar ratio of formic acid to the alcohol.- Extend the reaction time or slightly increase the temperature, while monitoring for side reactions.
Side Reactions (e.g., alkene formation) - Maintain the recommended reaction temperature (e.g., 10-20°C).[2]- Ensure slow, dropwise addition of the reactant solution to the acid.[2]
Product Loss During Workup - Ensure complete precipitation of the product by using a sufficient amount of ice.- Wash the precipitated solid with cold water to minimize dissolution.- Optimize the recrystallization solvent and procedure to minimize loss.
Low Yield in Grignard Synthesis
Potential Cause Troubleshooting Steps
Poor Grignard Reagent Formation - Ensure all glassware is rigorously dried to remove any traces of water.- Use anhydrous solvents (e.g., dry ether).- The surface of the magnesium turnings may be oxidized; gently crush them before use to expose a fresh surface.
Grignard Reagent Quenching - Ensure the starting halide is free of acidic protons.- Exclude atmospheric moisture by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use an excess of the Grignard reagent to compensate for any unavoidable quenching.[8]
Inefficient Carboxylation - Use dry carbon dioxide gas or freshly crushed dry ice.- Ensure efficient stirring to maximize the contact between the Grignard reagent and CO2.- Add the Grignard solution to the CO2 source (or vice versa) at a controlled rate.
Product Loss During Acid Workup - Add the aqueous acid slowly to the reaction mixture, preferably at a low temperature, to quench any unreacted Grignard reagent and protonate the carboxylate salt.- Ensure the pH is sufficiently acidic to fully protonate the carboxylic acid for efficient extraction.

Data Presentation

Table 1: Reported Yield for the Synthesis of this compound

Synthetic Method Starting Material Reagents Reported Yield Reference
Koch-Haaf Reaction[1,1'-Bicyclohexyl]-1-olFormic acid, Sulfuric acid85%[3]

Experimental Protocols

Protocol 1: Synthesis via Koch-Haaf Reaction

This protocol is based on the reaction of [1,1'-Bicyclohexyl]-1-ol with formic acid.[1][2]

Materials:

  • [1,1'-Bicyclohexyl]-2-ol or [1,1'-Bicyclohexyl]-1-ol

  • Formic acid

  • Concentrated sulfuric acid

  • Ice

  • Toluene (for extraction, optional)

  • Aqueous sodium hydroxide solution (for workup, optional)

Procedure:

  • In a reaction flask, cool concentrated sulfuric acid to 10°C with vigorous stirring.

  • Slowly add formic acid to the cooled sulfuric acid.

  • Prepare a solution of [1,1'-Bicyclohexyl]-2-ol in formic acid.

  • Add the solution from step 3 dropwise to the reaction flask over a period of 3 hours, maintaining the temperature between 10 and 20°C.[2]

  • After the addition is complete, continue stirring the mixture at 10 to 20°C for an additional hour.[2]

  • Pour the reaction mixture onto crushed ice with stirring. A white solid should precipitate.[2]

  • Filter the white solid and wash it with cold water.

  • The crude product can be further purified by recrystallization.

Mandatory Visualizations

Experimental Workflow for Koch-Haaf Synthesis

Koch_Haaf_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool Sulfuric Acid B Add Formic Acid A->B D Dropwise Addition (10-20°C, 3h) B->D C Prepare Alcohol in Formic Acid C->D E Stir for 1h D->E F Pour onto Ice E->F G Filter Solid F->G H Wash with Water G->H I Recrystallize H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound via the Koch-Haaf reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_synthesis Synthesis Step cluster_workup Workup & Purification Step cluster_solutions Potential Solutions Start Low Yield Observed Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Workup Review Workup Procedure Start->Check_Workup Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Reactions Side Reactions? Check_Reaction->Side_Reactions Solution_Incomplete Increase reaction time/temperature Check reagent stoichiometry Incomplete_Reaction->Solution_Incomplete Yes Solution_Side Optimize temperature control Ensure slow reagent addition Side_Reactions->Solution_Side Yes Loss_During_Precipitation Product Loss during Precipitation? Check_Workup->Loss_During_Precipitation Loss_During_Recrystallization Product Loss during Recrystallization? Check_Workup->Loss_During_Recrystallization Solution_Precipitation Use sufficient ice Wash with cold solvent Loss_During_Precipitation->Solution_Precipitation Yes Solution_Recrystallization Optimize recrystallization solvent and conditions Loss_During_Recrystallization->Solution_Recrystallization Yes

Caption: A troubleshooting guide for diagnosing the cause of low yield in the synthesis.

References

Common side reactions and byproducts in bicyclohexyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclohexyl. The content focuses on common side reactions, byproduct formation, and strategies to optimize reaction outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My bicyclohexyl synthesis via biphenyl hydrogenation is showing low yield. What are the potential causes?

Low yields in the catalytic hydrogenation of biphenyl to bicyclohexyl can stem from several factors:

  • Incomplete Hydrogenation: The primary cause of low yield of the final product is often the presence of the intermediate, cyclohexylbenzene. This occurs when the reaction is not driven to completion.

  • Catalyst Deactivation: The catalyst (e.g., Platinum, Rhodium, Ruthenium) can lose activity due to poisoning by impurities in the starting material or solvent, or due to sintering at high temperatures.

  • Suboptimal Reaction Conditions: Incorrect temperature, hydrogen pressure, or reaction time can lead to incomplete conversion or the formation of side products. For instance, some catalysts may require milder conditions to maintain selectivity.[1]

  • Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can limit the contact between hydrogen, the biphenyl substrate, and the catalyst surface, thereby slowing down the reaction rate.

Q2: I've identified cyclohexylbenzene as a major impurity in my product mixture. How can I increase the conversion to bicyclohexyl?

Cyclohexylbenzene is the intermediate in the two-step hydrogenation of biphenyl. Its presence indicates that the second hydrogenation step is incomplete. To drive the reaction to completion, consider the following:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the full conversion of cyclohexylbenzene.

  • Optimize Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of the second hydrogenation step.

  • Adjust Temperature: While higher temperatures can increase reaction rates, they might also promote side reactions or catalyst deactivation. A careful optimization of the reaction temperature is crucial.

  • Catalyst Selection: Some catalysts are more effective for the complete hydrogenation of both aromatic rings. For example, Rhodium and Ruthenium catalysts have shown high activity and selectivity for producing bicyclohexyl.[1][2]

Q3: My final product is a mixture of cis and trans isomers of bicyclohexyl. How can I control the stereoselectivity of the reaction?

The formation of cis and trans isomers is a common feature of bicyclohexyl synthesis via hydrogenation. The ratio of these isomers is influenced by the reaction conditions and the catalyst used. Generally, lower temperatures and specific catalyst systems can favor the formation of one isomer over the other. For instance, in the hydrogenation of biphenyl derivatives, lower reaction temperatures have been shown to favor the formation of the trans isomer.

Q4: Are there other potential side reactions or byproducts I should be aware of during bicyclohexyl synthesis?

Besides incomplete hydrogenation and isomer formation, other side reactions can occur, although they are generally less common under optimized conditions:

  • Ring Opening/Hydrogenolysis: At excessively high temperatures and pressures, or with highly active catalysts, the cyclohexane rings can undergo cleavage, leading to the formation of various aliphatic hydrocarbons.

  • Decomposition: Bicyclohexyl can slowly decompose to cyclohexane and cyclohexene when heated to very high temperatures (around 427 °C).[3]

  • Byproducts from Coupling Reactions: If synthesizing bicyclohexyl via coupling of cyclohexyl halides (e.g., Wurtz coupling), potential byproducts include cyclohexene (from elimination reactions) and products from reaction with the solvent.

Data Presentation

The following tables summarize quantitative data from various studies on the hydrogenation of biphenyl to bicyclohexyl, showcasing the impact of different catalysts and reaction conditions on product yield and selectivity.

Table 1: Influence of Catalyst on Biphenyl Hydrogenation

CatalystTemperature (°C)Hydrogen Pressure (MPa)Biphenyl Conversion (%)Bicyclohexyl Yield (%)Reference
Rh/C508.0~100~100[2]
Ru/C508.0~100~100[2]
1.5 wt.% Ru/SiO₂901.099.999.9[1]
NiMoWSNot specifiedNot specified~9947[1][2]

Table 2: Effect of Reaction Conditions on Isomer Ratio in the Synthesis of a Bicyclohexyl Derivative

Reaction Temperature (°C)cis Isomer (%)trans Isomer (%)
1603763
1251882

Experimental Protocols

Protocol: Catalytic Hydrogenation of Biphenyl to Bicyclohexyl

This protocol provides a general procedure for the synthesis of bicyclohexyl via the hydrogenation of biphenyl using a supported metal catalyst.

Materials:

  • Biphenyl

  • Supported catalyst (e.g., 5% Rh/C or 5% Ru/C)

  • Solvent (e.g., supercritical carbon dioxide, isopropanol)[1][2]

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas supply

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave reactor is clean and dry. Add the biphenyl and the catalyst to the reactor. The catalyst loading is typically in the range of 1-5 wt% relative to the biphenyl.

  • Solvent Addition: Introduce the solvent into the reactor.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 - 8.0 MPa).[1][2] Begin stirring and heat the reactor to the target temperature (e.g., 50 - 90 °C).[1][2]

  • Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS to determine the conversion of biphenyl and the formation of cyclohexylbenzene and bicyclohexyl.

  • Work-up: Once the reaction is complete (as determined by the disappearance of biphenyl and cyclohexylbenzene), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after appropriate washing and drying.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude bicyclohexyl can be purified further by distillation if necessary.

Troubleshooting Notes:

  • To minimize the amount of cyclohexylbenzene, ensure the reaction is run for a sufficient amount of time and that the catalyst is active.

  • To control the cis/trans isomer ratio, carefully control the reaction temperature.

  • Ensure the purity of the starting materials and solvent to avoid catalyst poisoning.

Mandatory Visualization

Bicyclohexyl_Synthesis_Pathway Biphenyl Biphenyl Cyclohexylbenzene Cyclohexylbenzene (Intermediate) Biphenyl->Cyclohexylbenzene + 3 H₂ (Catalyst) Bicyclohexyl Bicyclohexyl (Product) Cyclohexylbenzene->Bicyclohexyl + 3 H₂ (Catalyst) Isomers cis/trans Isomers Bicyclohexyl->Isomers Isomerization RingOpening Ring Opening Products Bicyclohexyl->RingOpening High Temp/Pressure

Caption: Reaction pathway for the synthesis of bicyclohexyl via hydrogenation of biphenyl, including the intermediate and potential side products.

Troubleshooting_Workflow Troubleshooting Bicyclohexyl Synthesis Start Low Bicyclohexyl Yield CheckImpurity Analyze Product Mixture (GC-MS) Start->CheckImpurity HighCHB High Cyclohexylbenzene? CheckImpurity->HighCHB IsomerIssue Incorrect Isomer Ratio? HighCHB->IsomerIssue No OptimizeConditions Increase Reaction Time/ Increase H₂ Pressure/ Optimize Temperature HighCHB->OptimizeConditions Yes OtherByproducts Other Byproducts? IsomerIssue->OtherByproducts No AdjustTemp Adjust Reaction Temperature IsomerIssue->AdjustTemp Yes CheckPurity Check Starting Material Purity/ Optimize Reaction Conditions OtherByproducts->CheckPurity Yes End Improved Yield OtherByproducts->End No CheckCatalyst Check Catalyst Activity/ Consider Different Catalyst OptimizeConditions->CheckCatalyst OptimizeConditions->End CheckCatalyst->End AdjustTemp->End CheckPurity->End

Caption: A troubleshooting workflow for addressing common issues encountered during bicyclohexyl synthesis.

References

Technical Support Center: Purification of [1,1'-Bicyclohexyl]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude [1,1'-Bicyclohexyl]-1-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem / ObservationPotential CauseRecommended Solution(s)
Final product has a yellow or brown tint. Residual oxidizable organic impurities or colored byproducts from synthesis.1. Perform a purification step using activated carbon. 2. If the synthesis involved iodide, treat the crude acid with an oxidizing agent like hydrogen peroxide before final purification steps like distillation.[1] 3. Ensure complete removal of any metal catalysts used in synthesis, as some metal complexes are colored.[1]
Difficulty inducing crystallization. 1. High level of impurities inhibiting crystal lattice formation. 2. Supersaturation not achieved or solution cooled too rapidly. 3. Inappropriate recrystallization solvent.1. Attempt to re-purify the material using another method first, such as acid-base extraction, to reduce the overall impurity level.[1] 2. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a seed crystal of pure this compound to the cooled solution.[1] 4. Ensure slow cooling to promote the formation of larger, purer crystals.[1]
Low yield after recrystallization. 1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal yield before filtration.[1] 2. When washing crystals post-filtration, use a minimal amount of ice-cold solvent to avoid dissolving the product.[1] 3. Minimize the amount of solvent used to dissolve the crude product, ensuring it is just enough at the solvent's boiling point.
Significant product loss during acid-base extraction. Incorrect pH causing the carboxylic acid to partition into the wrong phase; formation of stable emulsions.1. Carefully adjust the pH of the aqueous phase. To extract the acid into the aqueous layer as its carboxylate salt, the pH should be at least 2-3 units above its pKa (~4.84).[1][2][3][4][5] To recover the neutral acid into an organic layer, the pH should be at least 2-3 units below the pKa.[1][2] 2. To break emulsions, try adding brine (saturated NaCl solution) or gently swirling instead of vigorous shaking.
Product contains residual metal catalysts (e.g., Pd, Rh). Inefficient catalyst removal post-synthesis.1. Pass the product solution through a column or bed of a dedicated metal scavenger, such as silica-based thiols.[1] 2. Use adsorption by passing the solution through a bed of activated carbon, alumina, or silica gel.[1] 3. In some cases, changing solvent polarity can cause the metal catalyst to precipitate, allowing for removal by filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective general-purpose methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound, which is a solid at room temperature, are recrystallization and acid-base extraction.[2][3] For volatile and heat-stable acids, vacuum distillation can also be an effective technique.[6] This compound has a reported boiling point of 93-95 °C at 0.06 Torr, making it suitable for vacuum distillation.[3][4]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures. For solid carboxylic acids, common solvents include alcohols, aqueous alcohols, toluene, or a mixture of toluene and petroleum ether.[2] Given that this compound has slight solubility in methanol, this or a mixed solvent system could be a good starting point for experimentation.[3][4]

Q3: How can I remove neutral or basic impurities from my crude product?

A3: Acid-base extraction is the ideal method for this separation.[2][6] By dissolving the crude product in an organic solvent (e.g., diethyl ether) and extracting with an aqueous base (e.g., NaOH solution), the carboxylic acid is converted to its water-soluble carboxylate salt and moves to the aqueous layer. Neutral and basic impurities will remain in the organic layer.[2] The aqueous layer can then be separated, acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.[2]

Q4: Is chromatography a viable option for purifying this compound?

A4: Yes, chromatography is a viable purification method. For large-scale purification, column chromatography over silica gel can be effective.[7] Additionally, High-Performance Liquid Chromatography (HPLC) methods using a reverse-phase (RP) column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) have been developed for the analysis of this compound.[8] These analytical methods can be scaled up for preparative separation to isolate pure material.[8]

Quantitative Data

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₃H₂₂O₂[3][8][9][10][11][12]
Molecular Weight 210.31 g/mol [3][8][9][10][11]
Appearance White to Off-White Solid[3][4]
Melting Point 122-123 °C[3][4]
Boiling Point 93-95 °C @ 0.06 Torr[3][4]
Predicted pKa 4.84 ± 0.20[3][4][5]
Solubility DMSO (Slightly), Methanol (Slightly)[3][4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of a solid carboxylic acid.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small samples.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid near the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should occur. Do not disturb the flask during this process to encourage the growth of larger crystals.[1]

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.

  • Purity Confirmation: Confirm the purity of the final product by measuring its melting point and comparing it to the literature value (122-123 °C).[3][4]

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude acid in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Base Extraction: Add a 1 M aqueous solution of a base (e.g., NaOH). The pH of the aqueous layer should be at least 7-8. Stopper the funnel and shake, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium carboxylate salt) into a clean flask. The organic layer contains neutral and basic impurities and can be discarded.[1][2]

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the base solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[1]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., 6 M HCl) while stirring until the solution is acidic (pH < 2), which will cause the pure carboxylic acid to precipitate.

  • Recovery: Collect the precipitated solid by vacuum filtration. Alternatively, extract the purified carboxylic acid into a fresh portion of an organic solvent, dry the organic layer with a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.[2][6]

Visualizations

Experimental Workflow for Purification

G cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Extraction Acid-Base Extraction Crude_Product->Extraction Chromatography Column Chromatography Crude_Product->Chromatography Drying Drying Recrystallization->Drying Extraction->Drying Chromatography->Drying Analysis Purity Analysis (MP, HPLC) Drying->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General experimental workflow for carboxylic acid purification.

Troubleshooting Logic for Crystallization Issues

G Start No Crystals Form Upon Cooling Impurity_Check Is the crude product highly impure? Start->Impurity_Check Re_Purify Perform pre-purification (e.g., Extraction) Impurity_Check->Re_Purify Yes Solvent_Check Is the solvent appropriate? Impurity_Check->Solvent_Check No Scratch Scratch inner surface of flask Seed Add a seed crystal Scratch->Seed Concentrate Reduce solvent volume and re-cool Seed->Concentrate Re_Purify->Start Solvent_Check->Scratch Yes Change_Solvent Select a different solvent/solvent system Solvent_Check->Change_Solvent No Change_Solvent->Start Success Crystals Form Concentrate->Success

Caption: Decision-making flowchart for troubleshooting crystallization.

References

Optimizing reaction conditions for the synthesis from formic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions in syntheses utilizing formic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main applications of formic acid in organic synthesis?

Formic acid is a versatile C1 building block used in various organic transformations. Key applications include its use as a methylating agent for amines, a carbon monoxide surrogate in carbonylation reactions, and a hydrogen source in transfer hydrogenation.[1][2] It is also employed in the synthesis of formate esters through reactions with alkenes and in the formylation of amines.[2][3]

Q2: My reaction yield is consistently low. What are the common causes?

Low yields in reactions involving formic acid can stem from several factors:

  • Incomplete Reactions: Many reactions with formic acid, such as Fischer esterification, are equilibrium-driven. To favor product formation, consider using an excess of formic acid or removing byproducts like water as they form.[3]

  • Suboptimal Temperature: Reaction rates are sensitive to temperature. Insufficient heat can lead to slow or incomplete reactions, while excessive heat can promote side reactions or decomposition of products.[3][4]

  • Catalyst Issues: The catalyst may be insufficient in quantity or may have deactivated.[3][5]

  • Moisture: Some reagents used in conjunction with formic acid are moisture-sensitive, which can quench the reaction and reduce yields.[6]

Q3: I am observing significant byproduct formation. How can I improve selectivity?

Side reactions are a common challenge. For instance, in the synthesis of certain formate esters, acid-catalyzed cyclization of terpenols can occur at elevated temperatures.[3] To enhance selectivity:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range to minimize temperature-dependent side reactions.[3]

  • Choice of Catalyst and Reagents: Select catalysts and reagents that favor the desired reaction pathway. For example, in the formylation of aromatic amines containing hydroxyl groups, choosing a formylating agent more reactive towards amines can prevent O-formylation.[6]

  • Stoichiometry Adjustment: Carefully controlling the ratio of reactants can help minimize the formation of byproducts from over-reaction or side reactions.[6]

Q4: My catalyst seems to be deactivating. What could be the cause and how can I prevent it?

Catalyst deactivation is a frequent issue, particularly with palladium catalysts. A primary cause is poisoning by carbon monoxide (CO), which can be an undesired byproduct of formic acid decomposition.[4][5] Other causes include fouling of the active sites by reaction media components.[5]

To mitigate deactivation:

  • Temperature Management: Lower reaction temperatures (e.g., 25-60 °C for Pd/C catalysts) can improve stability and reduce CO formation.[4][5]

  • Catalyst Support and Promoters: The choice of catalyst support and the use of bimetallic catalysts (e.g., Pd-Au) can enhance stability and selectivity.[4][7]

  • Regeneration: In some cases, deactivated catalysts can be regenerated. For instance, Pd/AC catalysts have been regenerated by drying overnight at 60 °C.[5]

Troubleshooting Guides

Guide 1: Low Yield in Fischer Esterification of an Alcohol

This guide addresses troubleshooting low yields in the synthesis of formate esters from an alcohol and formic acid.

Problem: The yield of the desired formate ester is significantly lower than expected.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Reaction (Equilibrium) Use an excess of formic acid to shift the equilibrium towards the product. If feasible, remove water as it forms.[3]
Low Reaction Temperature Ensure the reaction is maintained within the optimal temperature range (e.g., 10-25°C for certain terpenols) to ensure a reasonable reaction rate.[3]
Insufficient Catalyst Verify that a sufficient catalytic amount of a strong acid (e.g., sulfuric acid) is used.[3]
Moisture Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

Experimental Protocol: Monitoring Reaction Progress

Gas-Liquid Chromatography (GLC) is an effective method for monitoring the reaction. By analyzing aliquots at regular intervals, you can track the consumption of the starting alcohol and the formation of the formate ester and any byproducts. This allows for quenching the reaction at the optimal time to maximize yield.[3]

Guide 2: Catalyst Deactivation in Transfer Hydrogenation

This guide focuses on troubleshooting catalyst deactivation during transfer hydrogenation reactions using formic acid as the hydrogen source.

Problem: The reaction rate slows down or stops prematurely, indicating catalyst deactivation.

Possible Causes and Solutions:

Potential CauseRecommended Solution
CO Poisoning Operate the reaction at a lower temperature to disfavor the decarbonylation pathway of formic acid decomposition.[4] Consider using a bimetallic catalyst (e.g., Pd-Au) which can exhibit greater resistance to CO poisoning.[4]
Fouling by Formate Ions Operating in a continuous stirred-tank reactor (CSTR) can help maintain a low steady-state concentration of formic acid, reducing catalyst fouling.[8]
Leaching of Active Metal Ensure strong metal-support interactions to prevent leaching. Catalyst pretreatment can sometimes enhance stability.[4]

Experimental Protocol: Catalyst Stability Test

To assess catalyst stability, perform recycling experiments. After each reaction cycle, recover the catalyst by filtration or centrifugation, wash it with a suitable solvent, and dry it before reusing it in a subsequent run under the same reaction conditions. A consistent conversion and selectivity over several cycles indicate good catalyst stability.

Visualizing Workflows and Pathways

To aid in understanding experimental and logical processes, the following diagrams are provided.

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_reagents Check Reagents & Catalyst start->check_reagents incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction temp_issue Temperature Issue? check_reaction->temp_issue catalyst_issue Catalyst Issue? check_reagents->catalyst_issue incomplete_reaction->temp_issue No increase_reactant Increase Excess of Formic Acid or Remove Water incomplete_reaction->increase_reactant Yes temp_issue->catalyst_issue No optimize_temp Optimize Temperature temp_issue->optimize_temp Yes check_catalyst_loading Increase Catalyst Loading or Use Fresh Catalyst catalyst_issue->check_catalyst_loading Yes monitor_progress Monitor Progress (e.g., GC, TLC) increase_reactant->monitor_progress optimize_temp->monitor_progress check_catalyst_loading->monitor_progress end Improved Yield monitor_progress->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Catalyst_Deactivation_Pathway cluster_formic_acid Formic Acid Decomposition cluster_catalyst Catalyst Surface HCOOH HCOOH CO CO (Poison) HCOOH->CO Decarbonylation (Undesired) H2_CO2 H₂ + CO₂ (Desired Products) HCOOH->H2_CO2 Dehydrogenation Catalyst Active Catalyst Site Catalyst->H2_CO2 Catalyzes Deactivated_Catalyst Deactivated Catalyst CO->Deactivated_Catalyst Poisoning

Caption: Pathways of formic acid decomposition leading to catalyst deactivation.

References

How to remove dicyclohexylurea byproduct after DCC coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of 1,3-dicyclohexylurea (DCU), a common byproduct in reactions utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[1] This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dicyclohexylurea (DCU) and why is its removal challenging?

A1: 1,3-Dicyclohexylurea (DCU) is the primary byproduct formed when N,N'-dicyclohexylcarbodiimide (DCC) is used as a dehydrating agent in coupling reactions, such as the formation of amides or esters.[1][2][3] The main challenge in removing DCU stems from its low solubility in many common organic solvents and water, which can lead to contamination of the final product.[1][4] If not effectively removed, DCU can complicate purification, impact product purity, and reduce the overall yield.[1]

Q2: What are the principal strategies for removing DCU from a reaction mixture?

A2: The most effective methods for DCU removal leverage its poor solubility.[1] The primary techniques include:

  • Precipitation and Filtration: This is the most common method.[1] DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile) and precipitates out, allowing for its removal by simple filtration.[1][4][5][6]

  • Recrystallization: This technique is useful when the desired product and DCU have different solubilities in a specific solvent at different temperatures.[1]

  • Chromatography: Column chromatography can be used to separate the product from any remaining soluble DCU.[5][7] Using Florisil as the stationary phase has been reported to be effective, as DCU elutes quickly.[8]

  • Solvent Washes/Trituration: Washing or triturating the crude product with a solvent in which DCU is poorly soluble (like cold acetonitrile or diethyl ether) can effectively remove it.[7][8][9]

Q3: Are there alternative coupling reagents that avoid the formation of an insoluble byproduct like DCU?

A3: Yes, several alternatives to DCC are available that generate more soluble urea byproducts, simplifying the purification process.[10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): This is a popular alternative because its urea byproduct is water-soluble, allowing for easy removal with a simple aqueous workup.[5][9][11][12]

  • N,N'-Diisopropylcarbodiimide (DIC): DIC is another alternative whose byproduct, N,N'-diisopropylurea (DIU), is more soluble in organic solvents than DCU, making it easier to remove during workup, especially in solid-phase peptide synthesis.[7][13]

Data Presentation: DCU Solubility

The choice of solvent is critical for the successful removal of DCU. The following table summarizes the solubility of DCU in various common solvents.

SolventSolubilityNotes
WaterInsoluble / Very Poorly SolubleDCU has less than 1% solubility in water.[14][15]
Dichloromethane (DCM)Sparingly SolubleOften used as a reaction solvent where DCU precipitates upon cooling.[5][16][17]
Acetonitrile (ACN)Sparingly SolubleCan be used to precipitate DCU, especially when cooled.[4][7][16]
Diethyl EtherSparingly SolubleAdding chilled ether can help precipitate DCU.[8]
EthanolSoluble (especially when warm)DCU can be recrystallized from ethanol.[14][18]
ChloroformSolubleCan be used to dissolve both the product and DCU for column chromatography.[17]
Dimethylformamide (DMF)Soluble[18]
Dimethyl Sulfoxide (DMSO)Soluble[14][19]

Troubleshooting Guide

Issue 1: DCU passes through the filter paper during filtration.

  • Possible Cause: The precipitated DCU particles are too fine to be trapped by standard filter paper.[9][15]

  • Suggested Solution: Use a finer porosity filter paper or a membrane filter.[9] Alternatively, use a filter aid like Celite®. A small pad of Celite® placed over the filter paper can effectively trap fine particles.[9][17]

Issue 2: Filtration is extremely slow.

  • Possible Cause: The filter paper has become clogged with fine DCU particles.[9]

  • Suggested Solution: Gently scrape the surface of the filter cake to expose a fresh surface.[9] Using a larger Büchner funnel under vacuum can also accelerate the process.[9] If the solution is too concentrated or viscous, diluting it with more of the cold reaction solvent may help, but be aware this could slightly increase DCU solubility.[17]

Issue 3: The desired product co-precipitates or co-crystallizes with DCU.

  • Possible Cause: The chosen solvent system is not optimal for separating the product from the DCU byproduct.[9]

  • Suggested Solution: Optimize the solvent system for recrystallization; a mixture of solvents may be required.[9] Perform a slow crystallization to encourage the formation of purer crystals of your desired product.[9]

Issue 4: Residual DCU is still present in the final product after filtration.

  • Possible Cause: DCU has some minor solubility in the reaction or filtration solvent.

  • Suggested Solution: Concentrate the filtrate and re-dissolve the crude product in a minimal amount of a solvent like ethyl acetate or acetonitrile, then cool it in a refrigerator or ice bath to precipitate the remaining DCU and filter again.[4][7][16] Alternatively, purify the product using column chromatography.[4][5]

Visualized Workflows and Decision Logic

A clear understanding of the experimental sequence can streamline the purification process. The following diagrams illustrate the general workflow and a decision matrix for selecting the appropriate removal method.

G cluster_reaction DCC Coupling Reaction cluster_workup Work-up & DCU Removal start 1. Combine Carboxylic Acid, Amine/Alcohol & Additives in Anhydrous Solvent (e.g., DCM) cool 2. Cool Reaction Mixture to 0°C start->cool add_dcc 3. Add DCC Solution Dropwise cool->add_dcc react 4. Stir and Allow to Warm to Room Temperature (12-24h) add_dcc->react filter 5. Filter Mixture to Remove Precipitated DCU react->filter DCU Precipitates wash 6. Aqueous Wash (Acidic/Basic, Optional) filter->wash purify 7. Dry, Concentrate & Purify (e.g., Column Chromatography) wash->purify product Final Product purify->product

Caption: General workflow for a DCC coupling reaction and subsequent DCU removal.

G start Crude Reaction Mixture (Product + DCU) q1 Does DCU precipitate from the reaction solvent? start->q1 a1 Filter the reaction mixture. Wash precipitate with cold solvent. q1->a1  Yes q2 Is the product soluble in a solvent where DCU is insoluble (e.g., ether)? q1->q2  No end Product separated from DCU a1->end a2 Triturate/wash the crude solid with the chosen solvent and filter. q2->a2  Yes a3 Use an alternative method: • Recrystallization • Column Chromatography q2->a3  No a2->end a3->end

Caption: Decision logic for selecting a suitable DCU removal method.

Experimental Protocols

Protocol 1: Removal of DCU by Precipitation and Filtration

This method is the most direct approach and is ideal when DCU has low solubility in the reaction solvent.[1]

Methodology:

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, allow it to cool to room temperature. To maximize precipitation, cool the flask in an ice bath for 15-30 minutes.[1]

  • Set up Filtration Apparatus: Assemble a Büchner funnel with a piece of filter paper that fits securely over the holes. Place the funnel on a clean filter flask connected to a vacuum source.[1][17]

  • Wet the Filter Paper: Moisten the filter paper with a small amount of the cold reaction solvent to ensure it lies flat and creates a good seal.[1]

  • Filter the Mixture: Pour the cooled reaction mixture into the Büchner funnel under vacuum.[1][6]

  • Wash the Precipitate: Wash the collected DCU precipitate on the filter paper with a minimal amount of cold reaction solvent to recover any product that may have been trapped.[1][6]

  • Collect the Filtrate: The filtrate, which contains your desired product, is now ready for further workup (e.g., aqueous extraction, concentration) or purification.[1][6]

G cluster_outputs Separated Components start Start: Reaction Mixture (Product + DCU in Solution) step1 Cool Mixture in Ice Bath (15-30 min) start->step1 step2 Set up Büchner Funnel with Filter Paper step1->step2 step3 Filter Mixture under Vacuum step2->step3 out1 Solid Precipitate: DCU on Filter Paper step3->out1 out2 Filtrate: Product in Solution step3->out2 step4 Wash Precipitate with Minimal Cold Solvent out1->step4 end End: Product Solution Ready for Next Step out2->end

Caption: Detailed workflow for DCU removal via precipitation and filtration.
Protocol 2: Removal of DCU by Recrystallization

This protocol is effective when the product and DCU exhibit different solubilities in a solvent at varying temperatures.

Methodology:

  • Solvent Selection: Choose a solvent where your desired product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while DCU's solubility profile is different.

  • Dissolve the Crude Product: Place the crude product (containing DCU) in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heat to Dissolve: Gently heat the mixture with stirring (e.g., on a hot plate) until the desired product is fully dissolved. If DCU remains undissolved, perform a hot filtration to remove it. If both dissolve, proceed to the next step.

  • Cool to Crystallize: Slowly cool the solution to room temperature to allow the desired product to crystallize. To maximize recovery, the flask can be placed in an ice bath after it has reached room temperature.[1]

  • Isolate Crystals: Collect the purified product crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1][17]

  • Dry the Product: Dry the purified crystals under vacuum.[1]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

After attempting to remove DCU, HPLC can be used to confirm its absence in the final product. A reversed-phase method is typically effective.

Typical HPLC Conditions:

ParameterRecommended Condition
Column C18 or C8 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[20]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Phosphoric Acid[20]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.1% Phosphoric Acid[20]
Elution A linear gradient, e.g., 10% to 95% Acetonitrile over 30 minutes[20][21]
Flow Rate 0.7 - 1.5 mL/min[20]
Column Temperature 35 °C[20]
Detection Wavelength 205 nm or 210 nm[20]
Injection Volume 10 - 20 µL[20]

Sample Preparation: It is critical to filter the sample solution through a 0.45 µm syringe filter before injection.[20] This prevents any undissolved DCU from clogging the HPLC column.[20]

References

Technical Support Center: Scaling Up [1,1'-Bicyclohexyl]-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: The most commonly cited and scalable method is the reaction of [1,1'-bicyclohexyl]-1-ol or [1,1'-bicyclohexyl]-2-ol with formic acid, using a strong dehydrating agent like concentrated sulfuric acid as a catalyst.[1][2] Another potential route involves the use of a Grignard reagent, specifically the carboxylation of a bicyclohexyl Grignard reagent, though detailed scale-up procedures for this specific compound are less documented.

Q2: What are the critical process parameters to monitor during the scale-up of the acid-catalyzed synthesis?

A2: Key parameters to monitor and control during the scale-up include:

  • Temperature: The reaction is exothermic, and maintaining the specified temperature range (e.g., 10-20°C during addition) is crucial to prevent side reactions and ensure safety.[2]

  • Addition Rate: The slow, controlled addition of the reactant solution into the sulfuric acid is critical for managing the reaction's exothermicity.[2]

  • Agitation: Efficient mixing is vital to ensure uniform heat distribution and reactant contact, especially in larger reactors.

  • Quenching: The quenching of the reaction mixture on ice requires careful execution to manage the heat generated from the dilution of concentrated sulfuric acid.

Q3: What are the main safety concerns when scaling up this synthesis?

A3: The primary safety concerns involve the handling of large quantities of corrosive and hazardous materials:

  • Concentrated Sulfuric Acid: Highly corrosive and generates significant heat upon dilution. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Formic Acid: Corrosive and toxic.

  • Exothermic Reaction: The potential for a runaway reaction if temperature is not adequately controlled.

  • Solvent Handling: Use of organic solvents like toluene for extraction presents flammability risks.[2]

Q4: What are the expected yield and purity of this compound at a pilot scale?

A4: Based on documented procedures, a yield of approximately 84% can be expected.[2] The product is typically a white crystalline solid with a melting point of 120-121°C.[2] Purity can be assessed using techniques like IR and NMR spectroscopy to confirm the structure.[2]

Experimental Protocol: Acid-Catalyzed Synthesis from [1,1'-Bicyclohexyl]-2-ol

This protocol is adapted from patent literature and is suitable for scaling up.[2] All operations should be conducted in a well-ventilated area with appropriate safety precautions.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Quenching vessel with ice

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Vacuum oven

Reagents:

  • [1,1'-Bicyclohexyl]-2-ol

  • Formic acid (99%)

  • Concentrated sulfuric acid (97%)

  • Toluene

  • Concentrated hydrochloric acid

  • Water (deionized)

  • Ice

Procedure:

  • Reactor Preparation: Charge the jacketed reactor with 540 g of 97% sulfuric acid. Cool the acid to 10°C with vigorous stirring.

  • Initial Formic Acid Addition: Slowly add 3 ml of formic acid to the cooled sulfuric acid.

  • Reactant Addition: Prepare a solution of 50 g of [1,1'-bicyclohexyl]-2-ol in 50.5 g of formic acid. Add this solution dropwise to the reactor over 3 hours, maintaining the internal temperature between 10 and 20°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 10 to 20°C for an additional hour.

  • Quenching: In a separate vessel, prepare 1 kg of crushed ice. Slowly and carefully pour the reaction mixture onto the stirred ice. A white solid will precipitate.

  • Isolation and Washing:

    • Filter the precipitated solid.

    • Wash the solid twice with 100 ml of water each time.

  • Workup:

    • The crude product can be further purified by dissolving it in an alkaline aqueous solution, washing with an organic solvent like toluene to remove impurities, and then re-precipitating the acid by adding concentrated hydrochloric acid.[2]

  • Drying: Dry the purified white crystals under reduced pressure.

Expected Outcome:

  • Yield: Approximately 48.5 g (84.1% of theory)

  • Appearance: White crystals

  • Melting Point: 120-121°C

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction- Ensure the reaction is stirred for the full duration at the specified temperature.- Verify the quality and concentration of the sulfuric and formic acids.
Product loss during workup- During the alkaline wash, ensure the pH is sufficiently high to deprotonate all the carboxylic acid.- Minimize the amount of water used for washing to reduce dissolution of the product.
Temperature excursion- Improve cooling efficiency of the reactor.- Reduce the addition rate of the reactant solution.
Product Discoloration (e.g., yellow or brown) Side reactions due to high temperature- Strictly maintain the reaction temperature between 10-20°C.[2]- Ensure rapid and efficient quenching on ice.
Impurities in starting materials- Analyze the purity of the [1,1'-bicyclohexyl]-2-ol and formic acid before use.
Poor Filtration Characteristics (gummy solid) Incomplete precipitation- Ensure the quenching is done on a sufficient amount of ice to keep the temperature low.- Allow adequate time for the product to fully crystallize before filtration.
Presence of oily byproducts- An additional wash of the crude product with a non-polar solvent (e.g., hexane) might help remove oily impurities.
Inconsistent Crystal Size/Morphology Variations in precipitation/crystallization conditions- Control the rate of addition of the reaction mixture to the ice.- Standardize the stirring rate during precipitation.- Consider a controlled crystallization from a suitable solvent system for the final product.
Safety Hazard: Runaway Reaction Inadequate cooling- Ensure the reactor's cooling system is functioning correctly and has sufficient capacity for the scale of the reaction.
Addition rate too fast- Use a calibrated dosing pump for precise and controlled addition of the reactant solution.

Visualizations

Experimental Workflow: Acid-Catalyzed Synthesis

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with H2SO4 B Cool to 10°C A->B C Add Initial Formic Acid B->C E Add Solution to Reactor (3 hours, 10-20°C) C->E D Prepare Solution of [1,1'-Bicyclohexyl]-2-ol in Formic Acid D->E F Stir for 1 hour at 10-20°C E->F G Quench on Ice F->G H Filter Precipitate G->H I Wash with Water H->I J Purify (Alkaline/Acid Wash) I->J K Dry Under Vacuum J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

G Start Low Yield Observed Check_Temp Review Temperature Logs Start->Check_Temp Check_Time Verify Reaction Time Start->Check_Time Check_Reagents Analyze Starting Material Purity Start->Check_Reagents Check_Workup Review Workup Procedure Start->Check_Workup Action_Cooling Improve Cooling/ Reduce Addition Rate Check_Temp->Action_Cooling Excursion Detected Action_Time Increase Stirring Time Check_Time->Action_Time Time Too Short Action_Reagents Use Higher Purity Reagents Check_Reagents->Action_Reagents Impurities Found Action_Workup Optimize pH and Washing Steps Check_Workup->Action_Workup Losses Identified

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Resolving Enantiomers of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the resolution of chiral carboxylic acids. The focus is on the widely used method of diastereomeric salt formation.

Troubleshooting Guide

This guide addresses common issues encountered during the resolution of chiral carboxylic acids via diastereomeric salt crystallization.

My diastereomeric salts will not crystallize.

This is a frequent challenge, often stemming from issues with supersaturation or the intrinsic properties of the salts.[1]

  • Problem: The solution remains clear, or an oil forms instead of crystals.

  • Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate Solvent The solvent may be too good, preventing the salt from precipitating. Experiment with different solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble.[2]
Insufficient Supersaturation The solution may not be concentrated enough. Try slowly evaporating the solvent or cooling the solution to induce crystallization.
Presence of Impurities Impurities can inhibit crystal formation. Ensure the starting racemic carboxylic acid and the resolving agent are of high purity.
Incorrect Stoichiometry The ratio of the carboxylic acid to the resolving agent is critical. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can selectively precipitate one diastereomeric salt.[3][4]
Oiling Out If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a small crystal of the desired product, if available, can also be effective. Alternatively, redissolve the oil in a small amount of a more polar solvent and then add a less polar solvent to encourage crystallization.

The enantiomeric excess (e.e.) of my resolved acid is low.

Achieving high enantiomeric purity is the primary goal of resolution. Low e.e. indicates incomplete separation of the diastereomeric salts.

  • Problem: After liberation from the salt, the carboxylic acid shows a low e.e. when analyzed (e.g., by chiral HPLC).

  • Possible Causes & Solutions:

Possible Cause Suggested Solution
Incomplete Separation of Diastereomers The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. This is the most common reason for poor resolution.[2] Screen a variety of solvents to maximize the solubility difference.
Insufficient Recrystallizations A single crystallization is often not enough to achieve high purity.[2] Perform one or more recrystallizations of the diastereomeric salt to enrich the less soluble diastereomer. Monitor the optical rotation or chiral HPLC of the salt after each recrystallization until a constant value is obtained.
Co-precipitation The more soluble diastereomer may have crashed out of solution along with the less soluble one, especially if the solution was cooled too quickly. Allow the crystallization to proceed slowly.
Racemization The chiral centers may be unstable under the experimental conditions (e.g., high temperature or extreme pH during salt formation or liberation), leading to racemization. Assess the stability of your compound under the applied conditions.

The yield of the resolved enantiomer is poor.

While the theoretical maximum yield for a classical resolution is 50% for each enantiomer, practical yields are often lower.[5]

  • Problem: The amount of recovered, enantiomerically enriched carboxylic acid is significantly less than 50% of the starting racemic material.

  • Possible Causes & Solutions:

Possible Cause Suggested Solution
High Solubility of the "Insoluble" Salt The desired diastereomeric salt may still have considerable solubility in the mother liquor, leading to material loss. Optimize the solvent and temperature to minimize its solubility.
Multiple Recrystallizations While necessary for purity, each recrystallization step inevitably leads to some loss of material. Minimize the number of recrystallizations needed by finding optimal initial crystallization conditions.
Mechanical Losses Material can be lost during transfers, filtration, and washing steps. Ensure careful handling and wash the crystals with a minimal amount of cold solvent to reduce dissolution.[4]
Decomposition The compound may be degrading during the process. Check the stability of your acid and the diastereomeric salts.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right resolving agent for my chiral carboxylic acid?

The selection of a resolving agent is often empirical, but some general principles apply.[3] You need an enantiomerically pure chiral base to react with your racemic carboxylic acid.[2][6]

  • Common Choices: Naturally occurring alkaloids (like brucine, strychnine, and quinine) and synthetic chiral amines (such as (R)- or (S)-1-phenylethylamine) are frequently used.[2][7]

  • Screening: It is common practice to screen a small panel of different resolving agents to find one that forms a crystalline salt with a significant difference in solubility between the two diastereomers.[5]

Q2: What is the role of the solvent in diastereomeric salt resolution?

The solvent is a critical variable. Its primary role is to provide a medium where the two diastereomeric salts exhibit a large difference in solubility.[8] An ideal solvent will dissolve both salts at an elevated temperature but will allow only one to crystallize upon cooling, leaving the other in the mother liquor. Common solvents include alcohols (methanol, ethanol), acetone, and ethyl acetate, often in combination with water.

Q3: How can I monitor the progress of the resolution?

To determine when the resolution is complete, you should monitor the purity of the diastereomeric salt after each recrystallization step.[2] This can be done by:

  • Measuring Optical Rotation: Recrystallize the salt until its specific rotation no longer changes. This indicates that the salt is diastereomerically pure.[2]

  • Chromatography: While chiral HPLC is used for the final enantiomeric acid, you can sometimes develop an achiral HPLC or TLC method to monitor the ratio of the two diastereomers.

  • NMR Spectroscopy: Diastereomers have different NMR spectra. You may be able to integrate signals to determine the diastereomeric ratio.

Q4: How do I liberate the free carboxylic acid from the diastereomeric salt?

Once the diastereomeric salt is purified, the ionic bond must be broken to recover the enantiomerically pure carboxylic acid.[4]

  • Suspend the purified salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Add a strong acid (like HCl) to protonate the carboxylic acid and form the salt of the chiral amine resolving agent.[2][7]

  • The free carboxylic acid will move into the organic layer, while the salt of the resolving agent will remain in the aqueous layer.

  • Separate the layers and wash the organic layer.

  • Dry the organic layer (e.g., with anhydrous sodium sulfate) and evaporate the solvent to obtain the resolved carboxylic acid.[4]

Q5: Can the resolving agent be recovered?

Yes. The resolving agent, which is now in the aqueous layer as a salt, can often be recovered. By making the aqueous layer basic (e.g., with NaOH), the free chiral amine can be regenerated and extracted into an organic solvent, allowing it to be recycled for future resolutions.[9]

Q6: Are there alternative methods to diastereomeric salt crystallization?

Yes, other methods for resolving chiral carboxylic acids exist, although diastereomeric salt formation is often the most practical on a large scale.[10] Alternatives include:

  • Chiral Chromatography: The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. This is often used for analytical purposes but can be applied on a preparative scale.[6]

  • Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. This is a form of kinetic resolution.[6]

  • Formation of Diastereomeric Covalent Derivatives: The carboxylic acid can be reacted with a chiral alcohol to form diastereomeric esters, which can then be separated by standard chromatography or crystallization. The ester bond is then cleaved to recover the resolved acid.[2][11]

Data Presentation

Table 1: Common Chiral Resolving Agents for Racemic Carboxylic Acids

Resolving AgentClassTypical Application
(R)- or (S)-1-Phenylethylamine Synthetic Chiral AmineGeneral-purpose, widely available resolving agent for various carboxylic acids.[5]
Brucine Alkaloid BaseEffective for a wide range of acidic compounds; readily available.[2][7]
Quinine Alkaloid BaseUsed for resolving acidic racemates, including pharmaceuticals like Naproxen.[2][6]
Strychnine Alkaloid BaseHistorically used, but its high toxicity makes other agents preferable.[2][7]
(1R,2S)-Ephedrine Amino AlcoholOften used for resolving various acidic compounds.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation

  • Dissolution: In separate flasks, dissolve the racemic carboxylic acid (1.0 equivalent) and the chiral resolving agent (0.5–1.0 equivalent) in the minimum amount of a suitable hot solvent (e.g., ethanol or methanol).[3][4]

  • Mixing: Slowly add the hot solution of the resolving agent to the carboxylic acid solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[4]

  • Purification: Recrystallize the solid from a suitable hot solvent to improve diastereomeric purity. Repeat until the optical rotation is constant.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Suspension: Suspend the purified diastereomeric salt in a separatory funnel containing water and an appropriate organic solvent (e.g., ethyl acetate).

  • Acidification: Add a strong acid (e.g., 2M HCl) dropwise until the solution is acidic (pH < 2) to liberate the free carboxylic acid.[2]

  • Extraction: Shake the funnel to extract the free carboxylic acid into the organic layer. Separate the layers.

  • Washing & Drying: Wash the organic layer with brine, dry it over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved carboxylic acid.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the final product is most reliably determined using chiral chromatography.

  • Method: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and accurate method.[12]

  • Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase. It may be necessary to derivatize the acid (e.g., to its methyl ester) for better separation on some columns.

  • Analysis: Inject the sample onto the chiral HPLC column. The two enantiomers will have different retention times.

  • Calculation: The e.e. is calculated from the areas of the two enantiomer peaks using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizations

G cluster_start Start cluster_process Process cluster_end End Products racemic_acid Racemic Carboxylic Acid (R/S) salt_formation 1. Diastereomeric Salt Formation in Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (+) resolving_agent->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization Forms mixture of (R)-(+) and (S)-(+) salts liberation 3. Liberation of Acid (Acidification) crystallization->liberation Isolate less soluble (S)-(+) salt crystals enantiomer_r Enriched (R)-Acid (from mother liquor) crystallization->enantiomer_r More soluble (R)-(+) salt remains in solution recovery 4. Recovery of Resolving Agent (Basification) liberation->recovery Aqueous layer with (+)-agent salt enantiomer_s Pure (S)-Acid liberation->enantiomer_s recovered_agent Recovered Resolving Agent (+) recovery->recovered_agent

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G start Low Enantiomeric Excess (e.e.) Observed q1 Was the diastereomeric salt recrystallized? start->q1 a1_no Perform 1-2 recrystallizations q1->a1_no No a1_yes Proceed to next check q1->a1_yes Yes a1_no->q1 Re-evaluate e.e. q2 Was a solvent screen performed? a1_yes->q2 a2_no Screen different solvents/ mixtures to maximize solubility difference q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes a2_no->q2 Re-evaluate e.e. q3 Was crystallization allowed to proceed slowly? a2_yes->q3 a3_no Avoid crash cooling; allow for slow, gradual crystal formation q3->a3_no No a3_yes Consider racemization as a potential issue q3->a3_yes Yes a3_no->q3 Re-evaluate e.e.

Caption: Troubleshooting logic for low enantiomeric excess (e.e.).

Caption: Component relationships in diastereomeric salt formation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies for dicyclomine and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of dicyclomine hydrochloride?

Forced degradation studies for dicyclomine hydrochloride typically involve subjecting the drug substance or product to acidic, basic, neutral, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][2][3]

Q2: What analytical technique is most suitable for analyzing the samples from dicyclomine forced degradation studies?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable analytical technique.[4][5][6] It is a stability-indicating method that can separate dicyclomine from its degradation products and impurities.[7] UV detection is typically performed at wavelengths ranging from 215 nm to 233 nm.[3][6][8]

Q3: What are the known impurities of dicyclomine?

A key known impurity is Dicyclomine Related Compound A, which is chemically identified as ([1,1'-Bi(cyclohexane)]-1-carboxylic acid).[5][9] Another identified impurity is dicyclomine-1'-ene.[9] Other potential process-related impurities and degradation products may also be present.[10][11]

Q4: How should I prepare dicyclomine solutions for these studies?

Dicyclomine hydrochloride is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] The choice of solvent depends on the specific experimental requirements. For HPLC analysis, the diluent is often a mixture of acetonitrile and water or a buffer.[8][9] It is recommended to use freshly prepared aqueous solutions.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitation in stock solution upon storage. The solubility of dicyclomine may be exceeded at lower temperatures, or the solvent may have partially evaporated.[3]Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, prepare a fresh stock solution, possibly at a lower concentration.[3]
Stock solution changes color (e.g., turns yellow). This may indicate degradation of dicyclomine or a reaction with the solvent or a contaminant.[3]Discard the solution and prepare a fresh one using high-purity solvent and thoroughly cleaned glassware.[3]
Poor separation of dicyclomine from degradation peaks in HPLC. - Inappropriate column choice.- Mobile phase composition is not optimal.- Gradient elution profile needs adjustment.- Use a C8 or C18 column, as these are commonly reported for dicyclomine analysis.[3][5]- Adjust the mobile phase pH or the ratio of organic solvent to buffer.[5]- If using a gradient, modify the slope to improve the resolution between closely eluting peaks.
Unexpected peaks observed in the chromatogram of stressed samples. - Contamination from reagents or glassware.- Formation of new, unknown degradation products.- Interaction with excipients in the formulation.- Run a blank injection of the diluent and stress media to check for extraneous peaks.- If the peaks are true degradation products, further characterization using techniques like LC-MS may be necessary.- Analyze a placebo sample subjected to the same stress conditions.
Poor mass balance in the assay of stressed samples. - Some degradation products may not be UV active at the detection wavelength.- Degradants may be co-eluting with the main peak.- The analyte may have precipitated out of the solution.- Use a photodiode array (PDA) detector to examine the UV spectra of all peaks and check for peak purity.[2]- Change the detection wavelength or use a universal detector like a mass spectrometer.- Ensure complete dissolution of the sample before injection.

Experimental Protocols & Data

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies of dicyclomine.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API Dicyclomine API or Formulation StockSol Prepare Stock Solution API->StockSol Acid Acid Hydrolysis (e.g., 0.1N HCl) StockSol->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) StockSol->Base Oxidation Oxidation (e.g., 3% H2O2) StockSol->Oxidation Thermal Thermal (e.g., 60°C) StockSol->Thermal Photo Photolytic (UV/Vis light) StockSol->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Characterize Impurity Characterization (LC-MS, NMR) HPLC->Characterize MassBalance Mass Balance Calculation Characterize->MassBalance Pathway Degradation Pathway ID Characterize->Pathway MethodValidation Stability-Indicating Method Validation Pathway->MethodValidation

Forced Degradation Study Workflow for Dicyclomine.
Summary of Forced Degradation Conditions and Observations

The following table summarizes typical conditions used in forced degradation studies of dicyclomine, based on available literature.

Stress ConditionReagent/ConditionDuration & TemperatureObserved Degradation (%)Reference(s)
Acid Hydrolysis 0.1N HCl6 hours @ Room Temp17.4%[1]
1N HCl30 minutes @ 60°CSignificant Degradation[5]
Base Hydrolysis 0.1N NaOH6 hours @ Room Temp9.76%[1]
0.05N NaOH30 minutes @ 60°CSignificant Degradation[5]
Neutral Hydrolysis Water6 hours @ Room Temp8.3%[1]
Oxidative Degradation 3% H₂O₂4 hours @ Room Temp10.52%[1]
5% H₂O₂30 minutesSignificant Degradation[5]
Photolytic Degradation UV Radiation6 hours @ Room Temp16.79%[1]
Thermal Degradation Dry Heat6 hours @ 60°C10.09%[1]
Dry Heat1 day @ 105°CSignificant Degradation[5]

Note: The extent of degradation can vary significantly based on the exact experimental setup, including the concentration of the drug, the formulation excipients, and the analytical method used.

Representative HPLC Method Protocol

This protocol is a composite based on several published methods for dicyclomine analysis.[3][6][8]

  • HPLC System: A standard HPLC system equipped with a UV detector.[3]

  • Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[3]

  • Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., potassium phosphate buffer, pH adjusted to 3.0-3.5) in a ratio of approximately 55:45 or 60:40 (v/v).[6][8][9]

  • Flow Rate: 1.0 mL/min.[3][8]

  • Detection Wavelength: 215 nm or 218 nm.[3][6][8]

  • Injection Volume: 10-100 µL.[3][8]

  • Column Temperature: Ambient or maintained at 30°C.[2][6]

  • Sample Preparation:

    • Prepare a stock solution of dicyclomine hydrochloride in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).[8]

    • For stressed samples, after the specified stress period, cool the solution to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples with the mobile phase or diluent to a final concentration within the linear range of the assay.

    • Filter the final solution through a 0.45-µm syringe filter before injection.[8]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the validation of analytical methods for related compounds using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Section 1: System Suitability Testing (SST)

System Suitability Testing (SST) is performed before any sample analysis to ensure the chromatographic system is operating correctly.[1] Failures in SST can indicate issues with the column, mobile phase, or the instrument itself.[2]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of System Suitability Testing?

A1: SST is designed to verify that the HPLC system and the analytical method are suitable for the intended analysis on a given day.[1] It ensures that parameters like precision, resolution, and peak shape are within acceptable limits before injecting any test samples.[1]

Q2: What should I do if my SST fails?

A2: If your SST fails, any data generated from the analysis cannot be used.[2][3] An investigation must be conducted to identify and rectify the root cause of the failure before re-running the SST and proceeding with sample analysis.[2][3]

Q3: How often should SST be performed?

A3: SST should be performed before initiating any analytical run.[1] For longer analytical sequences, it is also recommended to perform SST at regular intervals (e.g., bracketing standards) to monitor the system's performance over time.[1][4]

Troubleshooting Guide: SST Failures
IssuePotential Cause(s)Recommended Action(s)
High %RSD for Peak Area/Height (Repeatability Failure) - Worn injector parts or seals- Air bubbles in the pump or detector- Inadequate column equilibration- Sample solvent evaporation (especially in normal-phase)[4]- Perform injector maintenance (e.g., replace seals)[2]- Purge the pump and degas the mobile phase[5]- Increase column equilibration time[5]- Ensure sample vials are properly sealed and cooled[4]
Poor Peak Tailing (Tailing Factor > 2) - Active silanol groups on the column- Column overload- Incompatible sample solvent with mobile phase- Use a mobile phase with a suitable buffer or organic modifier[6]- Reduce the amount of sample injected[6][7]- Dissolve the sample in the mobile phase if possible[7]
Inadequate Resolution (Rs < 2.0) - Column degradation- Incorrect mobile phase composition- Flow rate too high- Replace the HPLC column[6]- Prepare fresh mobile phase and verify its composition[5]- Reduce the flow rate
Low Plate Number (Column Efficiency) - Column contamination or aging- Extra-column dead volume- Incorrect mobile phase pH- Flush the column with a strong solvent or replace it[5]- Check and shorten tubing between the column and detector[5]- Prepare new mobile phase with the correct pH[5]
Typical System Suitability Acceptance Criteria
ParameterAcceptance Criteria
Repeatability (%RSD of peak areas from replicate injections) ≤ 2.0% for assays; may be higher (e.g., ≤10%) for low-level impurities at the quantitation limit.[4][8][9]
Tailing Factor (T) T ≤ 2.0
Resolution (Rs) between the main peak and the closest eluting impurity Rs ≥ 2.0[10]
Theoretical Plates (N) Varies by method, but should be monitored for consistency.

Section 2: Specificity / Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][11]

Frequently Asked Questions (FAQs)

Q1: How is the specificity of an RP-HPLC method for related compounds demonstrated?

A1: Specificity is typically demonstrated through forced degradation studies and by analyzing blank and placebo samples.[8] In forced degradation, the drug substance and drug product are exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[8][12][13] The method must be able to separate the main analyte peak from all degradation product peaks and any peaks from the placebo.[8]

Q2: What if a degradation product co-elutes with my main analyte peak?

A2: If co-elution occurs, the method is not specific and must be re-developed or modified. This can involve changing the column, mobile phase composition, pH, or gradient profile to achieve separation.[14] Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) can help confirm if a peak is pure or comprises more than one component.[15]

Experimental Protocol: Forced Degradation Study
  • Prepare Samples: Prepare solutions of the drug substance and drug product.

  • Expose to Stress Conditions: Subject the samples to various stress conditions separately:

    • Acid Hydrolysis: 1N HCl at a specified temperature and duration.[13]

    • Base Hydrolysis: 1N NaOH at a specified temperature and duration.[13]

    • Oxidation: 3-30% Hydrogen Peroxide at room temperature.[13]

    • Thermal Stress: Heat the solid drug and solution at a high temperature (e.g., 80-120°C).[10]

    • Photolytic Stress: Expose the solid drug and solution to UV and visible light.

  • Neutralize (if necessary): After the specified stress period, neutralize the acidic and basic samples.

  • Analyze: Analyze the stressed samples, along with an unstressed control sample, using the RP-HPLC method.

  • Evaluate: Assess the chromatograms for the resolution between the parent drug peak and all generated degradation peaks. The goal is to achieve baseline separation (Rs ≥ 2.0).

Troubleshooting Guide: Specificity Issues
IssuePotential Cause(s)Recommended Action(s)
Co-elution of peaks - Insufficient selectivity of the stationary phase.- Mobile phase composition is not optimal.- Screen different column chemistries (e.g., C8, Phenyl-Hexyl).- Modify mobile phase (e.g., change organic solvent, pH, or buffer concentration).[14]
Interference from placebo/blank - Contaminated diluent or glassware.- Excipients from the formulation are interfering.- Inject a fresh blank diluent.- If excipients interfere, modify the sample preparation procedure (e.g., extraction, filtration) or adjust chromatographic conditions for better separation.

Section 3: Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[8]

Frequently Asked Questions (FAQs)

Q1: How many concentration levels are required for a linearity study?

A1: According to ICH Q2(R1) guidelines, a minimum of five concentration levels should be used to establish linearity.[11][16][17]

Q2: What is an acceptable correlation coefficient (r²) for linearity?

A2: A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable, indicating a strong linear relationship.[16][17] However, visual inspection of the calibration curve and residual plots is also crucial to identify any non-linearity.[17]

Q3: What could cause a non-linear (e.g., quadratic) calibration curve?

A3: Non-linearity can arise from several sources, including detector saturation at high concentrations, issues with the sample preparation process (like a derivatization step that is not linear), or analyte adsorption at low concentrations.[18]

Troubleshooting Guide: Linearity Failures
IssuePotential Cause(s)Recommended Action(s)
Poor Correlation Coefficient (r² < 0.995) - Errors in standard preparation.- Inconsistent injection volume.- Limited solubility of the analyte at high concentrations.- Prepare fresh standards, ensuring accurate weighing and dilution.- Check the autosampler for issues.[4]- Narrow the concentration range or use a different diluent.
Significant Y-Intercept - Presence of a constant interference in the blank.- Incorrect blank subtraction.- Analyze a true blank and subtract its response.- Investigate the source of contamination.
Curved (Non-linear) Response - Detector saturation.- Analyte instability in the diluent.- Overloading the column at high concentrations.- Reduce the concentration of the upper-level standards.- Prepare fresh standards and inject them immediately.- Reduce injection volume for high concentration samples.
Experimental Protocol: Linearity Study
  • Prepare Stock Solution: Prepare a stock solution of the analyte (and its related compounds, if available) of known concentration.

  • Prepare Calibration Standards: From the stock solution, prepare a series of at least five calibration standards covering the desired range. For impurity analysis, this range typically spans from the Limit of Quantitation (LOQ) to 120% or 150% of the impurity specification limit.[11][17]

  • Analyze Standards: Inject each calibration standard in triplicate.[17]

  • Construct Calibration Curve: Plot the average peak area response versus the concentration for each level.

  • Perform Linear Regression: Calculate the correlation coefficient (r²), the y-intercept, and the slope of the regression line.

  • Evaluate Residuals: Examine a plot of the residuals to ensure they are randomly distributed around zero.[17]

Section 4: Accuracy and Precision

Accuracy is the closeness of the test results to the true value.[8] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

Frequently Asked Questions (FAQs)

Q1: How is accuracy typically determined for related compounds?

A1: Accuracy is usually assessed by spiking a placebo (for drug product) or the drug substance with known amounts of the related compounds at different concentration levels (e.g., 3 levels, 3 replicates each, for a total of 9 determinations).[8][15] The percentage recovery of the spiked amount is then calculated.[15]

Q2: What is the difference between repeatability and intermediate precision?

A2: Repeatability (intra-assay precision) evaluates precision over a short time interval under the same conditions (same analyst, same instrument).[19] Intermediate precision evaluates the method's precision within the same laboratory but under different conditions, such as on different days, with different analysts, or on different equipment.[9][19]

Troubleshooting Guide: Accuracy & Precision Failures
IssuePotential Cause(s)Recommended Action(s)
Poor Recovery (Accuracy Failure) - Inefficient sample extraction.- Analyte degradation during sample preparation.- Interference from matrix components.- Optimize the sample preparation procedure (e.g., adjust solvent, pH, extraction time).- Investigate analyte stability in the sample diluent.- Improve chromatographic separation to remove interfering peaks.
High %RSD (Precision Failure) - Non-homogeneous sample.- Inconsistent sample preparation technique.- Instrument variability (e.g., pump, injector).- Ensure the sample is thoroughly mixed before taking aliquots.- Standardize the sample preparation workflow; consider automation.- Perform instrument maintenance and check system suitability.[2]
Typical Acceptance Criteria for Accuracy & Precision
ParameterValidation LevelTypical Acceptance Criteria
Accuracy (% Recovery) Impurity Quantitation80.0% - 120.0%
Precision (%RSD) Repeatability≤ 5.0% (for impurities)
Precision (%RSD) Intermediate Precision≤ 10.0% (for impurities)
(Note: Criteria can vary based on the concentration level and company SOPs).[8]

Section 5: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20][21] It provides an indication of its reliability during normal usage.[21]

Frequently Asked Questions (FAQs)

Q1: Which parameters should be varied during a robustness study?

A1: Typical parameters to vary include:

  • pH of the mobile phase (e.g., ± 0.2 units).[21]

  • Mobile phase composition (e.g., ± 2% organic).[21]

  • Column temperature (e.g., ± 5°C).

  • Flow rate (e.g., ± 0.1 mL/min).[21]

  • Different column lots.[19][22]

Q2: How are the results of a robustness study evaluated?

A2: The effect of the varied parameters on critical chromatographic responses (e.g., resolution, retention time, tailing factor) is evaluated.[21] The goal is to ensure that system suitability criteria are still met despite these small changes, demonstrating the method is reliable for routine use and transferable between labs.[20]

Troubleshooting Guide: Lack of Robustness
IssuePotential Cause(s)Recommended Action(s)
Resolution fails with minor pH change - The pKa of an analyte is too close to the mobile phase pH, leading to retention time shifts.- Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.
Method fails on a different column lot - The method is not rugged enough and is sensitive to minor variations in stationary phase chemistry.[22]- Re-optimize the method to have a larger resolution safety margin.- Specify the column brand and type in the method, but validating on multiple lots is still recommended.
Retention times shift significantly with temperature changes - The viscosity of the mobile phase is changing, affecting the flow rate and analyte interactions.- Incorporate a column oven with tight temperature control into the method.[5]

Visualizations

RP-HPLC Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development & Optimization SST System Suitability Dev->SST Begin Validation Spec Specificity (Forced Degradation) Lin Linearity & Range Spec->Lin SST->Spec Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Rob Robustness LOQ->Rob SolStab Solution Stability Rob->SolStab Transfer Method Transfer & Routine Use SolStab->Transfer Validation Complete

Caption: A typical workflow for RP-HPLC method validation.

Troubleshooting System Suitability Failure

Caption: A decision tree for troubleshooting common SST failures.

Interrelation of Validation Parameters

Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Accuracy->Precision Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Range->Accuracy Range->Precision Range->Linearity Robustness Robustness Robustness->Specificity Robustness->Accuracy Robustness->Precision

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Data of [1,1'-Bicyclohexyl]-1-carboxylic Acid and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating these features. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for [1,1'-Bicyclohexyl]-1-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted NMR data alongside experimental data for structurally analogous compounds to offer valuable insights for spectral interpretation and characterization.

Comparative Analysis of ¹H and ¹³C NMR Spectral Data

The structural complexity of this compound, featuring two saturated six-membered rings attached to a quaternary carboxylic acid carbon, gives rise to a nuanced NMR spectrum. To facilitate a clear comparison, the predicted spectral data for the target molecule is presented alongside experimental data for two closely related analogs: Cyclohexanecarboxylic acid and 1-Methylcyclohexanecarboxylic acid.

Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundProton AssignmentPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
This compound -COOH12.0 - 12.5 (broad s)Not Available
Cyclohexyl Protons1.0 - 2.5 (m)Not Available
Cyclohexanecarboxylic acid -COOH-12.2 (s, 1H)
α-CH-2.29 (tt, 1H)
Cyclohexyl Protons-1.15 - 1.95 (m, 10H)
1-Methylcyclohexanecarboxylic acid -COOH-12.0 (s, 1H)
-CH₃-1.18 (s, 3H)
Cyclohexyl Protons-1.2 - 2.2 (m, 10H)

Note: Predicted data is based on computational models. Experimental data for analogs are sourced from publicly available spectral databases.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundCarbon AssignmentPredicted Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
This compound -COOH~183Not Available
Quaternary C~49Not Available
Cyclohexyl Carbons22 - 45Not Available
Cyclohexanecarboxylic acid -COOH-182.8
α-CH-43.2
β, γ, δ-CH₂-29.0, 25.7, 25.3
1-Methylcyclohexanecarboxylic acid -COOH-184.5
Quaternary C-42.8
-CH₃-25.5
Cyclohexyl Carbons-35.8, 25.5, 22.8

Note: Predicted data is based on computational models. Experimental data for analogs are sourced from publicly available spectral databases.

Experimental Protocols

The acquisition of high-quality NMR data is contingent on standardized experimental procedures. While specific data for the target compound is not available, a general protocol for acquiring ¹H and ¹³C NMR spectra for similar carboxylic acids is outlined below.

General NMR Acquisition Protocol:

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, commonly operating at frequencies of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 1-5 seconds

    • Pulse Width: 30-45 degrees

    • Spectral Width: 0-15 ppm

  • ¹³C NMR Parameters:

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-10 seconds

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Spectral Width: 0-220 ppm

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Workflow for NMR-Based Structural Elucidation and Comparison

The logical process for analyzing and comparing NMR data to confirm or elucidate a chemical structure can be visualized as a systematic workflow.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis & Comparison cluster_conclusion Conclusion SamplePrep Sample Preparation NMR_Acquisition 1H & 13C NMR Acquisition SamplePrep->NMR_Acquisition FID_Processing FID Processing & Transformation NMR_Acquisition->FID_Processing Peak_Picking Peak Picking & Integration FID_Processing->Peak_Picking ChemShift Chemical Shift Analysis Peak_Picking->ChemShift Coupling Coupling Constant Analysis (1H) Peak_Picking->Coupling Comparison Comparison with Analogs & Predicted Data ChemShift->Comparison Coupling->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: Workflow for NMR-based structural analysis and comparison.

This guide underscores the utility of comparative NMR data analysis, particularly when experimental data for a target compound is scarce. By leveraging predicted data and experimental spectra of analogous structures, researchers can gain significant structural insights, aiding in the confident characterization of molecules like this compound.

A Comparative Guide to the Mass Spectrometry of Alicyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the electron ionization (EI) mass spectrum of [1,1'-Bicyclohexyl]-1-carboxylic acid and related alicyclic carboxylic acids. Understanding the fragmentation patterns of these molecules is crucial for their identification and structural elucidation in various research and development settings. This document provides a detailed look at the mass spectral data of comparable compounds, outlines a standard experimental protocol for acquiring such data, and presents a theoretical fragmentation pathway for this compound.

Comparative Analysis of Mass Spectra

While the experimental mass spectrum for this compound is not publicly available, we can predict its fragmentation based on established principles and compare it with the known spectra of structurally related cyclic carboxylic acids: Cyclohexanecarboxylic acid and Adamantane-1-carboxylic acid.

Table 1: Comparison of Key Mass Spectral Data (Electron Ionization)

FeatureThis compoundCyclohexanecarboxylic AcidAdamantane-1-carboxylic Acid
Molecular Formula C₁₃H₂₂O₂[1]C₇H₁₂O₂[2][3]C₁₁H₁₆O₂[4][5]
Molecular Weight 210.31 g/mol [1]128.17 g/mol [2][3]180.24 g/mol [4][5]
Molecular Ion (M⁺) m/z 210 (Expected, likely low abundance)m/z 128m/z 180
Key Fragments (m/z) Expected: 193 ([M-OH]⁺), 165 ([M-COOH]⁺), 83 (Cyclohexyl⁺)111, 83, 55, 45[2]135 ([M-COOH]⁺, base peak), 93, 79, 67[6]
Base Peak Expected: m/z 165 or a fragment from the bicyclohexyl moietym/z 111[2]m/z 135[6]

Interpreting the Fragmentation Patterns

This compound (Theoretical):

The mass spectrum of this compound is anticipated to exhibit characteristic fragmentation patterns for carboxylic acids.[1] The molecular ion peak at m/z 210 is expected to be present but may be of low intensity due to the facile fragmentation of the molecule. Key fragmentation pathways would likely include:

  • Loss of a hydroxyl radical (-•OH): This would result in a fragment ion at m/z 193 ([M-17]⁺).

  • Loss of the carboxyl group (-•COOH): This would lead to a significant peak at m/z 165 ([M-45]⁺), corresponding to the bicyclohexyl cation. This fragment is likely to be prominent.

  • Fragmentation of the bicyclohexyl ring system: Further fragmentation of the bicyclohexyl cation (m/z 165) would likely produce smaller fragments, with a notable peak at m/z 83, corresponding to the cyclohexyl cation.

Cyclohexanecarboxylic Acid:

The mass spectrum of cyclohexanecarboxylic acid shows a molecular ion at m/z 128.[2][3] The fragmentation is dominated by the loss of a water molecule to give a peak at m/z 110, and the subsequent loss of a formyl radical to give the base peak at m/z 81. Another significant fragmentation is the loss of the carboxyl group to give the cyclohexyl cation at m/z 83.

Adamantane-1-carboxylic Acid:

Adamantane-1-carboxylic acid, with its rigid cage-like structure, displays a distinct fragmentation pattern. The molecular ion is observed at m/z 180.[4][6] The most prominent feature of its mass spectrum is the facile loss of the carboxyl group, leading to the highly stable adamantyl cation at m/z 135, which is the base peak.[6] Further fragmentation of the adamantyl cage leads to characteristic smaller fragments at m/z 93, 79, and 67.[6]

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

The data for the comparison compounds and the expected data for this compound are based on electron ionization mass spectrometry, a widely used technique for the analysis of volatile and thermally stable organic molecules.[7]

Methodology:

  • Sample Introduction: A small amount of the solid or liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is heated to ensure volatilization.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Fragmentation

The following diagram illustrates the theoretical fragmentation pathway of this compound under electron ionization.

Theoretical Fragmentation of this compound M [C₁₃H₂₂O₂]⁺ m/z = 210 Molecular Ion F1 [C₁₃H₂₁O]⁺ m/z = 193 M->F1 - •OH F2 [C₁₂H₂₁]⁺ m/z = 165 M->F2 - •COOH F3 [C₆H₁₁]⁺ m/z = 83 F2->F3 - C₆H₁₀

Caption: Theoretical EI fragmentation of this compound.

References

Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise and efficient identification of functional groups is a cornerstone of molecular characterization. Among these, the carboxylic acid moiety is of paramount importance in a vast array of organic molecules and pharmaceuticals. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for this purpose. This guide provides a comprehensive comparison of the FTIR spectral features of carboxylic acids against other common functional groups, supported by experimental data and a detailed analytical protocol.

The unequivocal identification of a carboxylic acid functional group via FTIR spectroscopy hinges on the simultaneous observation of two distinct and characteristic absorption bands: a very broad O-H stretching vibration and an intense C=O (carbonyl) stretching vibration. The unique nature of the hydrogen bonding in carboxylic acids, which typically exist as hydrogen-bonded dimers, gives rise to their unmistakable spectral fingerprint.

Comparative Analysis of Characteristic Infrared Absorption Frequencies

The following table summarizes the key infrared absorption frequencies for carboxylic acids and contrasts them with other functional groups that possess some similar structural elements, such as hydroxyl or carbonyl groups. This comparative data is essential for accurate spectral interpretation and avoiding misidentification.

Functional GroupBondVibration TypeCharacteristic Absorption (cm⁻¹)Appearance
Carboxylic Acid O-H Stretch 2500 - 3300 Very Broad, Strong
C=O Stretch 1710 - 1760 Strong, Sharp
C-OStretch1210 - 1320Medium
O-HBend910 - 950 & 1395 - 1440Medium, Broad
AlcoholO-HStretch3200 - 3600Broad, Strong
KetoneC=OStretch1710 - 1720Strong, Sharp
AldehydeC=OStretch1720 - 1740Strong, Sharp
EsterC=OStretch1735 - 1750Strong, Sharp
AmideN-HStretch3100 - 3500Medium, may have 1 or 2 bands
C=OStretch1650 - 1690Strong, Sharp

Data compiled from multiple spectroscopic resources.[1][2][3][4][5][6][7][8]

The most telling feature for a carboxylic acid is the exceptionally broad O-H stretch, which often appears as a wide trough spanning from 2500 cm⁻¹ to 3300 cm⁻¹ and can even overlap with C-H stretching vibrations.[1][5] This is a direct result of strong intermolecular hydrogen bonding.[5][9] The carbonyl (C=O) stretch for a carboxylic acid is typically found around 1710-1760 cm⁻¹.[1][6][10] The presence of conjugation can lower this frequency.[1][6]

Experimental Protocol: Identification of a Carboxylic Acid Functional Group using FTIR Spectroscopy

This protocol outlines the standard procedure for analyzing a solid or liquid sample to identify a carboxylic acid functional group using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials:

  • FTIR Spectrometer with ATR accessory

  • Sample (solid or liquid)

  • Spatula

  • Pipette (for liquid samples)

  • Solvent for cleaning (e.g., isopropanol, ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Use a lint-free wipe dampened with a suitable solvent to gently clean the crystal surface. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • For solid samples: Place a small amount of the solid powder onto the center of the ATR crystal. Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.

  • Data Analysis:

    • The acquired spectrum should be baseline corrected if necessary.

    • Identify the key absorption bands. Look for the characteristic very broad O-H stretch in the 2500-3300 cm⁻¹ region and the strong, sharp C=O stretch in the 1710-1760 cm⁻¹ region.

    • Compare the positions and shapes of these bands to the reference data in the comparison table to confirm the presence of a carboxylic acid functional group.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Workflow for FTIR-based Functional Group Identification

The following diagram illustrates the logical workflow for identifying a functional group, with a specific focus on carboxylic acids, using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for Carboxylic Acid Identification cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_decision Functional Group Identification Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to ATR Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Key Peaks Process_Spectrum->Identify_Peaks Check_OH Broad O-H Stretch? (2500-3300 cm⁻¹) Identify_Peaks->Check_OH Compare_Spectra Compare with Reference Data Check_CO Strong C=O Stretch? (1710-1760 cm⁻¹) Check_OH->Check_CO Yes Other_Group Other Functional Group Check_OH->Other_Group No Carboxylic_Acid Carboxylic Acid Identified Check_CO->Carboxylic_Acid Yes Check_CO->Other_Group No End End Carboxylic_Acid->End End Other_Group->End

Caption: Workflow for identifying a carboxylic acid via FTIR.

This systematic approach, combining robust data comparison with a standardized experimental protocol, empowers researchers to confidently and accurately identify carboxylic acid functional groups, thereby accelerating research and development in chemical and pharmaceutical sciences.

References

A Comparative Analysis of the Reactivity of [1,1'-Bicyclohexyl]-1-carboxylic acid and Other Cycloalkane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of [1,1'-Bicyclohexyl]-1-carboxylic acid with other common cycloalkane carboxylic acids, namely cyclopentanecarboxylic acid, cyclohexanecarboxylic acid, and cycloheptanecarboxylic acid. This analysis is crucial for chemists and pharmacologists in selecting appropriate molecular scaffolds and predicting reaction kinetics in drug design and organic synthesis. The reactivity of a carboxylic acid is a critical parameter influencing its suitability for various chemical transformations, including the formation of esters and amides, which are fundamental linkages in many pharmaceutical compounds.

Data Summary: Acidity of Cycloalkane Carboxylic Acids

The acidity of a carboxylic acid, quantified by its pKa value, is a key indicator of its reactivity. A lower pKa value signifies a stronger acid, which can influence catalyst selection and reaction rates. The following table summarizes the reported pKa values for the compared cycloalkane carboxylic acids.

Carboxylic AcidStructurepKa (Predicted/Experimental)
This compound4.84 ± 0.20 (Predicted)[1][2][3]
Cyclopentanecarboxylic acid4.99 (at 25℃)[4][5]
Cyclohexanecarboxylic acid~4.9 (Weakly acidic)[6]
Cycloheptanecarboxylic acid4.82 ± 0.20 (Predicted)[7]

Analysis: The predicted pKa value of this compound is comparable to those of other cycloalkane carboxylic acids, suggesting that its intrinsic acidity is not dramatically different. However, the reactivity of these molecules in common organic reactions is significantly influenced by steric factors.

Reactivity Comparison: The Dominance of Steric Hindrance

While electronic effects on acidity are similar across these cycloalkanes, the steric environment around the carboxyl group plays a pivotal role in determining their reaction rates in processes like esterification and amide formation.

This compound possesses a highly congested carboxyl group. The tertiary carbon to which the carboxyl is attached is bonded to two bulky cyclohexyl rings. This significant steric hindrance is expected to severely impede the approach of nucleophiles, such as alcohols and amines, to the carbonyl carbon. Consequently, this compound is anticipated to exhibit the lowest reactivity among the compared acids in sterically demanding reactions. This low reactivity is a critical consideration in the synthesis of its derivatives, such as the antispasmodic drug dicyclomine, where specialized reaction conditions may be necessary to achieve reasonable yields.[2]

Cyclohexanecarboxylic acid offers a valuable model for understanding the impact of conformational effects on reactivity. The carboxyl group can exist in either an axial or equatorial position. The equatorial conformer is thermodynamically more stable and sterically less hindered, making it more reactive towards esterification and saponification compared to the more sterically encumbered axial conformer.

Cyclopentanecarboxylic acid and Cycloheptanecarboxylic acid have more flexible ring systems compared to the rigid chair conformation of cyclohexane. However, they are still significantly less sterically hindered than this compound. Therefore, they are expected to be more reactive.

The general trend in reactivity for sterically driven reactions is expected to be:

Cyclopentanecarboxylic acid ≈ Cycloheptanecarboxylic acid > Cyclohexanecarboxylic acid >> this compound

Experimental Protocols for Reactivity Comparison

To quantitatively assess the relative reactivities of these cycloalkane carboxylic acids, competitive esterification or amide formation reactions can be performed. These experiments provide a direct measure of the relative rates at which the acids react with a common nucleophile under identical conditions.

Experimental Protocol: Competitive Esterification

This protocol outlines a general method for comparing the esterification rates of the cycloalkane carboxylic acids using gas chromatography (GC) analysis.

1. Materials:

  • This compound

  • Cyclopentanecarboxylic acid

  • Cyclohexanecarboxylic acid

  • Cycloheptanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, as catalyst)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Internal standard (e.g., n-dodecane)

2. Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare an equimolar mixture of the four carboxylic acids (e.g., 0.1 mmol each).

  • Add a known amount of the internal standard.

  • Dissolve the mixture in a sufficient volume of anhydrous methanol (which also serves as the reactant).

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).

  • Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a weak base (e.g., saturated sodium bicarbonate solution) and diethyl ether.

  • Shake the vial and allow the layers to separate.

  • GC Analysis: Analyze the organic layer by gas chromatography. The GC method should be optimized to separate the methyl esters of the four carboxylic acids and the internal standard.

  • Data Analysis: Determine the concentration of each methyl ester at each time point by comparing its peak area to that of the internal standard. Plot the concentration of each ester versus time to determine the initial reaction rates. The relative reactivity can be determined by comparing these initial rates.

Experimental Protocol: Competitive Amide Formation

A similar competitive experiment can be designed for amide formation, with reaction progress monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Materials:

  • Equimolar mixture of the four carboxylic acids

  • A common amine (e.g., benzylamine)

  • A coupling agent (e.g., DCC or EDC/HOBt)

  • Anhydrous solvent (e.g., dichloromethane or DMF)

  • Internal standard for the chosen analytical method

2. Procedure:

  • Reaction Setup: Combine the equimolar mixture of carboxylic acids and the internal standard in a dry reaction vessel.

  • Dissolve the mixture in the anhydrous solvent.

  • Add the amine (1 equivalent with respect to the total moles of carboxylic acids).

  • Initiate the reaction by adding the coupling agent.

  • Reaction Monitoring: Follow the reaction progress by taking aliquots at various time points and quenching them appropriately.

  • Analysis (HPLC or NMR):

    • HPLC: Analyze the quenched aliquots using a suitable HPLC method to separate and quantify the starting materials and the four amide products.

    • NMR: Acquire ¹H NMR spectra of the reaction mixture at different times. The formation of the amide products can be monitored by the appearance and integration of characteristic signals.

  • Data Analysis: Calculate the concentration of each amide product over time to determine the relative reaction rates.

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key factors influencing the reactivity of cycloalkane carboxylic acids and a typical experimental workflow for their comparison.

G Factors Influencing Reactivity of Cycloalkane Carboxylic Acids cluster_steric Steric Factors Reactivity Reactivity in Esterification/Amidation Steric_Hindrance Steric Hindrance around COOH Reactivity->Steric_Hindrance Electronic_Effects Electronic Effects (pKa) Reactivity->Electronic_Effects Reaction_Conditions Reaction Conditions Reactivity->Reaction_Conditions Bicyclohexyl [1,1'-Bicyclohexyl]-1-CA (Very High Hindrance) Steric_Hindrance->Bicyclohexyl Cyclohexyl Cyclohexane-CA (Axial vs. Equatorial) Steric_Hindrance->Cyclohexyl Cyclopentyl Cyclopentane-CA (Lower Hindrance) Steric_Hindrance->Cyclopentyl Cycloheptyl Cycloheptane-CA (Lower Hindrance) Steric_Hindrance->Cycloheptyl

Caption: Factors influencing the reactivity of cycloalkane carboxylic acids.

G Experimental Workflow for Comparative Reactivity Study Start Prepare Equimolar Mixture of Carboxylic Acids Add_Reagents Add Common Nucleophile (Alcohol/Amine) & Catalyst Start->Add_Reagents Initiate_Reaction Initiate Reaction (e.g., Heating) Add_Reagents->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (Take Aliquots over Time) Initiate_Reaction->Monitor_Reaction Analysis Analyze Aliquots (GC, HPLC, or NMR) Monitor_Reaction->Analysis Data_Processing Process Data & Determine Relative Rates Analysis->Data_Processing

Caption: Workflow for comparing the reactivity of carboxylic acids.

Conclusion

The reactivity of this compound in common organic reactions such as esterification and amide formation is expected to be significantly lower than that of cyclopentanecarboxylic acid, cyclohexanecarboxylic acid, and cycloheptanecarboxylic acid. This reduced reactivity is primarily attributed to the substantial steric hindrance imposed by the two cyclohexyl rings adjacent to the carboxyl group. While the intrinsic acidities of these cycloalkane carboxylic acids are comparable, the steric accessibility of the carbonyl carbon is the dominant factor governing their reaction kinetics. For researchers and professionals in drug development, this understanding is crucial for designing efficient synthetic routes and for predicting the chemical behavior of molecules incorporating these cyclic carboxylic acid moieties. The provided experimental protocols offer a framework for obtaining quantitative data to confirm these reactivity trends.

References

A Comparative Analysis of the Crystalline Structures of Bicyclohexyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the X-ray crystallographic data of several bicyclohexyl derivatives reveals key structural differences and similarities that influence their molecular packing and conformation. This guide provides a comparative analysis of the crystallographic parameters of the parent bicyclohexyl, two of its substituted derivatives—trans,trans-bicyclohexyl-4,4'-dicarboxylic acid and trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid—and a structurally related alternative, 4,4'-biphenol.

This analysis is crucial for researchers and scientists in the fields of materials science and drug development, where understanding the three-dimensional arrangement of atoms is paramount for predicting and tuning the physicochemical properties of molecules. The bicyclohexyl moiety, a common structural motif, imparts rigidity and specific conformational preferences to molecules, which can significantly impact their biological activity and material properties.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for the selected compounds, providing a clear and objective comparison of their solid-state structures.

Table 1: Unit Cell Parameters and Crystal System

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
BicyclohexylC₁₂H₂₂----------
trans,trans-Bicyclohexyl-4,4'-dicarboxylic acidC₁₄H₂₂O₄----------
trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic acidC₁₇H₃₀O₂MonoclinicP2₁/c21.934(5)5.384(2)27.681(7)9097.35(3)903342(2)8
4,4'-BiphenolC₁₂H₁₀O₂MonoclinicP2₁/n8.618(2)5.668(1)9.508(2)9095.38(2)90461.9(2)2

Note: Complete crystallographic data for the parent bicyclohexyl and trans,trans-bicyclohexyl-4,4'-dicarboxylic acid in the solid state were not available in the searched literature. The data for bicyclohexyl pertains to the liquid state.[1]

Table 2: Selected Bond Lengths and Torsion Angles

CompoundBondLength (Å)Torsion AngleAngle (°)
BicyclohexylC1-C1'1.55C2-C1-C1'-C2'74.9
C-C (ring avg.)1.535
C-H (avg.)1.102
trans,trans-4'-Butyl-bicyclohexyl-4-carboxylic acidC1-C1'---
4,4'-BiphenolC1-C1'1.491(3)C2-C1-C1'-C2'37.3(4)

Note: Detailed bond lengths and torsion angles for the substituted bicyclohexyl derivatives were not fully extracted from the available search results.

The data reveals that trans,trans-4'-butyl-bicyclohexyl-4-carboxylic acid crystallizes in the monoclinic system with the space group P2₁/c.[2] For comparison, 4,4'-biphenol also crystallizes in a monoclinic system but with the space group P2₁/n. The inter-ring C-C bond length in 4,4'-biphenol is 1.491(3) Å, and the torsion angle between the two phenyl rings is 37.3(4)°. In the parent bicyclohexyl, the corresponding C-C bond is slightly longer at 1.55 Å, and the rings are more twisted with a torsion angle of 74.9°.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow for such an analysis is outlined below.

Crystallization

Single crystals of the compounds are typically grown from a suitable solvent by slow evaporation, slow cooling of a saturated solution, or vapor diffusion. The choice of solvent and crystallization method is crucial for obtaining high-quality crystals suitable for X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is often solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction patterns.

Visualizing the Experimental Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination Synthesis Synthesis of Bicyclohexyl Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation structural_comparison cluster_derivatives Bicyclohexyl Derivatives Bicyclohexyl Bicyclohexyl (Parent Compound) Substituted_Bicyclohexyl Substituted Bicyclohexyl Derivatives Bicyclohexyl->Substituted_Bicyclohexyl Functionalization Alternative Alternative Scaffolds (e.g., Biphenyl) Bicyclohexyl->Alternative Core Scaffold Comparison Substituted_Bicyclohexyl->Alternative Comparison of Structural Parameters Carboxylic_Acid trans,trans-Bicyclohexyl- 4,4'-dicarboxylic acid Butyl_Carboxylic_Acid trans,trans-4'-Butyl- bicyclohexyl-4-carboxylic acid

References

Certificate of Analysis for [1,1'-Bicyclohexyl]-1-carboxylic acid reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to [1,1'-Bicyclohexyl]-1-carboxylic acid Reference Standards

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical results. This guide provides a comparative overview of the reference standard for this compound, a key intermediate in the synthesis of the antispasmodic drug dicyclomine.[1] This document outlines its physicochemical properties, details common analytical methodologies, and presents a typical workflow for its analysis.

Physicochemical Properties: A Comparative Summary

The following table summarizes the key quantitative data for this compound, compiled from various chemical data sources and suppliers. This information is crucial for the proper handling, storage, and use of the reference standard.

PropertyValueSource(s)
Chemical Name 1-cyclohexylcyclohexane-1-carboxylic acid[2][3]
Synonyms This compound, Dicyclomine Impurity A[4][5][6]
CAS Number 60263-54-9[1][2][7][8]
Molecular Formula C₁₃H₂₂O₂[1][2][3][7][8]
Molecular Weight 210.31 g/mol [1][2][3][5][7]
Melting Point 122-123 °C[5]
Boiling Point 93-95 °C at 0.06 Torr[5]
pKa 4.84 ± 0.20 (Predicted)[1][5]
Storage Recommended to be stored in tightly closed containers at room temperature, protected from light and moisture. Some suppliers recommend refrigeration.[2][5]

Analytical Methodologies: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of a reference standard is a critical parameter. High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of this compound. A reverse-phase HPLC method is often employed for this purpose.[9]

Experimental Protocol: RP-HPLC for Purity Determination

This protocol outlines a typical isocratic reverse-phase HPLC method for the analysis of this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is used.[10]

  • Column: A C8 column, such as a Symmetry C8 (150 mm x 4.6 mm, 3.5 µm) or XBridge C8 (150 x 4.6mm, 3.5µm), is suitable for the separation.[10]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. For example, a buffer of potassium phosphate with triethylamine and acetonitrile in a ratio of 30:70.[10] For mass spectrometry compatibility, formic acid can be used in place of non-volatile buffers like phosphoric acid.[9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Column Temperature: The analysis is generally performed at ambient temperature.[10]

  • Detection: The analyte is detected using a UV detector, typically at a wavelength of 215 nm.[10]

  • Injection Volume: An injection volume of 50 µL is commonly used.[10]

  • Data Analysis: The purity of the reference standard is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizing the Analytical Process

To better understand the workflow of analyzing the this compound reference standard, the following diagrams illustrate the experimental workflow and the logical structure of a Certificate of Analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Standard_Preparation Reference Standard Preparation HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Preparation->HPLC_System Sample_Preparation Sample Solution Preparation Sample_Preparation->HPLC_System Injection Injection of Standard and Sample HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration and Area Calculation Chromatogram->Integration Purity_Calculation Purity Assessment (% Area) Integration->Purity_Calculation CoA_Generation Certificate of Analysis Generation Purity_Calculation->CoA_Generation

Caption: Experimental workflow for the analysis of this compound.

Certificate_of_Analysis cluster_product Product Information cluster_tests Analytical Tests cluster_results Results CoA Certificate of Analysis Product_Name Product Name: This compound CoA->Product_Name CAS CAS Number: 60263-54-9 CoA->CAS Lot_Number Lot Number CoA->Lot_Number Appearance Appearance CoA->Appearance Identity Identity (e.g., IR, NMR) CoA->Identity Purity Purity by HPLC CoA->Purity Loss_on_Drying Loss on Drying CoA->Loss_on_Drying Residue_on_Ignition Residue on Ignition CoA->Residue_on_Ignition Appearance_Result Specification: White Solid Result: Conforms Appearance->Appearance_Result Identity_Result Specification: Conforms to structure Result: Conforms Identity->Identity_Result Purity_Result Specification: ≥98.0% Result: [Actual Value]% Purity->Purity_Result LOD_Result Specification: ≤0.5% Result: [Actual Value]% Loss_on_Drying->LOD_Result ROI_Result Specification: ≤0.1% Result: [Actual Value]% Residue_on_Ignition->ROI_Result

Caption: Logical structure of a Certificate of Analysis for a reference standard.

References

A Comparative Guide to the Synthetic Routes of Bicyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of bicyclic carboxylic acids is a cornerstone of modern organic chemistry, providing access to a wide array of complex molecular architectures found in natural products and pharmaceuticals. The selection of an appropriate synthetic strategy is critical, influencing factors such as yield, stereoselectivity, and scalability. This guide provides an objective comparison of four prominent synthetic methodologies: the Diels-Alder Reaction, Asymmetric Organocatalytic Aldol Cyclization, Ring-Closing Metathesis (RCM), and a modern Palladium-Catalyzed Tandem Cyclization.

Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for each of the four highlighted synthetic strategies. These values are representative and can vary based on the specific substrate and reaction conditions.

Synthetic RouteKey TransformationTypical YieldReaction TimeTemperatureCatalyst/ReagentStereoselectivity
Diels-Alder Reaction [4+2] Cycloaddition>90%5-15 minRoom Temp.None (thermal)High (Endo rule)
Asymmetric Aldol Cyclization Intramolecular Aldol~78%30 hRoom Temp.(S)-Proline (organocatalyst)High (95% ee)
Ring-Closing Metathesis Olefin Metathesis~85%12 h40-60 °CGrubbs or Hoveyda-Grubbs Ru-catalystN/A for this example
Pd-Catalyzed Tandem Cyclization C-H Activation/Lactonization60-84%15 h110 °CPd(OAc)₂/LigandDiastereoselective

Logical Flow of Synthetic Strategy Selection

The choice of a synthetic route is often dictated by the desired target molecule and the available starting materials. The following diagram illustrates a logical workflow for selecting an appropriate method.

G start Define Target Bicyclic Carboxylic Acid sub Substrate Availability start->sub stereo Stereochemistry Required? sub->stereo func Functional Group Tolerance stereo->func da Diels-Alder Reaction stereo->da Yes (inherent) aldol Asymmetric Aldol Cyclization stereo->aldol Yes (catalytic) scale Scalability Needed? func->scale rcm Ring-Closing Metathesis func->rcm High pd_cat Pd-Catalyzed Cyclization func->pd_cat Moderate scale->da High scale->aldol Moderate

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Diels-Alder Reaction: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This classic [4+2] cycloaddition reaction provides rapid and high-yielding access to a bicyclic anhydride, a direct precursor to the corresponding dicarboxylic acid.[1][2][3][4][5]

Reaction Scheme:

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.[1]

  • To the warm solution, add 8 mL of hexane and cool the mixture in an ice bath.[1]

  • Add 2.0 mL of freshly distilled cyclopentadiene to the cooled maleic anhydride solution and swirl to mix.[1]

  • Allow the product to crystallize from the solution. For recrystallization, gently heat the mixture on a hot plate to redissolve the solid, then allow it to cool slowly.[1]

  • Collect the crystalline product by suction filtration and allow it to air dry.[1]

Asymmetric Organocatalytic Aldol Cyclization

This method utilizes a chiral organocatalyst, (S)-proline, to induce enantioselectivity in the formation of a bicyclic aldol product, a precursor to chiral bicyclic carboxylic acids.[6][7][8][9][10]

Reaction Scheme:

General Procedure:

  • In a 2 mL vial, add (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL).[6]

  • To this solution, add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).[6]

  • Cap the vial and stir the reaction mixture at room temperature for the desired time (e.g., 30 hours).[6]

  • Upon completion, filter the reaction mixture through a pad of silica gel with ethyl acetate as the eluent.[6]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[6]

  • Purify the residue by column chromatography (e.g., ethyl acetate/cyclohexane) to afford the desired bicyclic aldol product.[6]

Ring-Closing Metathesis (RCM): Synthesis of a Bicyclic Lactam

RCM is a powerful tool for the formation of cyclic and bicyclic systems, particularly those containing nitrogen or oxygen heterocycles. This example demonstrates the synthesis of a bicyclic lactam.[11][12][13][14][15]

Reaction Scheme:

General Procedure:

  • Dissolve the diene substrate in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the bicyclic lactam.

Palladium-Catalyzed Tandem Intramolecular β-C(sp³)–H Olefination and Lactonization

This modern catalytic method allows for the direct synthesis of bicyclic lactones from linear carboxylic acids through a C-H activation and lactonization cascade.[16][17][18][19][20]

Reaction Scheme:

General Procedure:

  • To a reaction vial, add the linear carboxylic acid substrate (0.1 mmol), Pd(OAc)₂ (10 mol%), the specified ligand (12 mol%), Ag₂CO₃ (2.0 equiv.), and NaOAc (1.0 equiv.).[16]

  • Add the solvent (e.g., HFIP, 1.0 mL) and seal the vial.[16]

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 15 hours.[16]

  • After cooling to room temperature, concentrate the reaction mixture.[17]

  • Purify the residue by flash column chromatography to isolate the bicyclic lactone product.[17]

Synthetic Pathways Overview

The following diagram provides a high-level overview of the four synthetic strategies discussed.

G cluster_0 Cycloaddition Approach cluster_1 Organocatalytic Approach cluster_2 Metathesis Approach cluster_3 C-H Activation Approach da Diels-Alder Reaction (Diene + Dienophile) product Bicyclic Carboxylic Acid or Precursor da->product aldol Asymmetric Aldol Cyclization (Triketone) aldol->product rcm Ring-Closing Metathesis (Diene Substrate) rcm->product pd_cat Pd-Catalyzed Tandem Cyclization (Linear Carboxylic Acid) pd_cat->product

Caption: Overview of synthetic strategies to bicyclic products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods with traditional High-Performance Liquid Chromatography (HPLC) equipped with Ultraviolet (UV) detection for the impurity profiling of related compounds in pharmaceuticals. The following sections present supporting experimental data, detailed methodologies, and visual workflows to assist in the selection and implementation of the most suitable analytical techniques for ensuring drug purity, safety, and efficacy.

Data Presentation: Performance Comparison of Analytical Techniques

The selection of an analytical method for impurity profiling is a critical decision in drug development and quality control. While HPLC-UV is a robust and widely used technique, LC-MS offers significant advantages in sensitivity and specificity, which are crucial for the identification and quantification of impurities at trace levels.[1] The following tables summarize the quantitative performance data for both HPLC-UV and LC-MS methods from various validation studies.

Table 1: General Comparison of Analytical Techniques for Impurity Profiling

ParameterHPLC with UV DetectionLC-MSKey Considerations
Principle Separation based on physicochemical interactions with stationary and mobile phases, with detection via UV absorbance.Combines HPLC separation with mass analysis, detecting ions based on their mass-to-charge ratio.[1]LC-MS provides an additional dimension of data (mass), leading to more confident identification.[1]
Specificity Can be limited, as different compounds may have similar retention times and UV spectra.[1]High, as it can distinguish between compounds with the same retention time but different masses.[1]For complex mixtures or unknown impurities, LC-MS is superior.[1]
Sensitivity Lower sensitivity, with detection limits typically in the parts-per-million (ppm) range.High sensitivity, with detection limits often in the parts-per-billion (ppb) range.LC-MS is ideal for detecting trace-level genotoxic impurities.[2]
Identification Based on retention time comparison with reference standards.Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[3]LC-MS is a powerful tool for identifying novel impurities without the need for reference standards.[3]
Quantification Generally provides excellent quantitative accuracy and precision.Can be influenced by ionization efficiency and matrix effects, but tandem MS (MS/MS) enhances quantitative performance.[2]HPLC-UV is often preferred for routine quantification of known impurities, while LC-MS/MS is used for trace-level quantification.[2]

Table 2: Case Study - Comparative Validation Data for the Analysis of Sotalol Hydrochloride and its Related Substances

This table presents a summary of the validation results for a developed HPLC method for the analysis of Sotalol Hydrochloride (STHCl) and its related substances (RS). The method's performance was characterized by its precision and accuracy.

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
STHCl0.5 - 100≤ 3.58≤ 3.58Not Specified
RS10.5 - 100≤ 3.58≤ 3.58Not Specified
RS20.5 - 100≤ 3.58≤ 3.58Not Specified
RS30.5 - 100≤ 3.58≤ 3.58Not Specified

Data synthesized from a study on the quantitative characterization of related substances associated with Sotalol Hydrochloride.[4] The study utilized a combination of HPLC and LC-MS/MS for identification and quantification.[4]

Table 3: Case Study - Comparative Validation Data for the Quantification of Cytarabine

This table provides a side-by-side comparison of the performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of the anti-cancer drug, Cytarabine.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~300 ng/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~900 ng/mL~1 ng/mL
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (%RSD) < 2%< 5%

This data demonstrates that while both methods are suitable, LC-MS/MS offers significantly higher sensitivity, making it the superior choice for bioanalytical applications where low concentrations are expected.[5] For quality control of bulk drug products, the cost-effective HPLC-UV method is a reliable option.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. The following protocols are synthesized from various validated methods for impurity profiling.

Protocol 1: General Validated LC-MS/MS Method for Impurity Profiling

This protocol is suitable for the identification and quantification of impurities in a drug substance with high sensitivity and specificity.

  • Materials and Reagents:

    • LC-MS grade water, acetonitrile, and methanol.

    • Volatile mobile phase additives such as formic acid or ammonium formate.

    • Reference standards for the active pharmaceutical ingredient (API) and known impurities.

  • Instrumentation:

    • An LC-MS/MS system, which includes a UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Mass spectrometry data system for instrument control, data acquisition, and analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient starts with a low percentage of the organic modifier and gradually increases to elute more hydrophobic impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range for initial screening. For quantification, Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Source Parameters: Optimized for the specific analyte, including capillary voltage, source temperature, and gas flows.

  • Sample Preparation:

    • Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards of the impurities in the same diluent.

  • Data Analysis:

    • The accurate mass measurement from high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of an impurity.[6]

    • Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are used for structural elucidation.

Protocol 2: Comparative HPLC-UV Method for Impurity Profiling

This protocol is suitable for the routine analysis and quantification of known impurities in bulk and pharmaceutical dosage forms.

  • Materials and Reagents:

    • HPLC grade water, acetonitrile, and methanol.

    • Buffers such as phosphate or acetate.

    • Reference standards for the API and known impurities.

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Buffer solution (e.g., 20 mM potassium phosphate, pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient program designed to separate the impurities from the main peak and from each other.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: A wavelength that provides a good response for both the API and the impurities.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare the sample and standards as described in the LC-MS/MS protocol.

  • Data Analysis:

    • Impurities are quantified based on their peak area relative to the peak area of the API or a reference standard.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the workflows for impurity profiling and method comparison.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Identification cluster_validation Method Validation (ICH Q2(R1)) prep_sample Dissolve Drug Substance (e.g., 1 mg/mL) lc_separation UHPLC Separation (Reversed-Phase C18) prep_sample->lc_separation prep_standards Prepare Impurity Calibration Standards prep_standards->lc_separation ms_detection Mass Spectrometry Detection (ESI, Full Scan & MS/MS) lc_separation->ms_detection peak_detection Peak Detection & Integration ms_detection->peak_detection impurity_identification Impurity Identification (Accurate Mass & Fragmentation) peak_detection->impurity_identification quantification Quantification (Calibration Curve) impurity_identification->quantification specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate Precision) lod_loq LOD & LOQ robustness Robustness

Caption: General workflow for a validated LC-MS method for impurity profiling.

comparison_workflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS Method start Define Analytical Objective hplc_dev Method Development start->hplc_dev lcms_dev Method Development start->lcms_dev hplc_val Method Validation hplc_dev->hplc_val hplc_analysis Sample Analysis hplc_val->hplc_analysis compare Compare Performance Data (Specificity, Sensitivity, Accuracy, Precision) hplc_analysis->compare lcms_val Method Validation lcms_dev->lcms_val lcms_analysis Sample Analysis lcms_val->lcms_analysis lcms_analysis->compare select Select Optimal Method for Intended Purpose compare->select

Caption: Logical workflow for comparing HPLC-UV and LC-MS methods.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of Dicyclomine Related Compound A, chemically identified as [1,1'-Bicyclohexyl]-1-carboxylic acid, a known impurity in the active pharmaceutical ingredient (API) dicyclomine hydrochloride. This document outlines its analytical profile in comparison to the parent drug and other related substances, offering valuable data for researchers and professionals involved in drug development and quality control.

Analytical Profile Comparison

The following table summarizes the key analytical data for dicyclomine and its related compound A, providing a comparative overview of their chromatographic and spectroscopic properties.

ParameterDicyclomineDicyclomine Related Compound AOther Potential Impurities
Chemical Name 2-(Diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylateThis compoundDicyclomine Impurity B, etc.
CAS Number 77-19-060263-54-9Varies
Molecular Formula C19H35NO2C13H22O2Varies
Molecular Weight 309.49 g/mol 210.31 g/mol Varies
RP-HPLC Retention Time ~10.0 min (Varies with method)[1]~12.9 min[1]Varies
UV λmax ~213 nm in 0.1N HCl[2]Data not explicitly availableVaries
Mass Spectrometry (m/z) [M+H]+ at 310.274[M]+ at m/z 210Varies

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of dicyclomine and its related compounds are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

Objective: To separate and quantify dicyclomine and its related compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

Mobile Phase:

  • A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly used. The exact ratio and pH are optimized to achieve the best separation. For instance, a gradient elution with acetonitrile and a phosphate buffer at pH 7.5 has been used.[1]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 215 nm[1]

  • Injection Volume: 40 µL[1]

  • Column Temperature: Ambient

System Suitability Parameters:

  • Resolution: The resolution between the dicyclomine peak and the peak of any related compound should be greater than 1.5.

  • Tailing Factor: The tailing factor for the dicyclomine and related compound peaks should not be more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pharmaceutical analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Carrier Gas:

  • Helium at a constant flow rate.

Temperature Program:

  • An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure the elution of all compounds.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: Scanned over a range appropriate for the expected impurities (e.g., 40-500 amu).

Sample Preparation:

  • Samples are typically dissolved in a suitable volatile solvent, such as methanol or dichloromethane, before injection.

Signaling Pathways and Potential Impact of Impurities

Dicyclomine is an anticholinergic agent that exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4] Its primary action is the relaxation of smooth muscle in the gastrointestinal tract.

The following diagram illustrates the general signaling pathway affected by dicyclomine.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell ACh Acetylcholine M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Muscle_Contraction Smooth Muscle Contraction DAG->Muscle_Contraction Contributes to Ca_Release->Muscle_Contraction Leads to Dicyclomine Dicyclomine Dicyclomine->M3_Receptor Antagonizes Related_Compound_A Related Compound A (this compound) Related_Compound_A->M3_Receptor Potential Interaction?

Caption: Dicyclomine's antagonism of the muscarinic M3 receptor signaling pathway.

The presence of impurities such as Dicyclomine Related Compound A could potentially impact the efficacy and safety of dicyclomine hydrochloride. While direct evidence of Related Compound A's interaction with muscarinic receptors is limited, its structural similarity to a part of the dicyclomine molecule suggests the possibility of competitive binding or allosteric modulation of the receptor. Further research is necessary to fully elucidate the pharmacological activity, if any, of this and other related compounds.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of dicyclomine and its related compounds.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Start Dicyclomine API / Formulation Dissolution Dissolution in Suitable Solvent Start->Dissolution HPLC RP-HPLC Analysis (Purity & Impurity Profiling) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS Spectroscopy Spectroscopic Analysis (UV-Vis, MS, NMR) Dissolution->Spectroscopy Data_Processing Data Processing & Interpretation HPLC->Data_Processing GCMS->Data_Processing Spectroscopy->Data_Processing Comparison Comparative Analysis of Compound A vs. Dicyclomine Data_Processing->Comparison Report Comprehensive Characterization Report Comparison->Report

Caption: A typical analytical workflow for the characterization of dicyclomine and its related compounds.

References

Safety Operating Guide

Proper Disposal Procedures for [1,1'-Bicyclohexyl]-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of [1,1'-Bicyclohexyl]-1-carboxylic acid is essential for laboratory safety, environmental protection, and regulatory compliance. This chemical is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be managed as hazardous waste according to institutional and regulatory guidelines. Do not dispose of this chemical down the drain or in regular trash.[2]

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2] Always wear appropriate Personal Protective Equipment (PPE).

Key Disposal and Safety Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteCauses skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.To prevent skin and eye contact with the hazardous material.[2][3]
Incompatible Materials Strong oxidizing agents, strong bases.To prevent dangerous chemical reactions during storage.[2][4][5]
Storage Container Original container or a compatible, leak-proof, and sealable container.[6][7]To ensure safe containment and prevent leaks or reactions. Acids should not be stored in metal containers.[8]
Disposal Method Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2]Ensures compliance with federal, state, and local regulations.[4][9]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the safe collection and disposal of this compound waste.

  • Waste Identification and Segregation :

    • Treat all unused or contaminated this compound as hazardous waste.[7]

    • Store this waste separately from incompatible materials, particularly strong bases and oxidizing agents, to prevent violent reactions.[2][9]

  • Container Selection and Labeling :

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the acid.[7][8] The original container is often the best choice.[6]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[8][9]

    • The label must clearly state the full chemical name: "this compound" (do not use abbreviations or formulas) and the date waste accumulation began.[2][9]

  • Waste Accumulation and Storage :

    • Perform all waste transfers in a designated area, such as a fume hood, while wearing appropriate PPE.[9]

    • Keep the waste container securely closed at all times, except when adding waste.[2][6][10]

    • Store the container in a designated and clearly labeled satellite accumulation area that is at or near the point of generation.[8][10]

    • Ensure the storage area has secondary containment to manage potential spills.[7]

  • Arranging for Final Disposal :

    • Once the container is full (do not exceed 90% capacity) or waste is no longer being generated, arrange for disposal.[8]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2][10] Follow your organization's specific procedures for waste collection requests.[2]

  • Emergency Spill Procedures :

    • In the event of a spill, evacuate the area if necessary.[2]

    • Wearing full PPE, contain and absorb the spill using an inert material such as sand, vermiculite, or a universal binder.[2][3]

    • Carefully collect the absorbed material and place it into a sealed, properly labeled hazardous waste container.[2][4]

    • Clean the spill area thoroughly.

Disposal Process Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Disposal cluster_spill Emergency Spill start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste as Hazardous: This compound ppe->identify container Select Compatible, Leak-Proof Container identify->container label_container Label with 'Hazardous Waste', Full Chemical Name, and Date container->label_container segregate Segregate from Incompatibles (e.g., Strong Bases, Oxidizers) label_container->segregate store Store in Closed Container in a Designated Satellite Area segregate->store contact_ehs Contact EHS or Licensed Contractor for Pickup store->contact_ehs end Waste Disposed Compliantly contact_ehs->end spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect Collect and Place in Sealed Hazardous Waste Container absorb->collect collect->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling [1,1'-Bicyclohexyl]-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for [1,1'-Bicyclohexyl]-1-carboxylic acid

Disclaimer: This guide synthesizes information from various sources. A specific Safety Data Sheet (SDS) for this compound containing detailed quantitative data was not publicly available. Therefore, this guidance is based on hazard classifications for this chemical and general safety protocols for similar compounds. Always consult the SDS provided by your supplier and conduct a thorough risk assessment before handling this chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to support your laboratory's operational and safety protocols.

Hazard Summary

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling procedures to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet current ANSI Z87.1 standards are required. In situations where splashing is a risk, a face shield worn over safety goggles is recommended.
Skin Protection A chemical-resistant lab coat must be worn and kept fully buttoned. Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Gloves should be inspected for defects before use and changed immediately if contaminated. For tasks with a higher risk of exposure, consider double-gloving. Fully enclosed shoes made of a chemical-resistant material are also required.
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to prevent inhalation. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling of this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE, including chemical-resistant gloves, when unpacking the chemical.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

Handling Procedures:

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the fume hood is functioning correctly before starting any work. Assemble all necessary equipment, such as spatulas, weigh boats, and waste containers, beforehand.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: To minimize dust generation, handle the solid carefully. Use a spatula to transfer the chemical. Avoid any actions that could create airborne dust.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains. The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) gather_materials Gather All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Carefully Weigh and Transfer Chemical don_ppe->weigh_transfer decontaminate Decontaminate Work Area & Equipment weigh_transfer->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cluster_prep cluster_prep cluster_handling cluster_handling cluster_post cluster_post

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.